Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZNEOJGKFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610800 | |
| Record name | Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491577-82-3 | |
| Record name | Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Foreword: The Strategic Importance of the Thiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 2,4-disubstituted thiazole motif stands out as a "privileged scaffold." Its unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Compounds incorporating this core structure have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a key intermediate: this compound. Our focus extends beyond a mere recitation of steps; we delve into the causality behind the chosen protocols, offering insights to empower researchers to not only replicate but also adapt and troubleshoot the process effectively. This document is structured to serve as a self-validating system, where the rationale behind each stage informs the expected outcomes and analytical confirmations.
Part 1: The Synthetic Strategy - A Modern Application of the Hantzsch Thiazole Synthesis
The cornerstone of our synthetic approach is the venerable Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.[5][6] First described in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[5] For our target molecule, we will employ a strategic pairing of 2-bromo-1-(4-aminophenyl)ethan-1-one (the α-haloketone component) and ethyl thiooxamate (the thioamide component). This specific combination ensures the correct regiochemical placement of the 4-aminophenyl group at position 4 and the ethyl carboxylate group at position 2 of the thiazole ring.
Synthetic Workflow Overview
The synthesis is a one-pot condensation reaction followed by purification. The workflow is designed for efficiency and scalability, minimizing intermediate handling.
Caption: High-level workflow for the synthesis of the target compound.
The Reaction Mechanism: A Stepwise Perspective
Understanding the mechanism is critical for optimizing reaction conditions and anticipating potential side products. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
S-Alkylation: The sulfur atom of ethyl thiooxamate, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on 2-bromo-1-(4-aminophenyl)ethan-1-one in an SN2 fashion.[6] This forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then performs a nucleophilic attack on the ketone's carbonyl carbon. This intramolecular step forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the thiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.[6]
Detailed Experimental Protocol
This protocol is a robust starting point. Researchers should employ standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE).
Materials and Reagents:
-
2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 eq)
-
Ethyl thiooxamate (1.1 eq)
-
Absolute Ethanol (approx. 10 mL per gram of α-haloketone)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if needed)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 eq) and absolute ethanol. Stir until the solid is mostly dissolved.
-
Addition of Thioamide: Add ethyl thiooxamate (1.1 eq) to the solution. A slight excess of the thioamide is used to ensure the complete consumption of the more valuable α-haloketone.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates reaction completion.
-
Workup and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. The acidic hydrobromide (HBr) byproduct is neutralized by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. Causality: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient extraction.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes residual water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization (Preferred): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This is the most efficient method if the crude product is of reasonable purity.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[8]
-
Part 2: Comprehensive Characterization and Data Validation
Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized this compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.[1][9][10]
Expected Analytical Data
| Analytical Technique | Expected Observations and Rationale |
| Appearance | Pale yellow to light brown solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole ring. δ ~7.5 ppm (s, 1H): Thiazole proton at C5. δ ~6.7-6.8 ppm (d, 2H): Aromatic protons ortho to the amino group. δ ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester. δ ~4.0 ppm (s, br, 2H): Amine (-NH₂) protons; signal may be broad and exchangeable with D₂O. δ ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165-170 ppm: Thiazole C2. δ ~160-162 ppm: Carbonyl carbon (C=O) of the ester. δ ~148-150 ppm: Aromatic carbon attached to the amino group. δ ~145-147 ppm: Thiazole C4. δ ~128-130 ppm: Aromatic CH carbons ortho to the thiazole. δ ~118-120 ppm: Thiazole C5. δ ~114-116 ppm: Aromatic CH carbons ortho to the amino group. δ ~120-122 ppm: Aromatic carbon attached to the thiazole ring. δ ~61-62 ppm: Methylene carbon (-O-CH₂) of the ester. δ ~14-15 ppm: Methyl carbon (-CH₃) of the ester. |
| FT-IR (KBr, cm⁻¹) | ν ~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (two bands expected). ν ~3100-3000 cm⁻¹: Aromatic C-H stretching. ν ~1720-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.[1] ν ~1610-1580 cm⁻¹: C=N and C=C stretching of the thiazole and aromatic rings. ν ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the ester. |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 263.08 (for C₁₂H₁₂N₂O₂S). The presence of this molecular ion peak is the primary confirmation of the compound's molecular weight. |
Interpreting the Data
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for unambiguous structure elucidation. The distinct chemical shifts and coupling patterns of the aromatic protons (two doublets) confirm the 1,4-disubstitution pattern on the phenyl ring. The singlet in the aromatic region of the proton NMR is characteristic of the lone proton on the thiazole ring (H5).
-
FT-IR Spectroscopy: The IR spectrum provides crucial validation of the key functional groups. The presence of both the N-H stretches for the amine and the strong carbonyl stretch for the ester, in conjunction with the fingerprint region signals for the aromatic and thiazole rings, confirms that all components have been successfully incorporated.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing definitive proof of the chemical formula. The fragmentation pattern can also offer further structural clues.[12]
Conclusion
This guide outlines a reliable and well-rationalized pathway for the synthesis and characterization of this compound. By grounding the practical protocol in its mechanistic underpinnings and providing a clear framework for analytical validation, we aim to equip researchers with the tools necessary for success. The inherent versatility of this scaffold ensures that this molecule will continue to be a valuable building block in the ongoing quest for novel therapeutics and advanced materials.
References
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MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of Ethyl 2-Aminothiazole-4-carboxylate and its Derivatives
An Introductory Note on Scope: This guide focuses on the well-characterized compound, Ethyl 2-aminothiazole-4-carboxylate, due to the limited availability of published data on its derivative, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. The principles, experimental methodologies, and foundational data presented herein for the parent compound provide a robust framework for researchers and drug development professionals investigating the physicochemical properties of its analogues.
Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. Ethyl 2-aminothiazole-4-carboxylate serves as a key building block in the synthesis of more complex molecules, particularly in the development of antimicrobial and antifungal agents.[1] Understanding the fundamental physicochemical properties of this foundational molecule is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This guide provides an in-depth analysis of these properties and the experimental methodologies used for their determination.
Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
The primary and most common synthesis of Ethyl 2-aminothiazole-4-carboxylate is a variation of the Hantzsch thiazole synthesis. This method involves the condensation of a thiourea with an α-halo ketone or a related species.
A general and efficient one-pot procedure involves the reaction of thiourea with ethyl bromopyruvate in an appropriate solvent, such as ethanol.[4][5] The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.
Generalized Synthesis Protocol
A representative laboratory-scale synthesis is as follows:
-
To a solution of ethyl bromopyruvate (1 mmol) in ethanol (2 mL), add thiourea (1.2 mmol).
-
Stir the reaction mixture at 70°C for approximately 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.[4][5]
This method is known for its high yields and relatively straightforward work-up procedure.
Caption: Synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. These properties influence absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.20 g/mol | |
| Appearance | White to yellowish tan powder | [1] |
| Melting Point | 177-181 °C | [1] |
| CAS Number | 5398-36-7 | [6] |
Solubility
Solubility is a crucial parameter that affects a drug's bioavailability. The presence of both polar (amino, ester) and nonpolar (thiazole ring, ethyl group) functionalities in Ethyl 2-aminothiazole-4-carboxylate suggests a nuanced solubility profile.
A standard method for determining the qualitative solubility of a compound is as follows:
-
Preparation : Add approximately 25 mg of the compound to a small test tube.
-
Water Solubility : Add 0.75 mL of distilled water in portions. Shake vigorously after each addition. Observe if the compound dissolves.
-
Acid/Base Solubility : If insoluble in water, test for solubility in 5% HCl and 5% NaOH solutions separately, using the same procedure as in step 2. Solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively.
-
Organic Solvent Solubility : Test for solubility in common organic solvents like ethanol and diethyl ether.
This initial screening provides a qualitative understanding of the compound's solubility characteristics.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.
The shake-flask method is the gold standard for LogP determination.
-
Phase Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD). Saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours, followed by separation.
-
Compound Addition : Dissolve a known amount of Ethyl 2-aminothiazole-4-carboxylate in the pre-saturated n-octanol.
-
Partitioning : Add a known volume of the pre-saturated aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate LogP using the formula: LogP = log([Concentration in n-octanol] / [Concentration in aqueous phase]).
Caption: Shake-Flask Method for LogP Determination.
Acidity and Basicity (pKa)
The pKa value(s) of a compound indicate the strength of its acidic or basic functional groups. The 2-amino group on the thiazole ring imparts basic character, while the ester group is generally neutral but can be hydrolyzed to a carboxylic acid under certain conditions. The pKa is critical for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for determining pKa.
-
Sample Preparation : Dissolve a precise amount of Ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration.
-
Titration Setup : Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the basic amino group. Record the pH value after each incremental addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the amino groups are protonated. This is often identified as the point of minimum slope in the first derivative of the titration curve.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of Ethyl 2-aminothiazole-4-carboxylate.
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, which is invaluable for confirming its identity.
Applications in Drug Development
Ethyl 2-aminothiazole-4-carboxylate is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its derivatives have been investigated for various therapeutic applications, including:
-
Anticancer Agents : The 2-aminothiazole scaffold is found in several kinase inhibitors used in cancer therapy. Ethyl 2-aminothiazole-4-carboxylate can be a starting point for the synthesis of inhibitors of anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1).[5]
-
Antimicrobial Agents : The thiazole ring is a component of many antibacterial and antifungal compounds.[1]
-
Anti-inflammatory and Neuroprotective Agents : Derivatives of 2-aminothiazoles have shown promise in these therapeutic areas as well.[7]
The ability to readily modify the 2-amino group and the 4-carboxylate ester function allows for the creation of diverse chemical libraries for screening against various biological targets.
Conclusion
Ethyl 2-aminothiazole-4-carboxylate is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined physicochemical properties and synthetic accessibility make it an ideal scaffold for the development of novel therapeutic agents. A thorough understanding of its solubility, lipophilicity, and ionization behavior, as detailed in this guide, is essential for any researcher working with this compound or its derivatives. The experimental protocols provided herein offer a standardized approach to characterizing these critical parameters, enabling more informed and efficient drug discovery and development efforts.
References
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding the three-dimensional structure of thiazole derivatives is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of public crystallographic data for this specific molecule, this guide will leverage data from a closely related analog, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, to illustrate the complete workflow from synthesis and crystallization to X-ray diffraction analysis and interpretation of the resulting structural data. This guide is intended to serve as a practical resource for researchers in the field of drug discovery and materials science, offering field-proven insights into the experimental choices and the logic that underpins a successful crystallographic study.
Introduction: The Significance of Thiazoles in Drug Discovery
Thiazole-containing compounds represent a vital class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their molecular geometry, which dictates their interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.[4][5] This knowledge is crucial for understanding the physicochemical properties of a compound and for guiding the design of more potent and selective drug candidates.
This guide will walk through the critical steps of a crystal structure analysis, using a representative thiazole derivative to exemplify the process.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically follows established synthetic routes for thiazole ring formation. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.
Representative Synthetic Protocol:
A general synthetic scheme for a related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, involves the refluxing of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate.[6] This reaction provides a reliable pathway to the desired thiazole ester.
Experimental Protocol: Synthesis of a Thiazole Derivative [6]
-
Reactant Preparation: Dissolve 1-(2-nitrobenzylidene)thiosemicarbazide in a suitable solvent, such as ethanol.
-
Addition of α-haloketone: Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[7][8] The choice of crystallization method is critical and depends on the physicochemical properties of the compound.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly at room temperature.[9]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]
-
Antisolvent Crystallization: In this method, an antisolvent is slowly added to a solution of the compound, causing the compound to precipitate out as crystals.[9]
Causality Behind Experimental Choices: The selection of solvents is crucial. A good solvent for crystallization should have moderate solubility for the compound, allowing for the creation of a supersaturated solution from which crystals can grow. The rate of crystallization is also a key parameter to control; slow crystal growth generally leads to higher quality crystals with fewer defects.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal atomic arrangement.
Data Collection
A single crystal is mounted on a goniometer and placed in an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][10]
Key Instrumentation and Parameters:
-
X-ray Source: Commonly used X-ray sources are copper (Cu Kα) or molybdenum (Mo Kα) radiation. The choice depends on the crystal's properties.[4]
-
Diffractometer: A diffractometer is used to precisely orient the crystal and collect the diffraction data.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed on the diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
Computational Tools and Software:
-
Structure Solution: Programs like SHELXS are used to solve the phase problem and generate an initial model of the crystal structure.[6]
-
Structure Refinement: The initial model is then refined using software such as SHELXL, which adjusts the atomic positions and other parameters to best fit the experimental diffraction data.[6]
The quality of the final refined structure is assessed by several factors, including the R-factor (agreement factor) and the goodness-of-fit.
Structural Insights: Decoding the Crystallographic Data
The final output of a crystal structure analysis is a detailed three-dimensional model of the molecule, from which a wealth of information can be extracted.
Molecular Geometry
The analysis reveals precise bond lengths, bond angles, and torsion angles within the molecule. For a thiazole derivative like this compound, this information can confirm the planarity of the thiazole and phenyl rings and describe the conformation of the ethyl carboxylate group.
Table 1: Representative Crystallographic Data for a Thiazole Derivative (Based on data for ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[6])
| Parameter | Value |
| Chemical formula | C16H14N4O4S |
| Formula weight | 374.38 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 10.897(2) |
| β (°) | 98.76(3) |
| Volume (ų) | 1684.1(6) |
| Z | 4 |
| R-factor (%) | 4.56 |
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions play a crucial role in the stability of the crystal and can influence the compound's physical properties. For instance, in many thiazole derivatives, N-H...N and C-H...O hydrogen bonds are significant in forming the crystal packing.
Diagram 1: Experimental Workflow for Crystal Structure Analysis
Caption: Workflow of single-crystal X-ray diffraction analysis.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Diagram 2: Hirshfeld Surface Analysis Logic
Caption: Logic flow of Hirshfeld surface analysis.
Conclusion: From Structure to Function
The crystal structure analysis of this compound and its analogs provides a detailed blueprint of their molecular architecture. This information is not merely academic; it is a critical component in the modern drug discovery pipeline. By understanding the precise three-dimensional structure and intermolecular interactions, medicinal chemists can make informed decisions in the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for researchers to successfully elucidate and interpret the crystal structures of novel thiazole-based compounds, ultimately accelerating the development of new and effective therapeutic agents.
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SPT Labtech. Chemical crystallization. Accessed January 2, 2026. [Link]
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IUCr. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Accessed January 2, 2026. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Abstract
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a potential building block for novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related aminophenylthiazole derivatives and establishes a framework for its systematic evaluation. Detailed, field-proven experimental protocols for determining solubility in various solvents and for assessing stability under forced degradation conditions are presented, adhering to the highest standards of scientific integrity and regulatory expectations.
Introduction: The Scientific Imperative for Characterization
The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a detailed understanding of its chemical and physical attributes. For this compound, a molecule possessing a rich pharmacophore of an aminophenyl group linked to a thiazole carboxylate ester, these properties dictate its formulation possibilities, bioavailability, and shelf-life. The presence of both polar (amino and ester groups) and non-polar (phenyl and thiazole rings) moieties suggests a nuanced solubility profile. Furthermore, the ester and amino functionalities are potential sites for degradation, making a comprehensive stability assessment essential.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, ensuring that the data generated is both robust and meaningful for drug development decisions.
Predicted Physicochemical Profile
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural components:
-
The Thiazole Core: Thiazole rings are common in many biologically active compounds and generally impart a degree of aromaticity and moderate polarity.
-
The 4-Aminophenyl Group: The primary aromatic amine introduces a basic center and a site for hydrogen bonding, which can enhance solubility in acidic aqueous solutions and polar solvents.
-
The Ethyl Carboxylate Group: The ester functionality is a hydrogen bond acceptor and contributes to the molecule's polarity. However, it is also susceptible to hydrolysis, particularly under acidic or basic conditions.
Based on these features, it is anticipated that the compound will exhibit limited solubility in water, moderate solubility in polar organic solvents, and good solubility in non-polar organic solvents.
A Systematic Approach to Solubility Determination
A comprehensive understanding of a compound's solubility across a range of solvents is critical for various stages of drug development, from synthesis and purification to formulation. The following section outlines a robust protocol for determining the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be strategic, covering a spectrum of polarities and pH values to mimic physiological conditions and to identify suitable vehicles for formulation. A recommended panel of solvents is presented in Table 1.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (as per Table 1)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV)
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation:
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
|---|---|---|---|
| Water | Polar Protic | Low | To be determined |
| pH 1.2 HCl Buffer | Acidic Aqueous | Moderate to High | To be determined |
| pH 7.4 Phosphate Buffer | Neutral Aqueous | Low | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Dichloromethane | Non-polar | High | To be determined |
| Hexane | Non-polar | Low | To be determined |
Visualization of Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this molecule is pending experimental determination, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path forward for its comprehensive characterization. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising compound. It is recommended that these studies be initiated early in the drug development process to de-risk later stages and to build a solid foundation of data for regulatory submissions.
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In Silico ADMET Profiling of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: A Technical Guide for Early-Stage Drug Discovery
Abstract
In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a critical strategy to mitigate the high costs associated with late-stage clinical failures.[1] A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2] Consequently, the early-stage assessment of a compound's ADMET profile is indispensable. In silico, or computational, methods provide a rapid, cost-effective, and resource-efficient means to predict these properties before a molecule is even synthesized, guiding lead optimization and prioritizing candidates for further experimental testing.[1][3] This technical guide provides an in-depth, practical workflow for the comprehensive in silico ADMET prediction of a novel compound, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate , a molecule belonging to the medicinally significant thiazole class of heterocycles known for a wide range of biological activities.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework that combines predictive data with expert interpretation to facilitate informed decision-making in the drug discovery pipeline.
Introduction: The Imperative of Early ADMET Assessment
The journey from a hit compound to a marketable drug is long and fraught with attrition. Historically, a lack of efficacy and unmanageable toxicity have been the primary reasons for failure. However, a paradigm shift towards performing extensive ADMET screening early in the discovery process has dramatically reduced failures related to pharmacokinetics, from approximately 40% to around 11%.[1] This proactive approach allows research teams to identify and eliminate problematic compounds before significant resources are invested in their development.[2]
The Compound in Focus: this compound
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates due to their diverse pharmacological potential, including anticancer and antimicrobial activities.[4][7] Our subject molecule, this compound, combines the thiazole nucleus with an aminophenyl group, a common pharmacophore, and an ethyl carboxylate moiety. Understanding its ADMET profile is a crucial first step in evaluating its potential as a drug candidate.
Structure:
-
IUPAC Name: Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
-
SMILES: CCOC(=O)c1sc(c(n1)C2=CC=C(N)C=C2)
-
Molecular Formula: C12H12N2O2S
This guide will walk through the prediction of this molecule's physicochemical properties, pharmacokinetics (ADME), and potential toxicities using established, publicly accessible in silico tools.
The In Silico Prediction Workflow: A Self-Validating System
The credibility of any in silico prediction hinges on a transparent and logical workflow. The process described here is designed to be self-validating by employing well-regarded predictive models and, crucially, by contextualizing the results within the known limitations and applicability domains of these models.[8][9]
Step-by-Step Computational Protocol
-
Structure Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CCOC(=O)c1sc(c(n1)C2=CC=C(N)C=C2)) is obtained and verified. This universal format is the input for most cheminformatics tools.
-
Tool Selection: A combination of robust, widely-used web-based platforms is selected to provide a consensus view and a broader range of predicted endpoints. For this guide, we will primarily reference the methodologies used by SwissADME and pkCSM, which are popular for their user-friendliness and comprehensive output.[3][10]
-
Prediction Execution: The SMILES string is submitted to the selected servers. The platforms' algorithms calculate a wide array of molecular descriptors and use them as inputs for their pre-built predictive models.
-
Data Aggregation and Analysis: The output data is collected, organized into thematic tables (Physicochemical Properties, Absorption, Distribution, etc.), and critically analyzed. The "why" behind each parameter is explained, linking the numerical prediction to its biological and clinical relevance.
Visualizing the Workflow
The following diagram illustrates the logical flow of the in silico ADMET profiling process.
Caption: General workflow for in silico ADMET prediction.
Results and Discussion: ADMET Profile of this compound
This section details the predicted properties of our target molecule. Each prediction is presented with an explanation of its significance in drug development.
Physicochemical Properties and Drug-Likeness
Physicochemical properties are the foundation of a drug's behavior. They govern how a molecule will interact with the biological environment. Drug-likeness rules, such as Lipinski's Rule of Five, are heuristics based on these properties to assess if a compound is likely to be orally bioavailable.[10]
Table 1: Predicted Physicochemical and Drug-Likeness Parameters
| Parameter | Predicted Value | Drug-Likeness Rule Compliance | Significance |
| Molecular Weight (MW) | 248.31 g/mol | Pass (Lipinski: ≤500) | Influences diffusion and overall size. |
| LogP (Octanol/Water) | 2.55 | Pass (Lipinski: ≤5) | Measures lipophilicity, affecting solubility and permeability. |
| H-Bond Donors | 1 (the -NH2 group) | Pass (Lipinski: ≤5) | Influences solubility and membrane permeability. |
| H-Bond Acceptors | 4 (N, O=C, O-Et, N) | Pass (Lipinski: ≤10) | Influences solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 91.75 Ų | Pass (Veber: ≤140 Ų) | Predicts membrane permeability and oral bioavailability. |
| Water Solubility (LogS) | -3.10 | Moderately Soluble | Essential for absorption and formulation. |
| Lipinski's Rule of Five | 0 Violations | Excellent | High probability of good oral absorption. |
Expertise & Interpretation: The molecule exhibits a highly favorable physicochemical profile. With zero violations of Lipinski's Rule of Five, it possesses drug-like characteristics strongly suggestive of good oral bioavailability. The LogP value indicates a balanced lipophilicity, which is crucial for both traversing lipid membranes and maintaining sufficient solubility in aqueous environments like the gut and bloodstream. The TPSA is well within the accepted range for good cell permeability.
Absorption
Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal wall.
Table 2: Predicted Absorption Parameters
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | 95.5% | High absorption expected from the gastrointestinal tract. |
| Caco-2 Permeability (log Papp) | 0.95 | High permeability across the intestinal cell line model. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be pumped out of cells by P-gp efflux pumps, increasing its intracellular concentration. |
Expertise & Interpretation: The absorption predictions are excellent. High intestinal absorption and Caco-2 permeability values, combined with the prediction that it is not a substrate for the P-gp efflux pump, strongly support the potential for high oral bioavailability. P-gp is a key transporter that can limit the absorption of many drugs, so its avoidance is a significant advantage.
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key factors include binding to plasma proteins and the ability to cross biological barriers like the Blood-Brain Barrier (BBB).
Table 3: Predicted Distribution Parameters
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (PPB) | ~88% | Moderately high binding; the unbound fraction (~12%) is free to exert a therapeutic effect. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB. |
| CNS Permeability (LogPS) | -0.45 | Predicted to have significant penetration into the Central Nervous System. |
Expertise & Interpretation: The model predicts that the compound can cross the BBB and enter the CNS. This is a critical finding that dictates the molecule's therapeutic potential. If the intended target is in the brain (e.g., for neurological disorders), this is a highly desirable property. Conversely, if the target is peripheral, CNS penetration could lead to undesirable side effects, and structural modifications to reduce BBB permeability would be necessary. The moderately high plasma protein binding is typical for many drugs and suggests a reasonable free fraction will be available.
Metabolism
Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver. Predicting interactions with CYP enzymes is crucial for assessing potential drug-drug interactions (DDIs).[2]
Table 4: Predicted Cytochrome P450 (CYP) Interactions
| Parameter | Prediction | Significance |
| CYP1A2 Inhibitor | No | Low risk of DDIs with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | No | Low risk of DDIs with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | Low risk of DDIs with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | No | Low risk of DDIs with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low risk of DDIs with drugs metabolized by CYP3A4. |
Expertise & Interpretation: The compound is predicted to be a "clean" molecule concerning CYP inhibition. It is not expected to inhibit any of the five major CYP isoforms responsible for metabolizing over 90% of clinical drugs. This is a highly favorable characteristic, suggesting a low propensity for metabolic drug-drug interactions, which simplifies clinical development and improves its safety profile.
Excretion
Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys.
Table 5: Predicted Excretion Parameters
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.35 | Suggests a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2, a key transporter in renal clearance. |
Expertise & Interpretation: The predicted clearance rate is moderate, suggesting a reasonable half-life might be achievable. The lack of interaction with the OCT2 transporter provides further detail on the potential renal excretion mechanism.
Toxicity
Toxicity prediction is one of the most critical applications of in silico modeling, helping to flag potential liabilities early.
Table 6: Predicted Toxicity Endpoints
| Parameter | Prediction | Significance |
| AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations, a key indicator for carcinogenicity. |
| hERG I Inhibition | No | Low risk of inhibiting the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). |
| Hepatotoxicity (H-HT) | No | Low risk of causing drug-induced liver injury. |
| Skin Sensitization | No | Low risk of causing an allergic skin reaction. |
Expertise & Interpretation: The toxicity profile appears remarkably benign. The negative predictions for AMES mutagenicity, hERG inhibition, and hepatotoxicity are particularly important. A positive hERG signal is a common cause for terminating drug development projects, so this negative prediction significantly de-risks the compound.
Trustworthiness: Model Validation and Applicability Domain
A core tenet of scientific integrity is acknowledging the limitations of one's tools. In silico ADMET predictions are not absolute truths; they are statistical probabilities derived from models.[8] The accuracy of any prediction is contingent on the quality of the data used to build the model and whether the query molecule falls within its "Applicability Domain" (AD).[9][11] The AD represents the chemical space in which the model has been trained and validated and can therefore make reliable predictions.
Caption: Applicability Domain of a predictive QSAR model.
Our target molecule, being a relatively small heterocyclic compound, likely falls within the applicability domain of most global ADMET models. However, it is crucial to understand that these predictions are hypotheses. They serve not as a replacement for experimentation but as a guide to prioritize which experiments are most critical. For instance, given the clean in silico toxicity profile, routine in vitro cytotoxicity assays would be for confirmation, whereas the predicted CNS penetration would warrant immediate experimental validation using an in vitro BBB model if the target is peripheral.
Conclusion and Strategic Recommendations
The comprehensive in silico ADMET analysis of This compound reveals an exceptionally promising drug-like profile.
-
Strengths: The molecule exhibits excellent physicochemical properties for oral absorption, is predicted to have high intestinal permeability, and is not a substrate for the P-gp efflux pump. Critically, it shows a very low risk of metabolic drug-drug interactions (no CYP inhibition) and is free from major toxicity flags, including mutagenicity, cardiotoxicity (hERG), and hepatotoxicity.
-
Key Consideration: The primary strategic point is its predicted ability to cross the Blood-Brain Barrier. This makes it a potentially strong candidate for CNS-related disorders but a potential liability for peripherally acting targets.
Recommendations for Further Development:
-
Prioritize Experimental Validation: The most pressing next step is to experimentally validate the key predictions.
-
Permeability: Conduct a Caco-2 permeability assay to confirm the high absorption potential.
-
Metabolic Stability: Perform a microsomal stability assay to confirm the low CYP interaction profile.
-
Toxicity: Run a panel of in vitro cytotoxicity assays (e.g., on HepG2 cells for liver toxicity) and a hERG binding assay to confirm the clean safety profile.
-
BBB Permeability: An in vitro BBB model (e.g., using hCMEC/D3 cells) is critical to confirm or refute the CNS penetration prediction and guide the therapeutic direction of the compound.
-
-
Therapeutic Indication Strategy: The development strategy should be aligned with the BBB permeability data. If CNS penetration is confirmed, the compound should be prioritized for neurological or psychiatric targets. If it does not cross the BBB, it is better suited for peripheral targets.
References
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Title: Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives Source: PubMed URL: [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a member of this versatile class, and its close analogs are emerging as promising candidates in drug discovery. This technical guide provides an in-depth exploration of the potential biological targets of this compound, grounded in the broader context of 4-aminophenyl-thiazole derivatives. We will delve into the mechanistic rationale for target selection, present detailed protocols for experimental validation, and offer insights into the interpretation of findings. This document is designed to empower researchers to effectively probe the therapeutic landscape of this intriguing molecule.
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in drug design. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions allow it to bind with high affinity to a wide array of biological macromolecules.[3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] this compound itself is a key intermediate in the synthesis of targeted therapies, such as inhibitors for anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1), highlighting its inherent potential as a pharmacophore.[6]
This guide will focus on the most probable biological targets for this compound and its derivatives, drawing from extensive research on analogous compounds.
Potential Biological Targets and Mechanistic Rationale
Based on the extensive literature on thiazole-based compounds, the primary biological targets for this compound are likely to be enzymes, particularly those involved in cellular signaling and metabolism.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazole scaffold has been successfully incorporated into numerous kinase inhibitors.[3][7]
-
Potential Kinase Targets:
-
Src Family Kinases (SFKs): The 2-aminothiazole moiety is a known template for potent pan-Src kinase inhibitors like Dasatinib.[7]
-
Receptor Tyrosine Kinases (RTKs): Thiazole derivatives have shown inhibitory activity against RTKs such as EGFR and c-Met, which are often overexpressed or mutated in cancers.[3][8]
-
Serine/Threonine Kinases: Kinases like B-RAFV600E, Aurora kinases, and those in the PI3K/mTOR pathway are also potential targets for thiazole-based inhibitors.[3]
-
Signaling Pathway: Generic Kinase Inhibition
Caption: Workflow for computational prediction of biological targets.
Biochemical Assays: Direct Target Engagement
Biochemical assays are crucial for confirming direct interaction between the compound and a purified target protein.
Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Plate reader (scintillation counter or luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well, add the kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control).
-
Add the purified kinase and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify kinase activity by measuring the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays are essential to determine if the compound engages its target in a physiological context and elicits a biological response.
Protocol: Cancer Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer) [9] * Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percent viability and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Table 1: Summary of Experimental Data for Hypothetical Thiazole Derivatives
| Compound ID | Target Kinase (IC₅₀, µM) | Cancer Cell Line (GI₅₀, µM) |
| EAT-001 (Lead) | Kinase A: 1.2 | Cell Line X: 5.8 |
| EAT-002 | Kinase A: 0.5 | Cell Line X: 2.1 |
| EAT-003 | Kinase B: 10.5 | Cell Line Y: >50 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The evidence strongly suggests that its biological activity is likely mediated through the inhibition of key enzymes, particularly protein kinases involved in cancer-related signaling pathways. The experimental workflows outlined in this guide provide a robust framework for elucidating its precise mechanism of action. Future research should focus on comprehensive profiling against a panel of kinases and other potential targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, a thorough understanding of the biological targets of this compound will pave the way for its rational development into a clinically valuable agent.
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- Thiazole-based SARS-CoV-2 protease (COV Mpro)
- Thiazole‐based SARS‐CoV‐2 protease (COV Mpro)
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A Technical Guide to Novel 2-Aminothiazole Derivatives for Anticancer Drug Discovery
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiazole (2-AT) scaffold is a quintessential example of such a core, forming the backbone of numerous clinically approved drugs and a vast library of investigational compounds.[1] Its prevalence is not accidental; the 2-AT moiety is a versatile pharmacophore, rich in chemical handles that allow for diverse structural modifications and capable of engaging in multiple modes of interaction with biological targets.[2] This guide provides an in-depth exploration of 2-aminothiazole derivatives as a promising class of molecules in the oncology pipeline. We will dissect their mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide robust, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
The Anticancer Potential: Mechanisms of Action
The therapeutic efficacy of 2-aminothiazole derivatives in oncology stems from their ability to modulate a variety of critical cellular processes that are often dysregulated in cancer. Extensive research has demonstrated their potent cytotoxic effects across a broad spectrum of human cancer cell lines, including but not limited to breast, lung, colon, leukemia, and melanoma.[3][4] The primary mechanisms underpinning this activity are the inhibition of key protein kinases, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.
Inhibition of Key Oncogenic Kinases
The human kinome represents one of the most critical target classes for cancer therapy, and the 2-AT scaffold is a key pharmacophore in several potent kinase inhibitors.[5] The clinically approved drug Dasatinib, for instance, is a multi-targeted kinase inhibitor built around a 2-aminothiazole core that has transformed the treatment of certain leukemias.[3][4] Novel derivatives are being rationally designed to target various kinases implicated in tumor growth, survival, and angiogenesis.
-
Aurora Kinases: These are key serine/threonine kinases that regulate mitosis. Their overexpression is common in many cancers, making them an attractive target.[6] Specific 2-AT derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and subsequent cell death.[6][7]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8] By inhibiting VEGFR-2, 2-AT derivatives can effectively cut off a tumor's blood supply, representing a powerful anti-angiogenic strategy.[8]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pro-survival pathway that is hyperactivated in a majority of human cancers.[8] Alpelisib, an approved PI3K inhibitor, contains the 2-AT core.[3][4] Novel derivatives continue to be developed to target components of this pathway, shutting down survival signals and rendering cancer cells more susceptible to apoptosis.[8]
Induction of Apoptosis
A hallmark of cancer is the evasion of apoptosis. 2-aminothiazole derivatives have been shown to effectively re-engage this intrinsic cell death program in cancer cells.[9][10] This is often achieved through the modulation of the Bcl-2 family of proteins, which act as the primary regulators of the mitochondrial (or intrinsic) apoptosis pathway.
Several studies have confirmed that these compounds can down-regulate anti-apoptotic proteins like Bcl-2 while simultaneously up-regulating pro-apoptotic proteins such as Bax.[9][3] This crucial shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers a cascade of enzymatic activations, culminating in the activation of executioner caspases, like caspase-3, which systematically dismantle the cell.[9][10] The cleavage of substrates like poly(ADP-ribose) polymerase (PARP) by active caspase-3 is a definitive biochemical marker of apoptosis.[10]
Cell Cycle Arrest
In addition to triggering cell death, 2-aminothiazole derivatives can halt cancer cell proliferation by inducing cell cycle arrest at specific checkpoints.[9] Flow cytometry analysis has consistently revealed that treatment with these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[9] This prevents damaged cells from progressing to mitosis, providing a window for apoptotic mechanisms to take effect or for the cell to senesce. For example, certain derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause an increase in the S and G2/M phases in colorectal cancer cells.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer agents.
-
C2 Position (Amino Group): Modification of the 2-amino group is a critical determinant of activity.[11] Acylation or the introduction of complex side chains, such as substituted phenylamides or benzophenones, has been shown to enhance cytotoxicity and modulate target specificity.[11][3]
-
C4 and C5 Positions: The substitution pattern on the thiazole ring itself is crucial. The introduction of lipophilic groups, such as phenyl, butyl, or bromo substituents at the C4 or C5 positions, often leads to an increase in antiproliferative activity.[11][3] Conversely, small alkyl groups like methyl at these positions can decrease potency.[3] SAR studies indicate that aromatic substitutions generally improve antitumor activity more than aliphatic ones.[3]
Quantitative Analysis of Anticancer Activity
The cytotoxic potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| TH-39 | K562 (Leukemia) | 0.78 µM | [9][3] |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical) | 1.6 ± 0.8 µM | [9] |
| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [9] |
| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [9] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [9][3] |
| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 μM | [9] |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast) | 17.2 ± 1.9 μM | [9][12] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | 0.8 µM | [9] |
Experimental Protocols: A Self-Validating Framework
The systematic evaluation of novel 2-aminothiazole derivatives requires a standardized workflow employing a series of robust in vitro assays. The protocols described herein are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for preparing the 2-aminothiazole core.[8] Its robustness lies in the straightforward condensation reaction between readily available starting materials.
Protocol:
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and a substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Work-up: After cooling to room temperature, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.
-
Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a high-throughput method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Its reliability is contingent on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole derivatives (e.g., from 0.1 to 100 µM) for a specified period (typically 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis: Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis.[9] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane (detected by Annexin V) and loss of membrane integrity (detected by PI).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The data allows for the quantification of different cell populations:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Conclusion and Future Perspectives
The 2-aminothiazole scaffold represents a remarkably versatile and productive platform for the development of novel anticancer therapies.[9][3] The ability of its derivatives to target multiple, validated oncogenic pathways—including kinase signaling, apoptosis, and cell cycle progression—underscores their immense therapeutic potential.[9] The continued exploration of this chemical space, guided by rational SAR principles and validated through the robust experimental frameworks outlined in this guide, promises to yield a new generation of more selective and potent anticancer agents. Future efforts will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel combination therapies, and identifying compounds that can overcome the persistent challenge of drug resistance.[3][4]
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
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Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., Matiychuk, V. S., Obushak, M. D., Babsky, A. M., & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 76-85. Retrieved from [Link]
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Rauf, A., Farooq, U., Khan, J., Khan, A., Shah, A. U. A., Mabkhot, Y. N., Al-Showiman, S. S., & Hadda, T. B. (2017). Synthesis of 2-aminothiazole and 2-aminopyridine derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
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Ali, I., Wani, W. A., K, S., & Saleem, K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]
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Wang, S., Wei, W., Li, Q., & Zhang, H. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]
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Discovery of 2Aminothiazole Derivatives as Antitumor Agents. (2025). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Sen, O., & Senturk, M. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
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Han, S.-T., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]
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Golub, G., Neves, D., Engel, M., & Sotriffer, C. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. Retrieved from [Link]
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Feng, C., Li, Y. L., Wang, Y. G., & Li, Y. (2006). [The design and synthesis of 2-aminothiazole derivatives and their inhibitory activity on apoptosis]. Yao Xue Xue Bao, 41(7), 634-641. Retrieved from [Link]
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Han, S.-T., Qi, C., Shi, D.-H., & Song, B.-A. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved from [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Retrieved from [Link]
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Discovery of N-(4-(3-aminophenyl) thiazol-2-yl) acetamide: A Novel Anticancer Scaffold for Overcoming Drug Resistance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance remains a formidable challenge in oncology, necessitating the urgent discovery of innovative therapeutic agents with novel mechanisms of action.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a promising new chemical scaffold. The lead compound from this series, designated 6b, has demonstrated high in vitro potency against both sensitive and drug-resistant cancer cell lines.[1][2][4][5] Notably, its unique dual mechanism of inducing both apoptosis and autophagy presents a strategic advantage for eradicating resilient cancer cell populations. This document details the structure-activity relationship (SAR) studies, key experimental protocols, and significant in vivo efficacy, positioning this scaffold as a valuable starting point for the development of next-generation anticancer therapeutics.
Introduction: The Imperative for Novel Anticancer Scaffolds
Despite significant advancements in cancer treatment over the past two decades, intrinsic and acquired drug resistance continues to be a primary cause of therapeutic failure and patient mortality.[1][5] Many conventional chemotherapeutic agents act on specific cellular pathways, and cancer cells can develop resistance by altering these targets or activating bypass pathways. This clinical challenge highlights the critical need for discovering novel chemical scaffolds that operate via mechanisms distinct from existing drugs, thereby offering new avenues to treat resistant forms of cancer.[1][2][4]
The 2-aminothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several clinically approved drugs, including the anticancer agent Dasatinib.[3][6][7] Its versatile chemical nature allows for extensive structural modifications, making it an attractive starting point for drug discovery campaigns. This guide focuses on a new class of molecules derived from this core: the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which was systematically optimized to yield a lead compound with potent activity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][4]
Rationale and Discovery of the Lead Compound 6b
The development of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold was the result of a deliberate medicinal chemistry effort aimed at identifying new molecules capable of overcoming common resistance mechanisms.[5] Through iterative structure-activity relationship (SAR) studies, modifications were explored around the core structure to enhance potency and confer activity against resistant cell lines.[1][5] This systematic approach led to the identification of lead compound 6b , which exhibited superior in vitro potency and favorable pharmacological properties compared to the parent scaffold.[1][2][4][8]
Caption: High-level workflow from initial scaffold to preclinical validation.
Chemical Synthesis
The synthesis of the lead compound 6b and its analogues follows a multi-step process. The generalized scheme begins with the α-bromination of a substituted acetophenone, followed by a Hantzsch thiazole synthesis reaction.
General Synthetic Protocol
The foundational step involves the α-bromination of meta-nitroacetophenone.[5] This intermediate is then reacted with a thiourea derivative to form the core 2-aminothiazole ring. Subsequent reduction of the nitro group to an amine, followed by functionalization, yields the final N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.
Step-by-Step Methodology:
-
α-Bromination: To a solution of meta-nitroacetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Thiazole Ring Formation: The resulting α-bromo-meta-nitroacetophenone is reacted with N-acetylthiourea in ethanol under reflux conditions for several hours to yield the N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide intermediate.
-
Nitro Group Reduction: The nitro-substituted compound is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C) is added. The reaction proceeds at room temperature or with gentle heating to yield the key amine intermediate, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.
-
Derivatization (for SAR): The primary amine of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide can be further reacted with various sulfonyl chlorides or other electrophiles in the presence of a base like triethylamine or pyridine to generate a library of derivatives for SAR studies.[5] Compound 6b is a specific, optimized derivative from this process.
Caption: Generalized synthetic pathway for the compound series.
In Vitro Biological Evaluation
Lead compound 6b was evaluated for its anticancer activity against a panel of human cancer cell lines, including models known for their resistance to standard therapies.
Cytotoxicity Against Cancer Cell Lines
The antiproliferative activity was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure to the compound.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., A375 melanoma, K562 CML) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Discard the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Table 1: In Vitro Cytotoxicity of Lead Compound 6b
| Compound | A375 (Melanoma) IC₅₀ (µM) | A375-R (Resistant Melanoma) IC₅₀ (µM) | K562 (CML) IC₅₀ (µM) |
|---|---|---|---|
| Parent Scaffold | >10 | >10 | >10 |
| Lead Compound (6b) | 0.08 | 0.12 | 0.09 |
Data derived from foundational research on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.[8]
The results clearly demonstrate the high potency of compound 6b , which is active at nanomolar concentrations.[8] Crucially, it retains significant activity against the resistant melanoma cell line, indicating its potential to overcome drug resistance.[8]
Mechanism of Action: Dual Induction of Apoptosis and Autophagy
Further investigation revealed that compound 6b induces cell death through a dual mechanism involving the concomitant induction of apoptosis and autophagy.[1][2][5][8] This is a significant finding, as therapies that can trigger multiple cell death pathways are less likely to be circumvented by resistance mechanisms.
Protocol: Apoptosis and Autophagy Analysis
-
Cell Treatment: Treat A375 melanoma cells with 10 µM of compound 6b for 24-48 hours.
-
Apoptosis Detection (Flow Cytometry): Harvest cells, fix, and permeabilize them. Stain with a FITC-conjugated antibody against active caspase-3. Analyze the cell population using a flow cytometer to quantify the percentage of apoptotic cells.[5]
-
Apoptosis Detection (Western Blot): Lyse the treated cells and separate proteins via SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against PARP (Poly (ADP-ribose) polymerase). A cleaved PARP band indicates caspase-mediated apoptosis.[5]
-
Autophagy Detection (Western Blot): Use the same cell lysates to probe for the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[5]
-
Autophagy Detection (Immunofluorescence): Grow cells on coverslips, treat with compound 6b , and then fix and permeabilize. Stain with an anti-LC3B antibody followed by a fluorescent secondary antibody. Visualize the formation of punctate structures (autophagosomes) using a fluorescence microscope.[5]
Caption: Dual mechanism of action of compound 6b leading to cell death.
In Vivo Efficacy in a Xenograft Model
The promising in vitro results were validated in an in vivo setting to assess the therapeutic potential of compound 6b .
Protocol: A375 Melanoma Xenograft Mouse Model
This experiment evaluates the ability of the lead compound to suppress tumor growth in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 melanoma cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into a vehicle control group and a treatment group. Administer compound 6b (e.g., at a dose of 20-50 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 15-20 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
The in vivo studies demonstrated that treatment with compound 6b resulted in a significant reduction of tumor growth in the A375 xenograft model compared to the vehicle control group.[1][2][4][5] Furthermore, the compound exhibited good pharmacokinetic properties, supporting its potential for further development.[1][4][5]
Conclusion and Future Directions
The discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold have successfully yielded a potent lead compound, 6b , with significant anticancer properties. Its key strengths lie in its high potency against both sensitive and resistant cancer cell lines and its unique dual mechanism of inducing apoptosis and autophagy.[1] The demonstrated in vivo efficacy further underscores its promise as a starting point for a new class of anticancer drugs.[5][8]
Future work should focus on:
-
Target Identification: Elucidating the precise molecular target(s) of compound 6b to better understand its novel mechanism of action.
-
Pharmacokinetic Optimization: Further refining the scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability.
-
Combination Studies: Evaluating the synergistic potential of compound 6b with existing targeted therapies and chemotherapies to develop more effective treatment regimens.
-
Expansion to Other Cancers: Assessing the efficacy of this scaffold against a broader range of solid and hematological malignancies.
References
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Millet, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92. [Link]
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PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. National Center for Biotechnology Information. [Link]
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SciSpace. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
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ResearchGate. (2016). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
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Hassanzadeh, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(15), 2729. [Link]
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Semantic Scholar. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry. [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Methodological & Application
Application Note & Protocol: A Versatile Two-Step Synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Derivatives
Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery
The thiazole ring is a prominent heterocyclic motif and a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," appearing in a multitude of natural products and synthetic pharmaceuticals.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The 4-phenylthiazole substructure, in particular, has been identified as a key pharmacophore in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are promising targets for novel anti-inflammatory and analgesic agents.[2]
This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a valuable building block for the development of novel therapeutics. The presented two-step synthetic strategy is robust, scalable, and leverages well-established chemical transformations, making it accessible to researchers in both academic and industrial settings. The protocol is designed to be self-validating, with clear instructions and explanations for each step, ensuring reproducibility and a high degree of purity in the final product.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of this compound is strategically divided into two key steps:
-
Hantzsch-Type Thiazole Synthesis: The first step involves the synthesis of the nitro-intermediate, Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate, through a Hantzsch-type condensation reaction. This reaction utilizes the readily available starting materials, 2-bromo-1-(4-nitrophenyl)ethan-1-one and ethyl thiooxamate. The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[3]
-
Reduction of the Nitro Group: The second step is the selective reduction of the aromatic nitro group to the corresponding primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.
This two-step approach offers the advantage of utilizing commercially available or easily preparable starting materials and employs reactions with well-understood mechanisms and high yields.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate
This protocol is based on the principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3] In this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one serves as the α-haloketone and ethyl thiooxamate as the thioamide component.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-bromo-1-(4-nitrophenyl)ethan-1-one | 99-81-0 | 244.04 | 10 |
| Ethyl thiooxamate | 63903-51-5 | 133.17 | 10 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL |
| Triethylamine | 121-44-8 | 101.19 | 12 |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (2.44 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl thiooxamate (1.33 g, 10 mmol).
-
Base Addition: Slowly add triethylamine (1.67 mL, 12 mmol) to the reaction mixture. The addition of a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.
-
Purification: Filter the crude product and wash it with cold ethanol to remove any unreacted starting materials and triethylammonium bromide salt. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.
-
Characterization: The structure of the synthesized Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular formula is C₁₂H₁₀N₂O₄S with a molecular weight of 278.29 g/mol .[4]
Caption: Simplified mechanism of the Hantzsch-type thiazole synthesis.
Part 2: Synthesis of this compound
This part of the protocol details the reduction of the nitro group of the intermediate to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate | 78979-64-3 | 278.29 | 5 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 15 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 40 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate (1.39 g, 5 mmol) in 40 mL of absolute ethanol.
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (3.38 g, 15 mmol).
-
Acidification: Carefully add concentrated hydrochloric acid (~5 mL) dropwise to the mixture. The reaction is exothermic, so the addition should be slow, and the flask can be cooled in an ice bath if necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting nitro compound.
-
Work-up and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular formula is C₁₂H₁₂N₂O₂S with a molecular weight of 248.30 g/mol .[5]
Data and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate | C₁₂H₁₀N₂O₄S | 278.29 | 80-90 | Pale yellow solid |
| This compound | C₁₂H₁₂N₂O₂S | 248.30 | 75-85 | Off-white solid |
Spectroscopic Data Interpretation (Anticipated):
-
¹H NMR of this compound:
-
A triplet and a quartet corresponding to the ethyl ester group.
-
A singlet for the thiazole proton.
-
Two doublets in the aromatic region corresponding to the para-substituted phenyl ring.
-
A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR of this compound:
-
Signals corresponding to the ethyl ester carbons.
-
Signals for the thiazole ring carbons.
-
Signals for the aromatic carbons of the aminophenyl group.
-
Trustworthiness and Validation
The protocols described herein are based on well-established and frequently cited synthetic methodologies in organic chemistry. The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, known for its reliability and broad substrate scope.[3][6] The reduction of aromatic nitro compounds is a fundamental transformation with numerous documented procedures, ensuring a high probability of success. The commercial availability of the nitro-intermediate and the final amino product further validates the feasibility of this synthetic route.[4][5] For conclusive structural confirmation, obtaining and comparing experimental spectroscopic data with literature values or data from commercial suppliers is highly recommended.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
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- Inceoglu, T., Wagner, K. M., Schebb, N. H., & Hammock, B. D. (2013). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 56(1), 42-57.
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Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
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-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021).
- Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (2020). Chemistry & Biology Interface.
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Using Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate in in vitro anticancer assays
An Application Guide for the In Vitro Anticancer Evaluation of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Introduction: The Rationale for Investigating Thiazole Derivatives in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. In oncology research, derivatives of 2-aminothiazole have garnered significant attention for their potential as anticancer agents.[1] These compounds have been shown to exhibit a range of activities, including cytotoxicity against various cancer cell lines and inhibition of key signaling pathways involved in tumor progression.[2][3][4] this compound is a novel compound belonging to this promising class. While its specific biological activities are a subject of ongoing investigation, its structural similarity to other active thiazole derivatives makes it a compelling candidate for anticancer screening.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic workflow and detailed protocols for the initial in vitro evaluation of this compound. The methodologies outlined herein are designed to first establish the compound's cytotoxic potential and then to elucidate its primary mechanism of action, focusing on the induction of apoptosis and cell cycle arrest—two critical hallmarks of effective anticancer agents.
Strategic Experimental Workflow
A systematic approach is crucial for efficiently characterizing a novel compound. The workflow should progress from broad screening to more focused mechanistic studies. The initial goal is to determine if the compound has cytotoxic activity and to identify the effective concentration range. Subsequent assays are then designed to answer how the compound kills cancer cells.
Caption: A strategic workflow for the in vitro evaluation of a novel anticancer compound.
Part 1: Foundational Assays for Cytotoxicity Screening
The first step in evaluating any potential anticancer agent is to determine its ability to inhibit cell proliferation or induce cell death. The MTT and Sulforhodamine B (SRB) assays are robust, reliable, and widely used colorimetric methods for this purpose.[7]
Scientific Rationale: Choosing a Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content.[9] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[10] The amount of bound dye provides an estimate of the total cell mass, which is proportional to the cell number. It is considered a reliable method as it is independent of metabolic activity.
Recommendation: For initial screening, performing both assays can provide a more comprehensive picture. A discrepancy between MTT and SRB results might suggest that the compound affects mitochondrial function without immediately causing cell death.
Protocol 1A: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability.[11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[13]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 1B: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the method developed by the National Cancer Institute for drug screening.[9][14]
Materials:
-
All materials from Protocol 1A (except MTT and solubilizer)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without aspirating the medium. Incubate at 4°C for 1 hour.[9]
-
Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[14] Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[10]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[14]
-
Solubilization: Air dry the plate completely. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[14]
-
Data Acquisition: Place the plate on an orbital shaker for 5-10 minutes. Measure the absorbance at ~510-540 nm using a microplate reader.[10][15]
Data Presentation and Analysis
Results from cytotoxicity assays are typically presented as the concentration of the drug that inhibits cell growth by 50% (GI₅₀ or IC₅₀). This value is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Table 1: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay | GI₅₀ (µM) after 72h |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | SRB | Experimental Value |
| HCT-116 | Colon Carcinoma | SRB | Experimental Value |
| A549 | Lung Carcinoma | SRB | Experimental Value |
| NIH/3T3 | Normal Fibroblast | SRB | Experimental Value |
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is confirmed, the next logical step is to investigate how the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are two of the most desirable mechanisms for an anticancer agent.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Scientific Rationale: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late-stage apoptosis or necrosis.[17] By using both stains, we can distinguish between different cell populations via flow cytometry.[18]
Caption: Quadrant analysis for Annexin V/PI flow cytometry apoptosis assay.
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. After 24 hours, treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[17]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Data Presentation: Quantify the percentage of cells in each quadrant and present the data in a table.
Table 2: Illustrative Apoptosis Induction in HCT-116 Cells
| Treatment Conc. (µM) | % Live Cells (Q1) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|
| 0 (Control) | Experimental Value | Experimental Value | Experimental Value |
| IC₅₀ Value | Experimental Value | Experimental Value | Experimental Value |
| 2x IC₅₀ Value | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, often causing arrest at the G1, S, or G2/M checkpoints, which can subsequently lead to apoptosis. Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA.[19] By permeabilizing cells and staining them with PI, the amount of fluorescence per cell, as measured by flow cytometry, will be directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[19]
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Step 1).
-
Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1-3 x 10⁶ cells) and add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C or store at -20°C for several weeks.[19][20]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash the pellet twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS). Add RNase A to a final concentration of 100 µg/mL.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Data Presentation: Summarize the percentage of cells in each phase of the cell cycle in a table.
Table 3: Illustrative Cell Cycle Distribution in HCT-116 Cells
| Treatment Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Control) | Experimental Value | Experimental Value | Experimental Value |
| IC₅₀ Value | Experimental Value | Experimental Value | Experimental Value |
| 2x IC₅₀ Value | Experimental Value | Experimental Value | Experimental Value |
Part 3: Investigating Molecular Targets with Western Blotting
Scientific Rationale: To gain deeper insight into the compound's mechanism, Western blotting can be used to measure changes in the expression levels of key proteins involved in the pathways identified in Part 2 (apoptosis and cell cycle). For instance, if the compound induces apoptosis, one could examine the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2). If it causes G2/M arrest, proteins like Cyclin B1 and CDK1 could be investigated. Many cancer-related signaling pathways, such as the PI3K/Akt and Ras/ERK pathways, are critical regulators of both cell survival and proliferation and are often dysregulated in cancer.[22][23]
Caption: The PI3K/Akt pathway, a potential target for anticancer agents.
Protocol 4: General Western Blot Protocol
This is a generalized protocol; optimization for specific antibodies is required.[24][25]
Procedure:
-
Protein Extraction: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[25] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[26]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel suitable for the molecular weight of the target protein(s). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBS-T. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Trustworthiness and Validation
For all protocols, the inclusion of proper controls is non-negotiable for data integrity:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is the baseline for all comparisons.
-
Positive Control: Cells treated with a well-characterized anticancer drug known to induce the effect being measured (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis).
-
Untreated Control: Cells in culture medium alone, to monitor baseline cell health and behavior.
Conclusion
This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can build a robust data package to justify further preclinical development. The findings from these assays will be critical in guiding future studies, including the identification of specific molecular targets and eventual evaluation in more complex models.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
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Krishnamoorthy, N., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Available from: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Nature Protocols. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Available from: [Link]
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Revathidevi, S., & Munirajan, A. K. (2019). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers. Available from: [Link]
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StudySmarter. Cancer Cell Signaling: Pathways & Mechanisms. StudySmarter. Available from: [Link]
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Zhu, J., et al. (2025). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. PubMed. Available from: [Link]
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Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. Available from: [Link]
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Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available from: [Link]
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G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available from: [Link]
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Yurttaş, L., et al. (2017). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anticancer Agents in Medicinal Chemistry. Available from: [Link]
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JoVE (Journal of Visualized Experiments). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]
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Bondock, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie. Available from: [Link]
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Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Letters in Drug Design & Discovery. Available from: [Link]
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Application Notes & Protocols: Evaluating Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus in therapeutic drug discovery.[2] Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules with therapeutic potential.[3][4] This document provides a comprehensive guide for the investigation of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a novel compound with a thiazole core, as a potential kinase inhibitor. We present a structured workflow, from initial in vitro kinase screening to cell-based functional assays, designed to thoroughly characterize its inhibitory activity and elucidate its mechanism of action. The protocols herein are grounded in established methodologies and offer insights into experimental design and data interpretation, providing a solid foundation for researchers aiming to explore the therapeutic potential of this and similar compounds.
Introduction: The Thiazole Scaffold and Kinase Inhibition
The human kinome consists of over 500 protein kinases, making them one of the largest and most functionally diverse gene families.[5] These enzymes catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation, which acts as a molecular switch to regulate nearly all aspects of cell life.[6][7] The ATP-binding site of kinases, while conserved, offers a prime target for the development of small molecule inhibitors.[8]
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is present in numerous FDA-approved drugs and clinical candidates.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable building block in the design of kinase inhibitors.[4] Derivatives of the 2-aminothiazole scaffold, in particular, have been explored for their anti-cancer properties, targeting kinases such as Aurora kinases.[9][10] this compound belongs to this promising class of compounds. Its structural features, including the aminophenyl group, suggest potential interactions within the ATP-binding pocket of various kinases.
This guide outlines a systematic approach to evaluate the kinase inhibitory potential of this compound, starting with broad screening and progressing to more focused mechanistic studies.
Preliminary Characterization of this compound
Prior to biological evaluation, it is essential to characterize the physicochemical properties of the test compound.
2.1. Synthesis and Purity Analysis
The synthesis of this compound can be achieved through established synthetic routes for thiazole derivatives. A common method involves the Hantzsch thiazole synthesis, which condenses a thiourea or thioamide with an α-haloketone.[3] For the specific synthesis of related compounds like ethyl 2-aminothiazole-4-carboxylate, a mixture of a thiourea and an ethyl bromopyruvate in ethanol is often employed.[11]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Column: Use a C18 reverse-phase HPLC column.
-
Injection and Elution: Inject 10 µL of a diluted sample (e.g., 100 µM in mobile phase) and run a gradient elution program.
-
Detection: Monitor the absorbance at a relevant wavelength (e.g., 254 nm or the compound's λmax).
-
Analysis: Purity should be ≥95% for use in biological assays.
2.2. Solubility and Stability
Assessing the aqueous solubility and stability of the compound is crucial for designing reliable biological assays and interpreting the results.
Protocol 2: Kinetic Solubility Assay
-
Serial Dilution: From the 10 mM DMSO stock, prepare a serial dilution in DMSO.
-
Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity of the samples using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determination: The highest concentration that does not show significant precipitation is considered the kinetic solubility.
In Vitro Kinase Inhibition Assays
In vitro assays are the first step in determining if a compound directly interacts with and inhibits the activity of a kinase.[12]
3.1. Primary Screening: Kinase Panel Profiling
To identify potential kinase targets, it is recommended to screen this compound against a broad panel of kinases at a single high concentration (e.g., 10 µM). Commercial services are available for large-scale kinase profiling.
3.2. IC50 Determination for Hit Kinases
For kinases that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]
-
Materials:
-
Purified kinase of interest
-
Specific substrate peptide for the kinase
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[1]
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the serially diluted compound or DMSO control.
-
Kinase Addition: Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase X | Hypothetical Value | Known Value |
| Kinase Y | Hypothetical Value | Known Value |
| Kinase Z | Hypothetical Value | Known Value |
| Table 1: Hypothetical IC50 data for this compound against selected kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1] |
Workflow for In Vitro Kinase Inhibition Assessment
Caption: Initial workflow for the in vitro evaluation of a novel kinase inhibitor.
Cell-Based Assays: Assessing Target Engagement and Cellular Efficacy
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.[8][13]
4.1. Target Engagement Assays
These assays measure the binding of the compound to its target kinase within intact cells.
Protocol 4: NanoBRET™ Intracellular Target Engagement Assay
This assay measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[8][13]
-
Principle: A fluorescent tracer binds to the kinase's ATP pocket. When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.
-
Procedure:
-
Cell Culture: Use cells engineered to express the NanoLuc®-kinase fusion protein.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Tracer Addition: Add the fluorescent tracer.
-
Signal Detection: Measure the BRET signal using a specialized plate reader.
-
-
Data Analysis: A decrease in the BRET signal indicates target engagement. The data can be plotted to determine a cellular IC50 value for target binding.
4.2. Cellular Phosphorylation Assays
These assays measure the inhibition of the kinase's catalytic activity within the cell by quantifying the phosphorylation of its downstream substrates.[13]
Protocol 5: Western Blotting for Substrate Phosphorylation
-
Cell Culture and Treatment: Culture a relevant cell line and treat with various concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody. Also, probe for the total substrate protein as a loading control.
-
Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
Analysis: A decrease in the phosphorylated substrate signal with increasing compound concentration indicates cellular kinase inhibition.
Signaling Pathway Visualization
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An Application Guide for the Preclinical Evaluation of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate in Human Cancer Cell Lines
Abstract
The thiazole scaffold is a foundational structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including approved anticancer agents like Dasatinib.[1][2] This application note provides a comprehensive, structured guide for the initial preclinical evaluation of a novel thiazole derivative, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, in human cancer cell lines. We present a logical workflow, from foundational cell viability assessment to detailed mechanistic studies of apoptosis and cell cycle arrest. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the in vitro anticancer potential of novel small molecules.
Introduction and Scientific Rationale
Cancer remains a leading cause of morbidity and mortality worldwide, driving continuous research into novel therapeutics with improved efficacy and reduced toxicity.[1] Thiazole derivatives have emerged as a particularly promising class of anticancer agents due to their ability to interact with various biological targets and disrupt pathways essential for cancer cell proliferation and survival.[1][2][3] The core thiazole ring acts as a versatile scaffold for chemical modification, allowing for the development of compounds that can target a wide array of proteins and enzymes.[1][2]
This compound is a compound of interest that belongs to this class. Its structural features suggest a potential for biological activity, warranting a systematic evaluation of its effects on cancer cells. This document outlines a multi-step in vitro approach to characterize its anticancer profile, beginning with broad cytotoxicity screening and progressing to more specific assays to elucidate its mechanism of action. The workflow is designed to generate robust, reproducible data essential for go/no-go decisions in a drug discovery pipeline.
Strategic Evaluation Workflow
The characterization of a novel compound requires a tiered approach. We begin with a broad assessment of its impact on cell viability to determine potency (IC50) across different cancer types. Positive results then trigger deeper mechanistic investigations into how the compound induces cell death, focusing on apoptosis and cell cycle disruption—two common mechanisms for anticancer agents.[1][4]
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Phase 1: Foundational Screening"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Phase 2: Mechanistic Elucidation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label="Phase 3: Data Interpretation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
C -> D [label="If IC50 is potent", color="#EA4335", fontcolor="#202124"]; C -> E [label="If IC50 is potent", color="#EA4335", fontcolor="#202124"]; D -> F; E -> F; F -> G; } doteditor Figure 1: Strategic Workflow. A tiered approach for evaluating this compound.
Core Protocols and Methodologies
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[5] This assay is fundamental for determining the cytotoxic potential of a compound and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock solution in complete culture medium.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the compound dilutions (including a vehicle control with the same final DMSO concentration) to the respective wells in triplicate. Incubate for 48-72 hours.[6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5][7] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation Example:
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle) | 1.254 | 100.0% |
| 1 | 1.103 | 88.0% |
| 5 | 0.878 | 70.0% |
| 10 | 0.640 | 51.0% |
| 25 | 0.313 | 25.0% |
| 50 | 0.151 | 12.0% |
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells via flow cytometry.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[8][9]
dot digraph "AnnexinV_PI_Principle" { graph [fontname="Arial", fontsize=12]; node [shape=record, fontname="Arial", fontsize=10]; edge [style=invis];
subgraph "cluster_0" { label="Cell Populations"; style=invis;
} } doteditor Figure 2: Principle of Annexin V/PI Assay. Distinguishing cell populations based on fluorescence.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or 6-well plates.[9][10] Treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition.[9][10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[11] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death. Flow cytometry with propidium iodide (PI) is a standard technique to analyze the distribution of cells throughout these phases.[12] PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[12][13] The fluorescence intensity is therefore directly proportional to the DNA content: cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount.[12]
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 3.2, Step 1).
-
Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the pellet (3-6 x 10^6 cells/ml) and add it dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[13][14] Fix for at least 1 hour at 4°C.[13] Cells can be stored at -20°C in ethanol for several weeks.[13]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[13][14]
-
RNase Treatment: To ensure PI only binds to DNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature.[14][15]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[14][15]
-
Analysis: Incubate for 5-10 minutes at room temperature, protected from light.[14] Analyze the samples by flow cytometry, collecting data on a linear scale.[14][15] Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Conclusion and Future Directions
This application note provides a foundational framework for the in vitro evaluation of this compound. By systematically applying these protocols, researchers can determine the compound's cytotoxic potency and gain initial insights into its mechanism of action. A significant increase in the Annexin V-positive population would suggest apoptosis induction, while an accumulation of cells in a specific cell cycle phase would indicate cell cycle arrest.
Positive findings from this initial screen would justify further, more complex investigations. These could include Western blot analysis to probe for changes in key apoptotic proteins (e.g., Caspases, Bcl-2 family) or cell cycle regulators (e.g., cyclins, CDKs), or kinase profiling assays if a specific enzyme target is suspected. The collective data will build a comprehensive profile of the compound's anticancer activity, guiding its future development as a potential therapeutic agent.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Note: High-Throughput Screening of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Analogs for Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibition
The thiazole ring is a heterocyclic moiety recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs with diverse pharmacological activities.[1] Specifically, the 2-aminothiazole core is a cornerstone for the synthesis of molecules targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[2][3][4] Its synthetic tractability, arising from well-established methods like the Hantzsch thiazole synthesis, allows for the creation of large, diverse chemical libraries.[5]
The parent compound, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, and its analogs have demonstrated significant biological potential, including anticancer and antimicrobial activities.[6] Recent studies have highlighted the potential of thiazole derivatives to act as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[7][8] For instance, certain thiazole-based compounds have shown potent inhibitory activity against kinases in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation and survival.[5][7]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hit" compounds that modulate a specific biological target.[9][10] By leveraging automation, miniaturization, and sensitive detection methods, HTS accelerates the initial stages of drug development.[11][12] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound analogs. We will detail the entire workflow, from library design and management to primary and secondary screening protocols and data analysis, emphasizing the scientific rationale behind each step to ensure a robust and successful screening campaign.
Pre-Screening Preparations: Building a Foundation for Success
A successful HTS campaign begins long before the first plate is screened. Careful planning in library design and compound management is critical to ensure the quality and integrity of the screening data.
Analog Library Design and Curation
The quality and diversity of the compound library are paramount for identifying novel and potent hits.[13][14] For this campaign, a focused library of this compound analogs should be synthesized or acquired.
Design Principles:
-
Structural Diversity: Analogs should be designed to explore the structure-activity relationship (SAR) around the core scaffold. Modifications should be systematically introduced at key positions, such as the aminophenyl group, the thiazole ring, and the ethyl carboxylate moiety.
-
Drug-Like Properties: Computational tools should be employed to ensure that the designed analogs possess favorable physicochemical properties (e.g., molecular weight, lipophilicity) to enhance their potential as drug candidates and reduce late-stage attrition.[14]
-
Purity and Integrity: All compounds in the library must be of high purity (typically >95%), and their identity should be confirmed by analytical methods such as NMR and mass spectrometry.[15]
Compound Management and Plating
Proper handling and storage of the compound library are essential to prevent degradation and ensure accurate concentrations.[16][17]
Protocol for Compound Plating:
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is the solvent of choice for most HTS campaigns due to its ability to dissolve a wide range of organic compounds.[18]
-
Stock Plate Preparation: Using automated liquid handlers, prepare master stock plates (e.g., 384-well format) containing the 10 mM compound solutions. These plates should be sealed and stored at -20°C or -80°C to maintain compound integrity.[16]
-
Assay Plate Preparation: For the primary screen, create intermediate "daughter" plates by diluting the master stock plates. From these, nanoliter volumes are transferred to the final 1536-well assay plates using acoustic dispensing technology. This miniaturization reduces the consumption of reagents and compounds.[12]
Primary High-Throughput Screening: A Cell-Based Assay for Kinase Inhibition
For identifying inhibitors of a specific kinase (e.g., a receptor tyrosine kinase involved in cancer), a cell-based assay is often preferred over a biochemical assay. Cell-based assays provide a more physiologically relevant context, as they account for factors like cell permeability and off-target effects within a living system.[19][20][21] A common and robust HTS approach is a cell viability assay, which measures the ability of a compound to induce cell death, presumably by inhibiting the target kinase essential for cancer cell survival.[22]
Assay Principle: ATP-Based Luminescence for Cell Viability
The chosen primary assay is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[22] A decrease in the luminescent signal upon treatment with a compound suggests a reduction in cell viability and potential inhibition of the target kinase.
Detailed HTS Protocol
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 lung cancer cells for an EGFR screen)
-
Assay medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
CellTiter-Glo® Reagent
-
Positive Control: A known inhibitor of the target kinase (e.g., Gefitinib for EGFR)
-
Negative Control: DMSO (vehicle)
-
Automated liquid handlers and plate readers
Step-by-Step Protocol:
-
Cell Seeding: Using an automated dispenser, seed the cancer cells into 1536-well white, solid-bottom assay plates at an optimized density (e.g., 500 cells/well in 5 µL of assay medium). Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Transfer approximately 20-50 nL of the compound solutions from the prepared assay plates to the cell plates using an acoustic liquid handler. This will result in a final compound concentration of ~10 µM.
-
Controls: Each plate must include positive and negative controls.
-
Negative Control (0% inhibition): Wells containing cells treated with DMSO only.
-
Positive Control (100% inhibition): Wells containing cells treated with a high concentration of a known potent inhibitor.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 to allow the compounds to exert their effects.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 5 µL of the reagent to each well using an automated dispenser.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Identification
Rigorous data analysis is crucial for identifying true "hits" while minimizing false positives and negatives.[15][23]
Quality Control: The Z'-Factor
The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[24][25]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[24][26]
| Parameter | Description | Acceptable Value |
| Signal-to-Background (S/B) | Ratio of the mean signal of the negative control to the positive control. | > 3[27] |
| Z'-Factor | A measure of assay robustness, accounting for signal and background variability. | ≥ 0.5[25][27] |
Table 1: Assay Performance Metrics
Hit Selection
-
Normalization: Raw luminescence data from each plate is normalized to the on-plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: A common approach is to set a hit threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an inhibition greater than 3 times the SD of the mean of all test compounds are considered primary hits.[28]
Confirmatory and Secondary Assays: Validating the Hits
Primary hits must be subjected to further testing to confirm their activity and eliminate false positives.[23][29]
Dose-Response Confirmation
Primary hits are re-tested in the same cell viability assay but over a range of concentrations (e.g., a 10-point dose-response curve) to determine their potency (IC50 value). This step confirms the activity of the hits and helps prioritize them for further investigation.[15]
Orthogonal Secondary Assay: Target Engagement
To confirm that the observed cytotoxic effect is due to the inhibition of the target kinase, a secondary, orthogonal assay is essential. A target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, can directly measure the binding of the compound to the target kinase within the cell. This provides strong evidence that the compound's mechanism of action is on-target.
dot
Sources
- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
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- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. curiaglobal.com [curiaglobal.com]
- 14. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. researchgate.net [researchgate.net]
- 22. marinbio.com [marinbio.com]
- 23. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 24. assay.dev [assay.dev]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. books.rsc.org [books.rsc.org]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate in Molecular Docking for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a promising heterocyclic compound, in molecular docking studies. We delve into the scientific rationale, offer detailed, field-proven protocols for ligand and protein preparation, and provide a step-by-step workflow for executing and analyzing docking simulations using industry-standard software. The objective is to equip researchers with the necessary knowledge to effectively predict binding affinities and interaction patterns, thereby accelerating structure-based drug design initiatives.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][3][4][5]
This compound is a derivative that presents multiple points for potential protein interaction: the primary amine on the phenyl ring, the aromatic thiazole core, and the ethyl carboxylate group. These features make it an attractive candidate for computational screening and lead optimization. Molecular docking serves as a powerful in silico tool to explore its therapeutic potential by predicting how it might bind to a specific protein target at an atomic level.[6][7][8] This predictive capability allows researchers to prioritize compounds for synthesis and experimental testing, saving significant time and resources in the drug discovery pipeline.[6]
Section 1: Strategic Workflow for In Silico Analysis
The successful application of molecular docking is not merely a computational exercise but a structured process that begins with careful preparation and culminates in rigorous analysis. The causality behind this workflow is to systematically reduce variables and ensure that the final simulation is as biologically relevant as possible.
Figure 1: High-level workflow for a molecular docking study.
Section 2: Protocol for Ligand Preparation
The goal of ligand preparation is to generate a three-dimensional, low-energy, and correctly formatted structure that the docking algorithm can accurately manipulate. An improperly prepared ligand can lead to steric clashes or incorrect interaction predictions.
Figure 2: Ligand preparation workflow for docking simulations.
2.1 Detailed Methodology
-
Obtain Ligand Structure:
-
Action: Draw the structure of this compound using chemical drawing software (e.g., MarvinSketch, ChemDraw) or download its structure from a database like PubChem.
-
Causality: This ensures the correct atomic connectivity and stereochemistry from the outset.
-
-
Generate 3D Coordinates and Energy Minimize:
-
Action: Convert the 2D structure into a 3D structure. Perform an energy minimization using a force field like MMFF94. Open Babel is an excellent command-line tool for this purpose.[9][10]
-
Example Command (Open Babel): obabel -i smi "c1cc(ccc1N)c2csc(n2)C(=O)OCC" -O ligand.pdb --gen3d -p 7.4 --ff MMFF94
-
Causality: Energy minimization finds a low-energy conformation of the ligand, which is a more realistic representation of the molecule in a biological system.[10] The pH parameter helps assign the correct protonation state.
-
-
Prepare for AutoDock Vina:
-
Action: Use AutoDock Tools (MGLTools) to prepare the ligand for docking. This involves assigning partial charges and defining rotatable bonds.[11]
-
Step-by-Step in MGLTools:
-
Launch adt.
-
Go to Ligand > Input > Open and select your ligand.pdb file.
-
The software will automatically add Gasteiger charges and detect the number of rotatable (torsion) bonds.[12] Accept the defaults.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
-
Causality: Docking algorithms require each atom to have a partial charge to calculate electrostatic interactions. Defining rotatable bonds allows the software to explore different conformations of the ligand (flexible docking), which is crucial for finding the best fit in the protein's binding pocket.[8][13]
-
Section 3: Protocol for Receptor (Protein) Preparation
Receptor preparation is a critical step to ensure the protein structure is clean, complete, and correctly protonated. PDB files are raw experimental data and often contain non-essential molecules or lack information required for a successful docking simulation.
Figure 3: Receptor preparation workflow for docking simulations.
3.1 Detailed Methodology
-
Select and Download Receptor:
-
Action: Identify a target protein based on literature or homology to known targets of thiazole derivatives. Download the 3D structure from the RCSB Protein Data Bank (PDB).[14][15]
-
Causality: Choosing a high-resolution crystal structure (ideally < 2.5 Å) provides a more accurate starting model of the binding site.
-
-
Clean the PDB File:
-
Action: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove all water molecules, co-crystallized ligands, ions, and cofactors unless they are known to be essential for the binding of your ligand. If the protein is a multimer, retain only the biologically relevant chain(s).[10][15][16][17]
-
Causality: Water molecules and non-essential heteroatoms can occupy space in the binding pocket and sterically hinder the docking of the new ligand, leading to inaccurate results.[10]
-
-
Prepare for AutoDock Vina:
-
Action: Use MGLTools to finalize the receptor preparation.
-
Step-by-Step in MGLTools:
-
Launch adt.
-
Go to File > Read Molecule and open your cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.[17]
-
Go to File > Save > Write PDBQT and save the file as receptor.pdbqt.
-
-
Causality: Adding polar hydrogens is essential as they participate in hydrogen bonding, a key interaction in drug binding.[13] Assigning charges (like Kollman charges for proteins) is necessary for calculating the electrostatic potential.[17]
-
Section 4: Performing the Molecular Docking Simulation with AutoDock Vina
This phase involves defining the search area on the protein and running the docking algorithm to predict the most favorable binding modes.
4.1 Detailed Methodology
-
Define the Search Space (Grid Box):
-
Action: The grid box defines the three-dimensional space where the docking software will search for binding poses.
-
Site-Specific Docking: If the binding site is known, center the grid box on the co-crystallized ligand or key active site residues.
-
Blind Docking: If the binding site is unknown, create a grid box that encompasses the entire protein surface.[17]
-
-
Procedure in MGLTools:
-
Load the receptor.pdbqt file.
-
Go to Grid > Grid Box....
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the desired area. Note these values.
-
-
Causality: A well-defined grid box focuses the computational effort on the most relevant area, increasing efficiency and accuracy for known binding sites.
-
-
Create a Configuration File:
-
Action: Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and the grid box parameters.[14]
-
Example config.txt:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but require more computation time.[18][19] A value of 8 is a good starting point.
-
-
Run the Simulation:
Section 5: Analysis and Interpretation of Results
The final and most critical phase is to analyze the output to derive meaningful biological hypotheses.
Figure 4: Post-docking analysis and interpretation workflow.
5.1 Detailed Methodology
-
Examine the Log File:
-
Action: Open the log.txt file. It will contain a table of the top binding poses (usually 9) ranked by their binding affinity in kcal/mol.
-
Causality: The binding affinity is an estimate of the binding free energy. More negative values indicate a more favorable, stronger binding interaction.[6] This provides the primary quantitative metric for ranking poses.
-
-
Visualize the Protein-Ligand Complex:
-
Action: Use visualization software like PyMOL or Discovery Studio Visualizer to inspect the results.[20][21]
-
Step-by-Step in PyMOL:
-
Open PyMOL.
-
Load the receptor.pdbqt file.
-
Load the all_poses.pdbqt output file. The different poses can be viewed by clicking through the states at the bottom right of the viewer.
-
Focus on the top-ranked pose (mode 1).
-
Use the Action > preset > ligand sites > cartoon or similar functions to highlight interactions.
-
-
Causality: Visualization is essential to assess the plausibility of a binding pose. It allows for the qualitative analysis of how the ligand fits into the binding pocket and which specific interactions stabilize it.[20][21]
-
-
Analyze Intermolecular Interactions:
-
Action: For the best-scoring pose, identify the specific amino acid residues in the protein that are interacting with this compound. Look for:
-
Hydrogen Bonds: Often involving the amine (-NH2) or carbonyl (C=O) groups.
-
Hydrophobic Interactions: Involving the phenyl and thiazole rings.
-
Pi-Pi Stacking: Between the aromatic rings of the ligand and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Causality: Identifying these specific interactions provides a mechanistic hypothesis for the ligand's binding and is crucial for guiding the next steps in drug design, such as modifying the ligand to enhance these interactions.
-
5.2 Data Presentation
Summarize the findings for the top poses in a clear, tabular format.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Receptor) | Key Interactions with Ligand Moiety |
| 1 | -8.9 | Tyr151, Asp203, Leu298 | H-bond with aminophenyl; Pi-Pi with Tyr151; H-bond with carboxylate |
| 2 | -8.5 | Val130, Phe299, Ser200 | Hydrophobic contact with thiazole; H-bond with aminophenyl |
| 3 | -8.2 | Tyr151, Gly201, Ile297 | H-bond with carboxylate; Hydrophobic contact with phenyl |
Note: Data presented is hypothetical for illustrative purposes.
Section 6: Trustworthiness and Protocol Validation
To ensure the reliability of a docking protocol, it should be validated. A standard method is re-docking . If the protein structure was determined with a bound ligand, remove that original ligand and then dock it back into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce a known binding mode.
References
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Advanced Research and Reviews. [Link]
-
How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Protein-ligand docking. (2019). Galaxy Training. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
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A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). World News of Natural Sciences. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PubMed. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. [Link]
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH. [Link]
-
Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
-
Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PMC - PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. [Link]
-
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (2015). PubMed. [Link]
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Synthesis of 2-aminothiazole-4-carboxylate Schiff bases for antimicrobial evaluation
Application Note & Protocol
A Practical Guide to the Synthesis and Antimicrobial Evaluation of 2-Aminothiazole-4-Carboxylate Schiff Bases
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile starting point for synthesizing compounds with a wide spectrum of biological activities.[2] When combined with the azomethine linkage (-C=N-) of a Schiff base, the resulting molecules often exhibit enhanced biological profiles, including significant antimicrobial potential.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and antimicrobial evaluation of a series of 2-aminothiazole-4-carboxylate Schiff bases. We delve into the causality behind experimental choices, offering robust, self-validating protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Rationale for Targeting 2-Aminothiazole Schiff Bases
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a cornerstone of many biologically active compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind effectively to a variety of biological targets. The 2-aminothiazole moiety, in particular, is found in drugs ranging from the antibacterial sulfathiazole to the anti-HIV agent Ritonavir.[1]
The formation of a Schiff base via the condensation of the primary amino group of the 2-aminothiazole core with an aldehyde introduces an imine or azomethine group. This functional group is not merely a linker; its lipophilicity can enhance the permeability of the molecule across bacterial cell membranes, a critical step in reaching intracellular targets.[3] Furthermore, the electronic nature of the substituent on the aldehyde's aromatic ring can be systematically varied to modulate the compound's antimicrobial activity, allowing for the fine-tuning of its therapeutic properties.[5] This guide focuses on a two-step synthetic pathway, beginning with the foundational Hantzsch thiazole synthesis to create the core intermediate, followed by Schiff base formation.
Overall Experimental Workflow
The process follows a logical progression from chemical synthesis to biological evaluation. Each step is designed to ensure the purity and identity of the compounds, leading to reliable and reproducible antimicrobial data.
Caption: Overall workflow from synthesis to data analysis.
Synthesis Protocols & Mechanistic Insights
Chemical Reaction Pathway
The synthesis is a two-step process. First, the 2-aminothiazole core is constructed via the Hantzsch thiazole synthesis. Second, this core is reacted with various aromatic aldehydes to form the target Schiff bases.
Caption: The two-step chemical synthesis pathway.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Core Intermediate)
This protocol is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (or ester) with a thioamide.[6] Here, thiourea acts as the thioamide and ethyl 3-bromopyruvate serves as the α-halo ester.
Expertise & Rationale:
-
Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively non-toxic. Its boiling point allows for heating to increase the reaction rate without requiring specialized high-pressure equipment.[6]
-
Reaction Temperature: Heating at 70°C provides sufficient thermal energy to overcome the activation energy of the cyclization reaction without causing significant decomposition of the reactants or product.[6]
-
Work-up: Pouring the reaction mixture into ice water causes the organic product, which is poorly soluble in cold water, to precipitate, providing an effective and straightforward initial purification step.[6]
Materials:
-
Thiourea (1.2 mmol)
-
Ethyl 3-bromopyruvate (1 mmol)
-
Ethanol (2 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beaker with ice water
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Protocol:
-
Combine thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in a round-bottom flask containing ethanol (2 mL).
-
Equip the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the mixture to 70°C with continuous stirring for 1 hour. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Dry the collected solid to yield ethyl 2-aminothiazole-4-carboxylate. The product typically appears as a white to pale yellow solid.[6][7]
Protocol 2: General Synthesis of 2-aminothiazole-4-carboxylate Schiff Bases
This is a condensation reaction where the nucleophilic primary amine of the thiazole attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
Expertise & Rationale:
-
Catalyst: A few drops of glacial acetic acid act as a catalyst. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[2]
-
Reflux: Heating the reaction mixture under reflux provides the energy needed for the dehydration step and ensures the reaction proceeds to completion in a reasonable timeframe.[2]
-
Solvent: Absolute ethanol is used as it dissolves the reactants but does not participate in the reaction. Using an anhydrous solvent helps to shift the equilibrium towards the product by minimizing the presence of water, which is a product of the reaction.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (1 mmol)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde) (1 mmol)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Step-by-Step Protocol:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Add the selected aromatic aldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for 4-6 hours. The reaction should be monitored by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Antimicrobial Evaluation Protocol
The antimicrobial efficacy of the synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized, resource-efficient technique for determining MIC values.[9]
Expertise & Rationale:
-
Method Choice: The broth microdilution method is preferred for its scalability (allowing multiple compounds to be tested simultaneously in 96-well plates), conservation of synthesized compounds, and quantitative results. This method is a standard recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Inoculum Standardization: The bacterial inoculum must be standardized (typically to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) to ensure that the results are reproducible and comparable across different experiments and laboratories. An inconsistent bacterial load would lead to variable MIC values.
-
Controls: Including positive (bacteria with no compound) and negative (broth only) controls is critical for validating the assay. The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium.
Materials:
-
Synthesized Schiff bases and a standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer and 0.5 McFarland turbidity standard
-
Incubator (37°C)
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of each synthesized compound and the standard antibiotic in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, inoculate a few colonies of the test bacterium into sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add a specific volume of the compound stock solution to the first well of a row and mix to create the highest test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no compound.
-
Negative Control: A well containing only MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
The results of the MIC assay should be tabulated for clear comparison. The data below is representative of expected outcomes.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Schiff Base 2a (4-hydroxy) | 250 | >500 |
| Schiff Base 2d (4-chloro) | 250 | 375 |
| Schiff Base 2g (4-nitro) | 375 | 375 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: Data is illustrative, based on findings for similar compounds.[5]
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and antimicrobial evaluation of 2-aminothiazole-4-carboxylate Schiff bases. The protocols are designed to be robust and reproducible, and the rationale behind key experimental steps is explained to empower researchers to adapt and troubleshoot these methods. The modular nature of the Schiff base synthesis allows for the creation of diverse chemical libraries, which, when combined with the reliable antimicrobial screening protocol described herein, can significantly contribute to the discovery of new leads in the fight against infectious diseases.
References
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Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mesopotamian Journal of Sciences, 31(3), 46-59. [Link]
-
Exploring the Synthesis and Applications of Ethyl 2-Aminothiazole-4-carboxylate. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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Saba, A. G. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(2), 53-65. [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]
-
Azam, F., Singh, S., Khokhra, S. L., & Prakash, O. (2007). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2'-hydroxy) benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of Zhejiang University. Science. B, 8(6), 446–452. [Link]
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Al-Tamimi, E. O., & Mahdi, H. F. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
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Rauf, A., Ovais, M., Yo-sup, N., Shuaib, M., Muhammad, N., & Abdullah, J. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 113. [Link]
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Rauf, A., Ovais, M., Yo-sup, N., Shuaib, M., Muhammad, N., & Abdullah, J. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
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El-Sayed, N. N. E., Al-Ghorbani, M., & Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]
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Cockerill, F. R. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
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Rauf, A., Ovais, M., Yo-sup, N., Shuaib, M., Muhammad, N., & Abdullah, J. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. R Discovery. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Siddiqui, H. L., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11627-11645. [Link]
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Sharma, G., & Sharma, P. C. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]
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Geronikaki, A., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(10), 1946. [Link]
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The Aminothiazole Scaffold: A Keystone in the Development of Pan-Src Kinase Inhibitors
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: The Rationale for Targeting Src Family Kinases
The Src family of non-receptor protein tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular signal transduction pathways.[1] These pathways govern fundamental processes such as cell division, adhesion, motility, survival, and angiogenesis.[2] In healthy cells, SFK activity is tightly controlled; however, their overexpression and/or aberrant activation are frequently observed in a wide variety of human cancers, including those of the breast, colon, lung, and pancreas. This dysregulation is often correlated with malignant potential, metastatic progression, and poor patient outcomes, making SFKs highly attractive targets for anticancer therapeutics.[2][3]
The SFK family comprises nine members with similar structures, including Src, Fyn, Yes, and Lyn.[3] Given the functional redundancy and overlapping roles among these kinases in cancer, a "pan-Src" inhibition strategy—targeting multiple SFK members simultaneously—is often considered more effective than inhibiting a single member. This approach aims to shut down the broader network of oncogenic signaling driven by the entire family.[4]
The 2-Aminothiazole Moiety: A Privileged Scaffold for Kinase Inhibition
The 2-aminothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for more than one type of biological target.[2] This structure has become a cornerstone in the design of various kinase inhibitors. Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.
The most prominent example of a 2-aminothiazole-based pan-Src inhibitor is Dasatinib (BMS-354825).[4] Optimization of an initial 2-aminothiazole hit from a compound library screening led to the development of Dasatinib, which exhibits subnanomolar to nanomolar potency against multiple SFKs in both biochemical and cellular assays.[4] The success of Dasatinib has solidified the 2-aminothiazole core as a premier template for the rational design of new generations of pan-Src inhibitors.
Part 1: Synthesis of Aminothiazole-Based Inhibitor Scaffolds
The foundational step in developing novel inhibitors is the chemical synthesis of the core scaffold and its derivatives. The Hantzsch thiazole synthesis is a classic and versatile method for creating the 2-aminothiazole ring.[2][5]
Protocol 1: Synthesis of N-Acyl-2-Aminothiazole Derivatives
This protocol describes a common two-step process: first, the synthesis of a 2-amino-4-aryl-thiazole intermediate via the Hantzsch reaction, followed by its N-acylation to generate the final compounds.
Step 1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate
-
Rationale: This step builds the core heterocyclic ring system. The reaction condenses an α-haloketone (derived from a substituted acetophenone) with thiourea.[5]
-
Bromination of Acetophenone: To a solution of a substituted acetophenone (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux the mixture for approximately 10 hours, monitoring by Thin-Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction and remove the solvent under reduced pressure to obtain the crude α-bromoketone.[5]
-
Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea (1.2 eq). Heat the mixture to reflux for 5 hours.[5]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-aryl-thiazole intermediate.[5]
Step 2: N-Acylation of the 2-Aminothiazole Intermediate
-
Rationale: This step adds the desired R-group to the 2-amino position, which is crucial for modulating potency, selectivity, and pharmacokinetic properties. The example uses chloroacetyl chloride, but various acyl chlorides or carboxylic acids (with coupling agents) can be used to create a diverse library of compounds.[5]
-
Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base, such as sodium carbonate or pyridine, to neutralize the HCl byproduct.[5]
-
Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (e.g., chloroacetyl chloride) (1.1 eq) dropwise with constant stirring.[5]
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC.[5]
-
Work-up and Purification: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and dry. The final N-acylated product can be purified by recrystallization or column chromatography.[5]
Part 2: Preclinical Evaluation Workflow
Once a library of aminothiazole derivatives is synthesized, a systematic evaluation is required to identify promising pan-Src inhibitor candidates. The workflow progresses from initial biochemical screening to more complex cellular and in vivo models.
Caption: Preclinical evaluation workflow for aminothiazole-based Src inhibitors.
Protocol 2: Biochemical Pan-Src Kinase Inhibition Assay (ADP-Glo™)
-
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[6] This is a crucial first step to determine direct target engagement and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[7]
-
ATP & Substrate: Prepare a solution containing the Src kinase substrate (e.g., a poly(E,Y) peptide) and ATP at a concentration near its Km value (typically 10-100 µM) in kinase buffer.[6]
-
Src Kinase: Dilute purified recombinant Src kinase enzyme in kinase buffer to a concentration determined by a prior enzyme titration experiment.[6]
-
Test Compounds: Prepare a serial dilution of the aminothiazole compounds in DMSO, then dilute further in kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background (no enzyme) signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
| Compound Example | Target Kinase | Biochemical IC50 (nM) | Reference |
| Dasatinib | c-Src | <1 | [4] |
| Aminothiazole 88 | Lck (SFK) | 0.13 (Ki) | [2] |
| Aminothiazole 90 | c-Src | 97 | [2] |
| Compound 3b | c-Src | 90 (Ki) | [3] |
| Dasatinib Analog | Yes (SFK) | 220 | [2] |
| Dasatinib Analog | Lyn (SFK) | 311 | [2] |
| Dasatinib Analog | Fyn (SFK) | 433 | [2] |
Table 1: Representative biochemical potencies of aminothiazole-based inhibitors against Src Family Kinases (SFKs). Data is presented as IC50 or Ki values.
Protocol 3: Cellular Src Phosphorylation Assay (Western Blot)
-
Rationale: After confirming biochemical activity, it is essential to verify that the compound can enter cells and inhibit Src kinase in a physiological context. The activation of Src involves autophosphorylation at Tyrosine 416 (p-Src Tyr416).[1] A Western blot can detect the level of this phosphorylation, with a decrease indicating successful target inhibition within the cell.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) in 6-well plates and allow them to adhere overnight.
-
Prepare dilutions of the test compound in complete culture medium.
-
Treat the cells with varying concentrations of the aminothiazole inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation).[9][10]
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the soluble protein and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Src (Tyr416), diluted in blocking buffer.[1][9]
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[9]
-
Washing: Repeat the wash step.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the signal using a CCD imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src and a loading control protein like GAPDH or β-actin.[9]
-
Quantify band intensities using densitometry software. A decrease in the p-Src/Total Src ratio indicates effective cellular inhibition.
-
Caption: Simplified Src signaling pathway and point of inhibition.
Protocol 4: Antiproliferative Cell Viability Assay (MTT)
-
Rationale: This assay measures the effect of the inhibitor on cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the aminothiazole compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Plot the absorbance against the log[inhibitor concentration] and use non-linear regression to determine the GI50 value.
Part 3: In Vivo Efficacy Assessment
Promising compounds that demonstrate potent biochemical and cellular activity must be evaluated in a living organism to assess their therapeutic potential.
Protocol 5: Mouse Tumor Xenograft Model
-
Rationale: This model is the gold standard for preclinical evaluation of anticancer agents. It involves implanting human cancer cells into immunodeficient mice to grow a tumor. The mice are then treated with the test compound to see if it can inhibit tumor growth.[13]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor cells.[14]
-
Tumor Cell Implantation:
-
Harvest cultured human cancer cells that are in a logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile solution, often a 1:1 mixture of PBS and Matrigel (or a similar basement membrane extract, which can improve tumor take rate).[13][15]
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100 µL) into the flank of each mouse.[13]
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control like Dasatinib).
-
-
Compound Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers, Volume = (Width² x Length)/2) and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for p-Src to confirm target engagement in vivo).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Conclusion
The 2-aminothiazole scaffold is a highly validated and versatile starting point for the development of potent, orally bioavailable pan-Src kinase inhibitors. By employing a systematic workflow that integrates chemical synthesis with a cascade of biochemical, cellular, and in vivo assays, researchers can efficiently identify and optimize lead candidates. The protocols outlined in this guide provide a robust framework for this discovery process, from the initial design of novel aminothiazole derivatives to their preclinical validation in relevant cancer models. This structured approach is critical for advancing the next generation of SFK-targeted therapies into the clinic.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Sittampalam, G. S., et al. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 3. Available at: [Link]
-
Li, J., et al. (n.d.). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Arkivoc. Available at: [Link]
-
GenScript. (n.d.). Western Blot Protocol. Available at: [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Available at: [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]
-
Francini, C. M., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2027–2041. Available at: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Available at: [Link]
-
Shaik, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. Available at: [Link]
Sources
- 1. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. genscript.com [genscript.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The most common and efficient method for its preparation is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, 4-aminothiobenzamide.[1][4] While the Hantzsch synthesis is generally high-yielding, various factors can influence its success, leading to reduced yields or purification challenges.[2][4]
Reaction Overview: Hantzsch Thiazole Synthesis
The fundamental transformation is depicted in the scheme below:
Scheme 1. General reaction for the synthesis of this compound.
The mechanism proceeds via a multi-step pathway, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ethyl bromopyruvate (an SN2 reaction).[4][5][6][7] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[4][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Reagent Quality and Handling:
-
Ethyl Bromopyruvate: This reagent is a lachrymator and irritant that can degrade over time, especially with exposure to moisture.[8] It should be stored in a cool, dry place, preferably refrigerated.[9][10] Use of freshly opened or distilled ethyl bromopyruvate is advisable. The technical grade is often 90% pure, which should be factored into your molar calculations.
-
4-Aminothiobenzamide: This thioamide can be susceptible to oxidation and hydrolysis. Ensure it is a fine, homogenous powder. Its stability is generally good under normal conditions, but it should be stored away from strong oxidizing agents.[11][12]
-
Solvent: The choice of solvent is critical. Ethanol is commonly used. Ensure the solvent is anhydrous, as water can promote side reactions, such as the hydrolysis of ethyl bromopyruvate.
Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refluxing in ethanol (around 78°C) is a common starting point. | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of starting materials. |
| Reaction Time | Typically ranges from a few hours to 24 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time. |
| Stoichiometry | A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can be beneficial.[6] | This can help to drive the reaction to completion, especially if the α-haloketone is prone to degradation or side reactions. |
| Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be advantageous. | This minimizes the oxidation of the 4-aminophenyl group and the thioamide. |
Experimental Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing multiple spots on my TLC plate. How can I identify the byproducts?
The formation of multiple products is a common issue. Understanding the potential side reactions is key to identifying these byproducts.
Common Side Reactions and Byproducts:
-
Self-condensation of Ethyl Bromopyruvate: Under basic or neutral conditions, ethyl bromopyruvate can undergo self-condensation, leading to a variety of oligomeric byproducts.
-
Hydrolysis of Ethyl Bromopyruvate: The presence of water can lead to the formation of bromopyruvic acid.
-
Formation of a Dimer: Two molecules of the thioamide can react with one molecule of the α-haloketone under certain conditions.
-
Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.
Identification and Mitigation Strategies:
| Observation on TLC | Potential Cause | Mitigation Strategy |
| Spot at baseline | Highly polar impurities (e.g., salts, hydrolyzed starting materials). | Ensure anhydrous conditions. Perform an aqueous work-up to remove water-soluble impurities. |
| Multiple spots close to the product Rf | Isomers or closely related byproducts. | Optimize reaction temperature and time to favor the desired product. Consider recrystallization or column chromatography for purification. |
| Streaking on TLC | Acidic or basic impurities. | Neutralize the reaction mixture carefully during work-up. A wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash is often effective.[13] |
Q3: The product is difficult to purify. What are the recommended purification techniques?
Purification can be challenging due to the nature of the product and potential impurities.
Work-up Procedure:
-
Cooling and Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. The product may precipitate from the solution.[4]
-
Neutralization: If the reaction is acidic, carefully neutralize it with a weak base like sodium bicarbonate. This can help precipitate the product if it is in its protonated, more soluble form.[6][13]
-
Filtration: Collect the crude product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or water) to remove soluble impurities.[4]
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis?
The mechanism involves several key steps:
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl bromopyruvate(70-23-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-AMINOTHIOBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Purification challenges of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Answering the call of complex chemistry, this Technical Support Center provides a focused troubleshooting guide for researchers working with Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. As Senior Application Scientists, we understand that the path from synthesis to a pure, characterizable compound is fraught with challenges. This guide is structured not as a rigid manual, but as a dynamic, problem-solving resource, reflecting the real-world scenarios encountered at the bench.
Introduction: The Challenge of Purity
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved via the Hantzsch thiazole synthesis, brings together an α-halo ester-ketone with a thioamide.[1][2] While the core reaction is robust, the purification of the final product is often non-trivial. The primary challenges stem from the compound's inherent chemical functionalities: an aniline-like amino group highly susceptible to oxidation and an ester group vulnerable to hydrolysis. This guide provides expert insights and validated protocols to navigate these purification hurdles effectively.
Troubleshooting Guide: From Crude to Pure
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My isolated product is a persistent yellow, brown, or even purple color. How can I obtain a clean, off-white solid?
A1: Root Cause & Solution
This discoloration is a classic indicator of oxidation at the 4-aminophenyl group. Aniline and its derivatives are highly susceptible to air oxidation, forming highly colored, conjugated impurities.[3][4] The initial off-white or pale yellow solid can darken significantly upon standing in air, especially when exposed to light or residual acidic/basic impurities.
Primary Solution: Activated Carbon Treatment & Recrystallization
The most effective method for removing these colored impurities is treatment with activated carbon (charcoal) followed by recrystallization. The porous structure of activated carbon provides a large surface area for adsorbing the large, planar, colored by-products.
Detailed Protocol: Decolorization with Activated Carbon
-
Solvent Selection: Choose a suitable recrystallization solvent in which the desired compound is soluble when hot but sparingly soluble when cold. Ethanol or Ethyl Acetate are excellent starting points.
-
Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the carbon is added.
-
Carbon Addition: Add activated carbon to the hot solution. The amount should be approximately 1-2% of the solute's weight.
-
Causality: Adding too much carbon can lead to significant loss of the desired product due to non-specific adsorption.
-
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Immediately perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
-
Trustworthiness: This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Using a pre-heated funnel is highly recommended.
-
-
Crystallization & Isolation: Allow the clear, colorless (or much lighter yellow) filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the reaction work-up and final isolation steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Storage: Store the final, pure product in a tightly sealed amber vial in a cool, dark place, preferably under an inert atmosphere.[5]
Q2: My TLC and NMR analyses show unreacted starting materials. What is the most efficient removal strategy?
A2: Identifying the Problem & Choosing the Right Technique
The most common starting materials in a Hantzsch synthesis for this target are 4-aminothiobenzamide and an ethyl α-haloacetoacetate derivative. These compounds have significantly different polarities than the final thiazole product, making column chromatography the ideal separation technique.
-
4-Aminothiobenzamide: A relatively polar compound.
-
Ethyl α-haloacetoacetate: A less polar, ester-containing compound.
-
Product: The thiazole product has intermediate polarity.
Primary Solution: Flash Column Chromatography
Flash column chromatography using silica gel is the gold standard for this separation. The key is selecting an appropriate mobile phase (eluent).
Recommended Solvent Systems
A gradient elution is typically most effective. Start with a low polarity mixture to elute non-polar impurities and the less polar starting material, then gradually increase the polarity to elute the product, leaving the highly polar impurities and baseline material on the column.
| Solvent System | Polarity | Typical Starting Ratio (v/v) | Typical Final Ratio (v/v) | Target Elution |
| Hexane / Ethyl Acetate | Low to Medium | 90:10 | 60:40 | Elutes the product cleanly after less polar spots. |
| Dichloromethane / Methanol | Medium to High | 100:0 | 98:2 | Useful if the product has lower solubility in Ethyl Acetate. |
Experimental Workflow: Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble products, a "dry loading" technique (adsorbing the crude product onto a small amount of silica gel) is superior.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions.
-
TLC Monitoring: Monitor the fractions by TLC. Spot each fraction alongside the crude material and a pure standard (if available).
-
Gradient Increase: Once the non-polar impurities have eluted, gradually increase the percentage of the more polar solvent (e.g., move from 10% EtOAc to 20%, then 30%). This will move your product down the column.
-
Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Q3: I'm struggling with product crystallization, or the final yield is very low after recrystallization. How can I optimize this?
A3: Understanding Crystallization Dynamics
Poor crystallization or low yield is often a result of an improper solvent choice or technique. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.
Systematic Approach to Solvent Selection:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
Add ~0.5 mL of a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound.
-
Heat the tubes that showed poor room temperature solubility. A good solvent WILL dissolve the compound when hot.
-
Cool the tubes that showed good hot solubility. The best solvent will produce a high yield of crystalline solid upon cooling.
-
If a single solvent is not ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Re-heat to clarify, then cool slowly.
Yield Optimization Techniques:
-
Minimal Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the product. Excess solvent will keep more of your product dissolved even when cold, drastically reducing the yield.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) traps impurities and forms fine needles or oils.
-
Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by about 50% on a rotary evaporator and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
Frequently Asked Questions (FAQs)
-
Q: What analytical techniques are essential for confirming the purity and identity of this compound?
-
A: A combination of techniques is required for full validation.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
LC-MS: Provides both the retention time (a measure of purity) and the mass-to-charge ratio, confirming the molecular weight.
-
TLC: A quick and easy way to assess purity and monitor the progress of a reaction or column chromatography.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically depress and broaden the melting range.
-
-
-
Q: What are the primary safety concerns when handling this compound and its precursors?
-
A: Standard laboratory PPE (lab coat, gloves, safety glasses) is mandatory. The precursors, particularly α-halo ketones/esters, are lachrymatory and skin irritants. The final product should be handled with care, avoiding inhalation of dust and skin contact.[6] All manipulations should be performed in a well-ventilated fume hood.
-
-
Q: My product appears to be hydrolyzing back to the carboxylic acid. How can I prevent this?
-
A: Ester hydrolysis is catalyzed by acid or base. During the work-up, ensure any aqueous washes are neutral (pH ~7). Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If your reaction conditions are basic, neutralize carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) at low temperatures.
-
Visualized Workflows and Pathways
To provide a clear, at-a-glance decision-making tool, the following diagrams illustrate the recommended purification workflow and potential impurity sources.
Caption: Troubleshooting workflow for purification.
Caption: Primary impurity formation pathways.
References
Overcoming solubility issues of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate in biological assays
Technical Support Center: Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering solubility issues in aqueous-based biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated potency, poor reproducibility, and misleading structure-activity relationship (SAR) data. This compound, with its heterocyclic thiazole core, aminophenyl substituent, and ethyl ester group, possesses physicochemical characteristics that can make it challenging to work with in typical assay buffers. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, which dissolved perfectly in DMSO, is precipitating immediately when I dilute it into my cell culture medium or assay buffer. Why is this happening?
A1: This is a classic issue known as "crashing out" or precipitation, driven by a drastic change in solvent polarity.[1][2] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3] However, when you introduce this DMSO stock into a predominantly aqueous environment (like buffer or media), the DMSO concentration plummets. The surrounding water molecules cannot maintain the solubility of your hydrophobic compound, causing it to aggregate and precipitate out of solution.[1] Many compounds in screening libraries exhibit this behavior, with some estimates suggesting 30-50% have aqueous solubilities below 10 µM.[4]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% v/v without significant cytotoxicity.[1] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[1] It is imperative to perform a vehicle tolerance control experiment for your specific system to determine the highest non-interfering concentration of DMSO.
Q3: Can I just sonicate or heat the solution to get my compound back into solution?
A3: While gentle warming (e.g., to 37°C) and sonication can temporarily help redissolve precipitates and are useful during initial stock preparation, they are often not a permanent solution for precipitation in the final assay plate.[2][5] The solubility you achieve is likely a temporary, supersaturated state. Once the sample returns to room temperature or is incubated over several hours, the compound may re-precipitate, leading to inaccurate results.[6]
Q4: My compound has an aminophenyl group. Can I use pH to my advantage?
A4: Absolutely. This is one of the most effective strategies for this specific molecule. The primary amine on the aminophenyl group is basic and can be protonated at acidic pH. The resulting ammonium salt (-NH₃⁺) is significantly more polar and water-soluble.[7] Basic salts are generally more soluble in acidic solutions (pH < 7).[8][9] Therefore, adjusting the pH of your stock solution or final assay buffer (if the assay chemistry permits) can dramatically improve solubility.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
If you are facing solubility issues, follow this tiered approach. Always remember to test the effect of any new vehicle or excipient on your assay in a "vehicle-only" control to ensure it does not interfere with the biological measurement.
Tier 1: Optimizing the Stock Solution and Dilution Method
Before moving to complex formulations, ensure your basic lab practices are optimized.
-
High-Quality Stock Preparation: Start by preparing a high-concentration stock (e.g., 10-30 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming or brief sonication if necessary. Visually inspect for any particulates. Note that even in DMSO, some compounds can precipitate over time or during freeze-thaw cycles.[10][11]
-
Serial Dilution Strategy: Instead of a large, single-step dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into your assay buffer or media to create an intermediate concentration that keeps the DMSO level moderately high (e.g., 5-10%). Then, perform the final dilution into the assay plate. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.
-
Final DMSO Concentration: Always aim for the lowest final DMSO concentration that your compound's solubility will allow, ideally ≤0.5%.[1]
Tier 2: Strategic Formulation Development
If optimizing the dilution process is insufficient, the next step is to employ solubilizing excipients or modify the solvent environment.
This is the most direct strategy for this compound due to its basic amine group.
-
Principle of Causality: The lone pair of electrons on the aromatic amine nitrogen can accept a proton (H⁺) from an acidic medium. This forms a positively charged ammonium cation, which is readily solvated by polar water molecules, thereby increasing aqueous solubility.[7][12]
-
Experimental Protocol: Acidified Stock Solution
-
Prepare a stock solution of 10 mM this compound in 100% DMSO.
-
Create a series of aqueous buffers with varying pH, for example: 10 mM HCl (pH ~2), 50 mM Citrate buffer (pH 4.0), 50 mM Phosphate buffer (pH 6.0), and 50 mM Tris buffer (pH 7.4).
-
Dilute the DMSO stock 1:100 (to a final concentration of 100 µM with 1% DMSO) into each buffer.
-
Vortex and let the solutions equilibrate for 1 hour at room temperature.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Self-Validation: Select the lowest pH that maintains solubility and is compatible with your assay. Run a vehicle control using this acidified buffer to confirm it doesn't impact your assay's results.
-
-
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This lessens the "polarity shock" the compound experiences when diluted from DMSO, helping to keep it in solution.[14]
-
Common Co-solvents for Biological Assays:
Co-solvent Properties & Typical Use Concentration Ethanol A common, effective co-solvent. Often used at 1-5% in final assay solutions. Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer. Can be used at higher concentrations (5-10%). Propylene Glycol (PG) Similar to PEG 400, generally safe for in vitro use at 1-5%. | N-Methyl-2-pyrrolidone (NMP) | A stronger, less common solvent. Use with caution and at low concentrations (<1%) after checking cell line tolerance. |
Source: Adapted from WuXi AppTec, 2024.[14]
-
Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic this compound molecule within this cavity, forming an "inclusion complex."[17][18] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[19]
-
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare a 45% (w/v) stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.
-
Create a series of dilutions of the HP-β-CD stock in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add your compound (from a concentrated DMSO stock) to each cyclodextrin-containing buffer to achieve the desired final assay concentration. Ensure the final DMSO concentration is kept constant and minimal (e.g., <0.5%).
-
Incubate the solutions with gentle mixing for 1-2 hours to allow for complex formation.
-
Assess solubility visually or quantitatively as described in the pH modification protocol.
-
Self-Validation: A vehicle control containing the same concentration of HP-β-CD and DMSO must be run in parallel to ensure the formulation has no inherent biological activity in your assay.
-
-
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[20][21] These micelles have a hydrophobic core that can solubilize your compound, keeping it dispersed in the aqueous buffer.[22][23]
-
Considerations: Surfactants like Tween-20, Tween-80, and Triton X-100 can be very effective. However, they can also disrupt cell membranes and interfere with protein-protein interactions.[5] Therefore, they are best suited for non-cellular assays (e.g., enzyme inhibition assays). If used in cell-based assays, their concentration must be kept well below the CMC and rigorously tested for cytotoxicity.
References
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Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Todkar, S., et al. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
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Patel, M., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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Unspecified Author. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Available at: [Link]
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Unspecified Author. (n.d.). Solubility and pH of amines. Available at: [Link]
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Sahu, A., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Available at: [Link]
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Kalyvianaki, K., et al. (2020). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
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Unspecified Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
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Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available at: [Link]
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Matlock, M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]
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Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
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Unspecified Author. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]
-
Unspecified Author. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Unspecified Author. (2024). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Chuasuwan, B., et al. (2008). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
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Lim, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]
-
Gzyl-Malcher, B., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]
-
Unspecified Author. (2003). (PDF) Surfactants and their Applications. ResearchGate. Available at: [Link]
-
Unspecified Author. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available at: [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
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Shah, J., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]
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Unspecified Author. (2022). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]
-
Sahu, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central. Available at: [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]
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Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Available at: [Link]
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Various Authors. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. Available at: [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and achieve higher yields and purity.
The synthesis of this target molecule is typically achieved via the Hantzsch Thiazole Synthesis , a robust and widely-used method for constructing the thiazole ring.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For our specific target, the key starting materials are 2-bromo-1-(4-aminophenyl)ethan-1-one and ethyl thiooxamate .
A critical challenge in this synthesis is the reactivity of the primary amine on the phenyl ring, which can compete with the thioamide in reacting with the α-bromoketone. Therefore, a protecting group strategy is highly recommended for a successful and clean reaction. This guide will focus on a protected route to ensure reproducibility and high yields.
Section 1: Reaction Overview and Mechanism
The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[2][4] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[4]
Overall Reaction Scheme (Protected Route):
-
Protection: 4-aminoacetophenone is first protected, for example, as an acetamide.
-
α-Bromination: The protected acetophenone is brominated at the alpha position.
-
Hantzsch Cyclization: The resulting α-bromoketone is reacted with ethyl thiooxamate.
-
Deprotection: The protecting group is removed to yield the final product.
Mechanism of the Hantzsch Cyclization
The core cyclization step involves three key transformations:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction.[2][4]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic ring.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.
Caption: The mechanism of the Hantzsch Thiazole Synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm not getting any product. What could be wrong?
This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause A: Unprotected Amino Group
-
Explanation: The primary amine on the 4-aminophenyl ring is a potent nucleophile. If left unprotected, it will compete with the thioamide's sulfur atom in reacting with the α-bromoketone, leading to N-alkylation and subsequent polymerization, resulting in a complex mixture and low yield of the desired thiazole.
-
Solution: Employ a protecting group strategy. The most straightforward approach is to acetylate the amine of 4-aminoacetophenone before the bromination step. The resulting acetamido group is much less nucleophilic and will not interfere with the cyclization. The acetyl group can be easily removed later under acidic or basic conditions.
-
-
Cause B: Incomplete Reaction
-
Explanation: The Hantzsch synthesis, while generally efficient, may require optimization of reaction conditions to proceed to completion.
-
Solutions:
-
Temperature: Many Hantzsch syntheses require heating to overcome the activation energy of the cyclization and dehydration steps.[2][5] If you are running the reaction at room temperature, try gentle heating to 40-60 °C. For less reactive substrates, refluxing in a solvent like ethanol may be necessary.[5]
-
Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If you still see significant amounts of starting material after the planned time, extend the reaction duration.
-
Solvent Choice: The polarity of the solvent is crucial. Alcohols like ethanol or methanol are excellent choices as they effectively solvate the intermediates and are often used in successful Hantzsch syntheses.[2][5]
-
-
-
Cause C: Poor Quality of Starting Materials
-
Explanation: The success of the reaction is highly dependent on the purity of the α-bromoketone and the thioamide.
-
Solutions:
-
α-Bromoketone: The α-bromo-4-acetamidoacetophenone can be unstable and should ideally be used fresh. Impurities from the bromination reaction can interfere. Purify it by recrystallization if necessary.
-
Ethyl Thiooxamate: Ensure it is of high purity and has not degraded. Store it under inert gas in a cool, dark place.
-
-
Question 2: My TLC shows multiple spots, and the final product is difficult to purify. Why?
-
Explanation: This usually points to side reactions or decomposition. The primary cause, as mentioned above, is the unprotected amine. However, even with a protected route, other issues can arise. The α-bromoketone can undergo self-condensation, or excessive heat can cause decomposition of reactants or the product.
-
Solutions:
-
Confirm Protection: First, ensure your amine protection step was successful.
-
Control Temperature: Avoid excessive heat. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Purification Strategy: If you obtain an impure mixture, purification via column chromatography on silica gel is the most effective method. A gradient elution system, starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, will typically allow for the separation of the desired product from impurities.
-
Question 3: I'm having trouble isolating the product after the reaction. What is the best workup procedure?
-
Explanation: The physical properties of the thiazole product (solid vs. oil, solubility) dictate the best isolation method.
-
Recommended Workup:
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker containing a weak base solution, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][5] This neutralizes the hydrobromic acid (HBr) formed during the reaction, which often causes the thiazole product to precipitate out of the solution as a solid.
-
Filtration: If a solid forms, collect it by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and then with a small amount of a cold nonpolar solvent (like diethyl ether or hexane) to remove nonpolar impurities.
-
Extraction: If the product does not precipitate (i.e., it is an oil or is soluble in the aqueous mixture), you must perform a liquid-liquid extraction. Extract the aqueous mixture several times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the Hantzsch cyclization?
-
A: Ethanol is the most commonly used and recommended solvent. It has a good balance of polarity to dissolve the reactants and intermediates, and its boiling point is suitable for reactions that require heating.[5][6] Methanol is also a good alternative.[2] In some cases, solvent mixtures like ethanol/water have been shown to improve yields.[7][8]
-
-
Q2: Is a catalyst necessary for this reaction?
-
A: The traditional Hantzsch thiazole synthesis does not require a catalyst.[9] The reaction proceeds thermally. However, some modern variations have employed catalysts, such as silica-supported acids, to improve reaction rates and yields, particularly in multi-component versions of the reaction.[7] For this specific synthesis, a catalyst is generally not needed if the temperature and reaction time are optimized.
-
-
Q3: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the best method.
-
Setup: Use silica gel plates. A good mobile phase (eluent) to start with is a 3:1 mixture of Hexane:Ethyl Acetate.
-
Procedure: On the TLC plate, spot the α-bromoketone starting material, the thioamide starting material, and the reaction mixture. As the reaction progresses, you should see the starting material spots diminish and a new spot corresponding to the product appear. The product will typically have an Rf value intermediate between the two starting materials.
-
-
-
Q4: What are the key safety precautions for this synthesis?
-
A:
-
α-Bromoketones: These are lachrymators (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames.
-
General: Review the Safety Data Sheet (SDS) for all reagents before starting the experiment.
-
-
Section 4: Recommended Protocols & Data
Protocol 1: Synthesis of Ethyl 4-(4-acetamidophenyl)thiazole-2-carboxylate (Protected Route)
-
Step 1: Protection of 4-aminoacetophenone
-
Dissolve 4-aminoacetophenone (1 eq.) in acetic anhydride (2-3 eq.).
-
Add a catalytic amount of sulfuric acid and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4-acetamidoacetophenone.
-
Filter, wash with water, and dry. Recrystallize from ethanol/water if necessary.
-
-
Step 2: α-Bromination
-
Dissolve 4-acetamidoacetophenone (1 eq.) in a suitable solvent like chloroform or acetic acid.
-
Slowly add bromine (1 eq.) dropwise at room temperature while stirring.
-
After the addition is complete, stir for an additional 2-4 hours.
-
Evaporate the solvent under reduced pressure. The crude 2-bromo-1-(4-acetamidophenyl)ethan-1-one can often be used directly or purified by recrystallization from ethanol.
-
-
Step 3: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the crude 2-bromo-1-(4-acetamidophenyl)ethan-1-one (1 eq.) and ethyl thiooxamate (1.1 eq.) in absolute ethanol.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Follow the workup procedure described in the Troubleshooting section (Question 3) to isolate the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
-
Protocol 2: Deprotection of the Amine
-
Suspend the purified Ethyl 4-(4-acetamidophenyl)thiazole-2-carboxylate (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a base (e.g., saturated NaHCO₃ solution) until the pH is ~8-9.
-
The final product, this compound, should precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the pure product.
Table 1: Summary of Reaction Parameter Optimization
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | Ethanol | Good solubility for reactants and intermediates; optimal polarity. High yields are commonly reported in ethanol.[5][6] |
| Methanol | Similar to ethanol, can be used as an alternative.[2] | |
| Temperature | 60-80 °C (Reflux) | Provides sufficient energy for cyclization and dehydration without causing significant decomposition.[5] |
| Room Temp | May result in very slow or incomplete reactions. | |
| Time | 2-6 hours | Typically sufficient for completion. Must be monitored by TLC. |
| Stoichiometry | 1:1.1 (α-bromoketone:thioamide) | A slight excess of the thioamide can help drive the reaction to completion. |
| Workup | Precipitation in aq. NaHCO₃ | Neutralizes acidic byproducts and facilitates easy isolation of the solid product.[2][5] |
Section 5: Visual Workflow
Caption: A troubleshooting workflow for the synthesis.
References
- Synthesis of ethyl bromopyruvate. (2000).
-
SYNTHESIS OF ETHYL BROMOPYRUVATE. (2000). WIPO Patentscope. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Hantzsch Thiazole Synthesis - SynArchive. SynArchive. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). PMC - NIH. [Link]
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Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Hantzsch Thiazole Synthesis - Chem Help ASAP. Chem Help ASAP. [Link]
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Hantzsch Thiazole Synthesis 2010. (2010). Scribd. [Link]
-
New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2015). Taylor & Francis Online. [Link]
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Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
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Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. (2007). J-STAGE. [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues... ResearchGate. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
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-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). NIH. [Link]
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Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. ResearchGate. [Link]
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(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2025). ResearchGate. [Link]
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Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Georganics. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing In Vivo Stability of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Welcome to the technical support center for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to improve the in vivo stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the observed in vivo instability of this compound?
A1: The in vivo instability of this compound stems from its chemical structure, which contains three key moieties susceptible to metabolic degradation and chemical hydrolysis:
-
Primary Aromatic Amine: The 4-aminophenyl group is a primary aromatic amine, which is a well-known target for phase I and phase II metabolic enzymes. A primary liability of aromatic amines is their propensity for first-pass metabolism, including N-acetylation and oxidation by monoamine oxidases (MAO), which can lead to rapid clearance and reduced systemic exposure.[1]
-
Thiazole Ring: Thiazole-containing compounds are known to be substrates for cytochrome P450 (CYP) enzymes.[2][3][4] Metabolic attack on the thiazole ring can lead to the formation of reactive metabolites through several pathways, including epoxidation, S-oxidation, N-oxidation, and even ring-opening, which can result in altered pharmacological activity and potential toxicity.[2][3][5] The presence of the amino group on the phenyl ring can further facilitate these metabolic transformations.[2][3]
-
Ethyl Ester: The ethyl carboxylate group is an ester, which is susceptible to hydrolysis by various esterase enzymes present in plasma, liver, and other tissues. This hydrolysis would convert the ethyl ester to the corresponding carboxylic acid, which may have different pharmacokinetic and pharmacodynamic properties.
The combination of these three structural features makes this compound a challenging molecule for in vivo applications without appropriate stability-enhancing strategies.
Q2: What are the potential consequences of this instability for my in vivo studies?
A2: The in vivo instability of your compound can have several detrimental effects on your research, including:
-
Poor Bioavailability: Rapid metabolism in the liver (first-pass effect) and degradation in the bloodstream can significantly reduce the amount of active compound that reaches the systemic circulation and the target site.
-
High Inter-individual Variability: The expression and activity of metabolic enzymes can vary significantly between individuals and animal species, leading to inconsistent and unpredictable pharmacokinetic profiles.
-
Short Half-life: Extensive metabolism and rapid clearance will result in a short biological half-life, which may necessitate frequent and high doses to maintain therapeutic concentrations.
-
Formation of Active or Toxic Metabolites: The degradation products of your compound may possess their own pharmacological or toxicological activities, complicating the interpretation of your study results and potentially leading to adverse effects.[2][3][4]
-
Difficulty in Establishing Dose-Response Relationships: High variability and poor exposure can make it challenging to establish a clear and reliable relationship between the administered dose and the observed pharmacological effect.
Addressing these stability issues early in development is crucial for the successful translation of your compound from a promising lead to a viable clinical candidate.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may be encountering in your in vivo experiments.
Issue 1: Rapid Clearance and Low Exposure Observed in Pharmacokinetic Studies
Q: My initial pharmacokinetic studies in rodents show that this compound is cleared very quickly, and the plasma concentrations are much lower than expected. How can I address this?
A: This is a classic sign of rapid metabolism. To improve the metabolic stability and systemic exposure of your compound, consider the following strategies:
The primary aromatic amine is a likely site of rapid metabolism. Masking this group with a cleavable promoiety can protect the parent drug from first-pass metabolism and improve its pharmacokinetic profile.[1][6][7]
Experimental Protocol: Synthesis of an Amide Prodrug
This protocol describes a general method for the synthesis of an N-acetyl prodrug.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-acetylated prodrug.
Causality behind the Experimental Choice: N-acylation converts the primary amine into a more stable amide.[1] Amides are generally more resistant to enzymatic degradation than primary amines. The acetyl group can be cleaved in vivo by amidases to release the active parent drug.
Improving the formulation can protect the compound from degradation and enhance its absorption.[8][9][10]
Data Presentation: Example Formulation Compositions
| Formulation Component | Purpose | Example Concentration (w/v) |
| This compound | Active Pharmaceutical Ingredient (API) | 1-10 mg/mL |
| Polyethylene glycol 400 (PEG 400) | Solubilizing agent | 30-40% |
| Propylene glycol (PG) | Co-solvent | 10-20% |
| Ethanol | Co-solvent | 5-10% |
| Saline or Phosphate Buffered Saline (PBS) | Aqueous vehicle | q.s. to 100% |
Experimental Protocol: Preparation of a Co-Solvent Formulation
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution in Organic Solvents: Add the PEG 400, propylene glycol, and ethanol to a sterile container. Vortex or sonicate until the API is completely dissolved.
-
Aqueous Phase Addition: Slowly add the saline or PBS to the organic solution while continuously vortexing to avoid precipitation.
-
Final Checks: Ensure the final solution is clear and free of particulates. If necessary, adjust the pH with a suitable buffer.[8]
Causality behind the Experimental Choice: Using a co-solvent system can improve the solubility of the compound, which can, in turn, enhance its absorption. For compounds susceptible to hydrolysis, minimizing the amount of water in the formulation for as long as possible before administration can be beneficial.
Issue 2: Identifying the Primary Route of Metabolic Degradation
Q: I suspect my compound is being metabolized, but I'm not sure which part of the molecule is the most vulnerable. How can I identify the primary metabolic pathways?
A: Identifying the "soft spots" in your molecule is a critical step in designing more stable analogs. An in vitro metabolism study using liver microsomes is the standard approach.
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Liver microsomes (e.g., from rat, mouse, or human) at a final protein concentration of 0.5-1.0 mg/mL.
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound (final concentration typically 1-10 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the metabolites formed.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give you the rate of degradation.
-
From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The LC-MS/MS data will provide the mass-to-charge ratio (m/z) of the metabolites, which can be used to deduce their structures.
Mandatory Visualization: Potential Metabolic Pathways
Caption: Potential metabolic pathways for this compound.
Issue 3: How to Design a Stability-Indicating Analytical Method?
Q: I need to develop an analytical method to assess the stability of my compound in different formulations and biological matrices. What are the key considerations?
A: A robust stability-indicating analytical method is essential for accurately quantifying your compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [11][12][13]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or 0.1% trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from its potential degradation products. A typical gradient might start at 5-10% B and ramp up to 95% B over 15-20 minutes.
-
Forced Degradation Studies: To ensure your method is "stability-indicating," you must demonstrate that it can separate the parent drug from its degradation products. Perform forced degradation studies under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the compound in solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Once the method is developed, validate it according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Mandatory Visualization: Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
By systematically addressing the inherent instabilities of this compound through prodrug strategies, formulation optimization, and robust analytical characterization, you can significantly improve its potential for successful in vivo studies.
References
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. scribd.com [scribd.com]
- 10. jocpr.com [jocpr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of Thiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and overcoming the common yet challenging issue of poor cell permeability in thiazole-based compounds. By understanding the underlying physicochemical and biological principles, you can rationally design and modify your compounds to achieve optimal cellular uptake and efficacy.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound is highly potent in a cell-free biochemical assay but shows little to no activity in a cell-based assay. What's the likely cause?
This is a classic and frequent challenge in drug discovery, often pointing directly to poor cell permeability. If your compound cannot efficiently cross the cell membrane to reach its intracellular target, its potent biochemical activity will not translate to a cellular effect.
Several factors inherent to the thiazole scaffold and its common substitutions can contribute to this issue:
-
High Polarity: The thiazole ring itself, with its nitrogen and sulfur heteroatoms, contributes to the overall polarity of a molecule. Excessive polar surface area (PSA) is a primary reason for poor passive diffusion across the lipid bilayer of the cell membrane. Molecules with a PSA greater than 140 Ų often exhibit poor membrane permeability.[1]
-
Low Lipophilicity: While some degree of water solubility is necessary, a compound that is too polar (hydrophilic) will be unable to efficiently partition into the hydrophobic core of the cell membrane. This is often reflected in a low logP value.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which acts as a cellular "bouncer."[2][3] This can keep the intracellular concentration too low to engage the target, even if the compound can initially cross the membrane.[3]
To diagnose the issue, a systematic approach is required, starting with an assessment of the compound's fundamental physicochemical properties and its interaction with biological membranes.
Q2: How can I quickly assess whether my thiazole compound has a permeability problem?
A tiered approach, starting with simple, high-throughput methods, is most efficient.
-
In Silico Analysis (The First Check): Before any wet lab experiment, calculate the key physicochemical properties of your compound. This provides a valuable, instantaneous assessment of its "drug-likeness." The most famous guideline is Lipinski's Rule of Five.[4][5][6][7]
Property Lipinski's Guideline (for Oral Drugs) Implication for Permeability Molecular Weight (MW) < 500 Daltons Smaller molecules generally diffuse more easily. LogP (Lipophilicity) < 5 A measure of lipophilicity. Too low (<1) can mean poor membrane partitioning; too high (>5) can lead to poor aqueous solubility or trapping in the membrane. Hydrogen Bond Donors (HBD) ≤ 5 Fewer HBDs reduce the energetic penalty of leaving the aqueous environment to enter the lipid membrane. Hydrogen Bond Acceptors (HBA) ≤ 10 Similar to HBDs, fewer HBAs favor membrane partitioning. Polar Surface Area (PSA) < 140 Ų High PSA is strongly correlated with poor membrane permeability.[1] A compound that violates multiple rules is at high risk for permeability issues.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, cell-free in vitro assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9][10][11] It's an excellent first-line experimental test because it isolates passive diffusion, avoiding the complexities of active transport and metabolism.[8][9] If your compound fails in PAMPA, it strongly suggests a fundamental problem with its ability to cross a lipid bilayer.
The diagram below illustrates a systematic workflow for diagnosing and addressing poor cell activity.
Caption: Troubleshooting workflow for poor cell activity.
Q3: My compound has acceptable physicochemical properties and performs well in the PAMPA assay, but is still inactive in cells. What should I investigate next?
This is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][] These transporters are expressed in many cell lines and act as pumps to remove foreign substances (xenobiotics) from the cytoplasm.[3][14]
To confirm this, you need a cell-based assay that models the intestinal epithelium, such as the Caco-2 permeability assay .[12][][15][16]
The Caco-2 Assay Advantage: When cultured on semi-permeable supports, Caco-2 cells form a polarized monolayer with tight junctions, mimicking the human intestinal barrier.[15][16] Crucially, they express key efflux transporters like P-gp.[12][][16]
The assay measures the rate of compound transport in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Represents efflux from the bloodstream back into the gut lumen.
An Efflux Ratio (ER) is calculated as the ratio of the apparent permeability coefficients (Papp) of B→A to A→B.
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indication that your compound is subject to active efflux.[12] To specifically identify P-gp as the culprit, the assay can be run in the presence of a known P-gp inhibitor, such as verapamil.[12][16] A significant increase in A→B permeability and a corresponding decrease in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated efflux.[12]
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux.
Troubleshooting Guides & Protocols
Guide 1: Medicinal Chemistry Strategies to Improve Permeability
If your thiazole compound suffers from poor passive diffusion (high PSA, low logP) or is a P-gp substrate, rational structural modifications can resolve the issue.
| Strategy | Rationale & Explanation | Example Modifications |
| Reduce Polarity / Increase Lipophilicity | Decrease the Polar Surface Area (PSA) and the number of hydrogen bond donors/acceptors to lower the desolvation energy penalty for entering the cell membrane. Incrementally increasing logP can improve membrane partitioning. | • Replace polar groups (e.g., -COOH, -OH) with less polar isosteres (e.g., tetrazole, -OMe).• Add small, lipophilic groups like methyl or ethyl, or incorporate a phenyl ring.[17]• Mask polar groups through N- or O-methylation. |
| Introduce "Chameleon-like" Properties | For larger molecules that may be "beyond the Rule of 5," introduce conformational flexibility. This allows the molecule to shield its polar groups via intramolecular hydrogen bonds in a lipid environment, effectively reducing its 3D PSA, while exposing them in an aqueous environment to maintain solubility.[18][19][20][21] | • Introduce rotatable bonds, such as flexibly linked aromatic side chains.[18][20]• Design opportunities for intramolecular hydrogen bonding that can shield polar functionality.[18][20] |
| Disrupt P-gp Recognition | Modify the structure to remove pharmacophoric features recognized by efflux transporters. P-gp has a large, flexible binding pocket and recognizes bulky, lipophilic cations and neutral compounds. | • Reduce the number of aromatic rings.• Introduce more polar or acidic groups to disfavor P-gp binding, but this must be balanced with passive permeability needs.• Alter the overall 3D shape of the molecule. |
| Prodrug Approach | Temporarily mask the polar functional groups responsible for poor permeability with a lipophilic promoiety.[22][23] This promoiety is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[22][24][25][26] | • Convert a carboxylic acid to a cleavable ester (e.g., ethyl ester, acyloxymethyl ester).• Convert a primary or secondary amine to a carbamate. |
Protocol 1: High-Throughput PAMPA Assay
This protocol provides a method for rapidly screening compounds for passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Acceptor plate (96-well)
-
Test compounds (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Phospholipid solution (e.g., Lecithin in dodecane)
-
High- and low-permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solutions:
-
Start the Assay: Add 200 µL of the donor solution (test compounds and controls) to each well of the coated donor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4 to 18 hours).[27]
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for volumes, surface area, and incubation time. Compounds are then ranked as high, medium, or low permeability based on the controls.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive permeability and active efflux.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 and pH 6.5
-
Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[12]
-
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab, indicating proper tight junction formation.
-
Prepare Transport Buffer: Prepare HBSS at pH 7.4 (for the basolateral/receiver compartment) and typically at pH 7.4 or 6.5 for the apical/donor compartment.
-
Prepare Dosing Solutions:
-
Dilute test compounds and controls to the final concentration (e.g., 10 µM) in the appropriate HBSS buffer.[][16]
-
For the P-gp inhibition arm, prepare a separate set of dosing solutions also containing the inhibitor (e.g., 100 µM Verapamil).
-
-
Permeability Measurement (A→B):
-
Wash the monolayers with warm HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the compound dosing solution to the apical (donor) compartment.
-
Incubate for a defined time (e.g., 2 hours) at 37°C with gentle shaking.[16]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Measurement (B→A):
-
Repeat the process in the reverse direction. Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.[15][16]
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER). An ER > 2 suggests active efflux.[12] Compare the ER with and without the P-gp inhibitor to confirm transporter involvement.
-
References
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. Available at: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
-
What is Lipinski's Rule of 5? AZoLifeSciences. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
Lipinski´s Rule of 5. PharmaInformatic. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO. Available at: [Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. ResearchGate. Available at: [Link]
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Polar surface area. Wikipedia. Available at: [Link]
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Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. PubMed. Available at: [Link]
-
The in silico physicochemical properties of thiazole derivatives... ResearchGate. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Available at: [Link]
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Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. PMC - NIH. Available at: [Link]
-
Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Available at: [Link]
-
Interaction of compounds with P-glycoprotein. a Drug efflux. After... ResearchGate. Available at: [Link]
-
Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. PMC. Available at: [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available at: [Link]
-
P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review. PubMed. Available at: [Link]
-
Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism. RSC Publishing. Available at: [Link]
-
Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. Available at: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A Review on Thiazole Scaffolds and its Biological Activity. Semantic Scholar. Available at: [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC - PubMed Central. Available at: [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. Available at: [Link]
-
Evaluation of the toxicity of thiazole compounds in human erythrocytes.... ResearchGate. Available at: [Link]
-
Determining the Permeability of Porous Bioceramic Scaffolds: Significance, Overview of Current Methods and Challenges Ahead. MDPI. Available at: [Link]
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- 12. creative-bioarray.com [creative-bioarray.com]
- 14. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02528D [pubs.rsc.org]
- 18. iris.unito.it [iris.unito.it]
- 19. researchgate.net [researchgate.net]
- 20. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioassaysys.com [bioassaysys.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Introduction: Welcome to the technical support center for researchers working with Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate and its analogs. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active agents, including approved drugs like Dasatinib.[1][2] This guide is designed to provide you with a comprehensive set of strategies to identify, understand, and mitigate potential off-target effects of your compound, thereby enhancing its selectivity and the reliability of your experimental outcomes. Given the prevalence of the 2-aminothiazole core in kinase inhibitors, this guide will have a particular focus on strategies to assess and improve selectivity within the human kinome.[3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment and Hypothesis Generation
Question 1: I have synthesized this compound. What are its likely primary targets and off-targets?
Answer: While the specific targets of this compound may not be extensively documented, the 2-aminothiazole scaffold is a common feature in a wide array of bioactive molecules.[1][7] Notably, this chemical moiety is prevalent in numerous protein kinase inhibitors.[3][5][6][8] Therefore, it is highly probable that your primary biological targets are within the protein kinase family.
Consequently, the most likely off-targets are other kinases. The human kinome consists of over 500 members, and achieving perfect selectivity is a significant challenge. Additionally, the aminothiazole group has been identified as a potential "toxicophore," which can undergo metabolic activation to form reactive metabolites, so off-target effects related to this should also be considered.[1]
Initial Steps for Target Hypothesis Generation:
-
Computational Profiling: The first and most cost-effective step is to perform an in silico analysis. This involves using computational models to predict potential protein targets based on the chemical structure of your compound.[9] These methods compare your molecule to databases of known ligands and their targets.
-
Literature Review of Analogs: Investigate published research on compounds with high structural similarity to this compound to identify their known biological targets.
Part 2: Computational Approaches for Off-Target Prediction
Question 2: How can I computationally predict the potential off-targets of my compound?
Answer: Computational, or in silico, methods are powerful tools for early-stage identification of potential off-target interactions.[9] These approaches can save significant time and resources by prioritizing experimental assays.
Recommended Computational Strategies:
| Strategy | Description | Recommended Tools/Platforms |
| Ligand-Based Similarity Searching | This method identifies proteins that are known to bind molecules structurally similar to your compound. It is based on the principle that structurally similar molecules often have similar biological activities. | ChEMBL, PubChem, SciFinder, SwissTargetPrediction |
| Pharmacophore Modeling | This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of your molecule and screens for proteins with binding sites that can accommodate this pharmacophore. | MOE (Molecular Operating Environment), Discovery Studio, Schrödinger Suite |
| Machine Learning & AI-Based Prediction | These platforms use algorithms trained on large datasets of compound-protein interactions to predict the probability of your molecule binding to a wide range of targets.[10] | Numerous academic and commercial platforms are available. |
Experimental Workflow for Computational Prediction:
Caption: Workflow for computational off-target prediction.
Part 3: Experimental Strategies for Off-Target Identification & Validation
Question 3: My computational results suggest several potential off-target kinases. How do I experimentally validate these findings?
Answer: Experimental validation is crucial to confirm computational predictions and to discover unexpected off-targets. A tiered approach is recommended, starting with broad screening and progressing to more focused, quantitative assays.
Tier 1: Broad Off-Target Screening
These methods provide a wide-angle view of your compound's interactions across a large number of proteins.
| Assay Type | Principle | Advantages | Disadvantages |
| Kinome Profiling Services | Your compound is tested at a single high concentration (e.g., 1-10 µM) against a large panel of purified kinases (often >400). The percent inhibition for each kinase is reported. | Comprehensive overview of kinase selectivity, identifies potent off-targets. | Can miss weaker but biologically relevant interactions; performed in vitro. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes proteins against thermal denaturation. Changes in protein stability across the proteome are measured by mass spectrometry. | Unbiased, detects direct target engagement in a cellular context. | Technically demanding, may not detect all interactions. |
| Chemical Proteomics | Your compound (or a modified version) is used as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. | Identifies direct binding partners in a complex biological sample. | Requires chemical modification of the compound, which may alter its binding properties. |
Tier 2: Focused Validation and Quantitative Analysis
Once you have a list of potential off-targets from broad screening, the next step is to quantify these interactions.
Question 4: I've identified a specific off-target kinase. What is the best way to confirm and quantify this interaction?
Answer: For confirming and quantifying a specific off-target interaction, you should perform dose-response studies and functional cellular assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Dose-Response)
This protocol will determine the IC50 value of your compound for the off-target kinase.
Materials:
-
Purified recombinant off-target kinase
-
Specific substrate peptide for the kinase
-
ATP (at or near the Km for the kinase)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Your compound (this compound) in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of your compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and your compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions. This will measure the amount of product formed (or remaining substrate).
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Question 5: How can I determine if the off-target binding has a functional consequence in cells?
Answer: An in vitro IC50 value demonstrates binding, but a cellular assay is needed to confirm functional consequences.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses whether your compound inhibits the phosphorylation of a known substrate of the off-target kinase in a cellular context.
Materials:
-
A cell line where the off-target kinase is active and its downstream signaling pathway is understood.
-
Your compound.
-
A positive control inhibitor for the off-target kinase.
-
Antibodies:
-
Primary antibody against the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).
-
Primary antibody against the total protein of the substrate (e.g., anti-total-STAT3).
-
Secondary antibody conjugated to HRP.
-
-
Cell lysis buffer, SDS-PAGE gels, Western blot equipment.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of your compound for a specific duration (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-substrate antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and chemiluminescence.
-
Strip the membrane and re-probe with the anti-total-substrate antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate with increasing compound concentration indicates cellular inhibition of the off-target kinase.
Caption: Tiered experimental workflow for off-target validation.
Part 4: Medicinal Chemistry Strategies for Improving Selectivity
Question 6: I have confirmed a problematic off-target. How can I modify my compound to improve its selectivity?
Answer: Medicinal chemistry offers several rational design strategies to improve the selectivity of your compound.[11] This typically involves making small, targeted modifications to the chemical structure to disfavor binding to the off-target while maintaining or improving binding to the primary target.
Key Principles for Improving Kinase Selectivity:
-
Exploit Differences in the ATP-Binding Site: While the ATP-binding site is highly conserved across kinases, there are subtle differences in size, shape, and amino acid composition.
-
Targeting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket. Modifying your compound to interact favorably with the gatekeeper of your primary target but clash with the gatekeeper of the off-target can significantly improve selectivity.
-
Solvent-Front Interactions: Introduce polar groups to your molecule that can form hydrogen bonds with residues at the solvent-exposed front of the ATP-binding site. These regions are often less conserved.
-
-
Structure-Activity Relationship (SAR) by Analogs: Synthesize a small library of analogs of your compound with modifications at different positions.
-
Vary the Phenyl Group Substitution: The 4-aminophenyl group provides a key attachment point. Modifying the substituents on this ring can alter binding affinities.
-
Modify the Ester Group: The ethyl carboxylate at the 2-position of the thiazole can be changed to other esters, amides, or other functional groups to probe for new interactions.
-
Caption: Medicinal chemistry strategies for selectivity improvement.
By systematically applying these computational, experimental, and medicinal chemistry strategies, you can effectively navigate the challenges of off-target effects and develop a more selective and reliable chemical probe or drug candidate.
References
-
Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 62(5), 2517-2531. Available at: [Link]
-
Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(5), 2517-2531. Available at: [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 182, 111633. Available at: [Link]
-
Zhang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7889-7901. Available at: [Link]
-
Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(17), 7773-7786. Available at: [Link]
-
Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]
-
Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]
-
Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Semantic Scholar. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Löffler, S., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(1), 50-57. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Naito, Y., et al. (1993). In vivo biological activity of antioxidative aminothiazole derivatives. Journal of Medicinal Chemistry, 36(16), 2335-2340. Available at: [Link]
-
Bhuniya, D., et al. (2015). Aminothiazoles: Hit to Lead Development to Identify Antileishmanial Agents. European Journal of Medicinal Chemistry, 101, 74-83. Available at: [Link]
-
Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
Bax, B. D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4354-4375. Available at: [Link]
-
Do, T. A., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 203, 112595. Available at: [Link]
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]
-
Wang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 51(5), 1433-1437. Available at: [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Detection
Welcome to the technical support center dedicated to the analytical challenges and solutions for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data. As a key intermediate in pharmaceutical synthesis, the precise quantification of this compound and its potential impurities is paramount for quality control and regulatory compliance.[1][2][3][4]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles, empowering you to make informed decisions during your analytical method development and validation.[2][3][5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing amine-containing compounds like this compound.[6] It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions:
-
Explanation: Free silanol groups on the column packing material can interact with the basic amine, causing the analyte to "stick" to the column and elute slowly, resulting in a tailing peak.
-
Solution:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a specific end-capping technology.
-
Mobile Phase Modifier: Add a competitive base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1-0.5%). These modifiers will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing their interaction with the protonated amine. A pH of 7 or higher is often effective, but ensure it is within the stable range of your column.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[7]
-
Solution:
-
Flush the column with a strong solvent (e.g., isopropanol, dichloromethane, depending on column compatibility).
-
If the problem persists, the column may be compromised and require replacement.[7]
-
-
Issue 2: Inconsistent Retention Times
Question: I am observing significant drift in the retention time of my analyte peak across a sequence of injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your method for both identification and quantification. The issue often lies within the HPLC system's hardware or the mobile phase preparation.[8]
Causality and Troubleshooting Steps:
-
Mobile Phase Issues:
-
Explanation: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and inconsistent flow rates. Changes in mobile phase composition due to evaporation of the more volatile component can also cause retention time drift.
-
Solution:
-
Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Keep mobile phase reservoirs covered to minimize evaporation. Prepare fresh mobile phase daily.
-
-
-
Pump and System Leaks:
-
Explanation: A leak in the system, particularly between the pump and the injector, will result in a lower-than-set flow rate and consequently, longer retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage. A pressure test can help identify the location of a leak.
-
-
Column Temperature Fluctuations:
-
Explanation: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Inconsistent column temperature will lead to shifts in retention time.[7]
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Peak Tailing and Low Response
Question: When analyzing this compound by GC-MS, I am getting broad, tailing peaks and poor sensitivity. Why is this happening?
Answer:
Aromatic amines can be challenging to analyze by GC due to their polarity and potential for adsorption to active sites within the GC system.[6]
Causality and Troubleshooting Steps:
-
Active Sites in the Inlet and Column:
-
Explanation: The primary amine group can interact with active sites in the injector liner, column, or transfer line, leading to peak tailing and analyte loss.[9]
-
Solution:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites.
-
Use an Appropriate GC Column: A column with a more polar stationary phase or a base-deactivated phase is recommended for the analysis of amines.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
-
-
Thermal Degradation:
-
Explanation: The compound may be thermally labile and degrade in the high-temperature environment of the GC inlet.[9]
-
Solution:
-
Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.
-
Consider using a cool on-column or splitless injection technique to minimize thermal stress.
-
-
-
Derivatization:
-
Explanation: If the above solutions are not sufficient, derivatization can be employed to block the active amine group, making the compound more volatile and less prone to adsorption.
-
Solution: Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. Begin with a mobile phase of acetonitrile and water (or a suitable buffer like phosphate or acetate) and a gradient elution to determine the approximate retention time. The UV detector can be set to the wavelength of maximum absorbance, which can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[10] Given the amine functionality, a base-deactivated C18 column is highly recommended to achieve good peak shape.
Q2: How do I ensure the specificity of my analytical method for impurity profiling?
A2: Method specificity is crucial to ensure that you are accurately quantifying the target analyte without interference from impurities, degradation products, or matrix components.[1][2][5] To demonstrate specificity, you should:
-
Analyze a Placebo/Blank: Inject a sample containing all components except the analyte to ensure no interfering peaks are present.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method should be able to resolve the main peak from these degradation products.[1]
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to confirm that the analyte peak is spectrally homogeneous.
Q3: What are the key parameters to consider during the validation of an analytical method for this compound?
A3: Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[2][3] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[1][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Can I use spectroscopic methods like UV-Vis or FT-IR for routine quantification?
A4: While UV-Vis and FT-IR spectroscopy are excellent for identification and characterization, they are generally not suitable for the routine quantification of this compound in complex matrices, such as in-process control samples or final drug products.[12][13] This is because these methods lack the specificity to distinguish the analyte from structurally similar impurities or other components in the sample matrix.[14] Chromatographic methods like HPLC are preferred for quantitative analysis due to their superior separating power.
Experimental Protocols and Data
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting |
| Column | Base-Deactivated C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Step-by-Step Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the method.
-
System Preparation:
-
Prepare the mobile phases as described in Table 1 and ensure they are thoroughly degassed.
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
-
Sequence Setup: Create a sequence including blank injections, system suitability standards, calibration standards, and samples.
-
Data Acquisition: Inject the samples and acquire the chromatograms.
-
Data Processing: Integrate the peak corresponding to this compound and quantify using a calibration curve generated from the standards.
Visualization of Experimental Workflow
Caption: A typical workflow for HPLC analysis.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common HPLC issues.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- BenchChem. (n.d.).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Restek. (n.d.). Troubleshooting Guide.
- AIP Publishing. (2022).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ResearchGate. (n.d.).
- Supelco. (n.d.). Amines Analysis by Packed Column GC.
- BMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples.
- Management Sciences for Health. (n.d.). Quantifying pharmaceutical requirements.
- Oceanic Pharmachem. (n.d.).
- Lab-Training. (n.d.).
- ResearchGate. (n.d.). Troubleshooting amine plants.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (2021). Common Issues Related to LC and GC Methods in Type II DMFs. YouTube.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- National Pharmaceutical Regulatory Agency. (n.d.).
- PrepChem. (n.d.).
- BLDpharm. (n.d.). Ethyl 2-(4-aminophenyl)
-
ResearchGate. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][3][8]triazole Derivatives.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.
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Validation & Comparative
An Investigative Guide to the Anticancer Potential of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: A Comparative Framework Against Established Therapeutics
This guide provides a comprehensive framework for evaluating the potential anticancer efficacy of the novel compound, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate. While direct comparative efficacy studies on this specific molecule are not yet prevalent in published literature, its structural features, particularly the thiazole and aminophenyl moieties, suggest a promising avenue for anticancer research. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. This document outlines a systematic approach to characterize the compound's activity and benchmark it against established anticancer drugs, thereby providing a roadmap for future research and development.
Conceptual Framework: Understanding the Therapeutic Potential
The this compound molecule contains several key functional groups that are frequently found in potent anticancer agents. The thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The aminophenyl group can also play a crucial role in binding to target proteins. Therefore, a logical first step is to hypothesize potential mechanisms of action based on these structural motifs.
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-containing compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: The thiazole moiety can interact with the colchicine binding site of tubulin, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.
To provide a robust comparison, we will consider two well-established anticancer drugs with distinct mechanisms of action:
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules.
-
Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).
This selection allows for a multi-faceted evaluation of the novel compound's potential efficacy and specificity.
Experimental Roadmap: A Step-by-Step Guide to Efficacy Evaluation
The following experimental workflow provides a structured approach to assess the anticancer potential of this compound.
Figure 1: Proposed experimental workflow for evaluating the anticancer potential of a novel compound.
In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the reference drugs (Paclitaxel, Erlotinib) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Studies: Unraveling the Mode of Action
Once cytotoxicity is established, the next step is to investigate how the compound kills cancer cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Resuspend the cells in PBS containing RNase A and PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Figure 2: Hypothesized signaling pathway for the thiazole derivative as a kinase inhibitor.
Comparative Data Analysis: Benchmarking Against the Gold Standard
The data generated from the above experiments should be systematically compared with the data for the reference drugs.
Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Paclitaxel | Erlotinib |
| HeLa (Cervical) | Experimental Data | Known Value | Known Value |
| MCF-7 (Breast) | Experimental Data | Known Value | Known Value |
| A549 (Lung) | Experimental Data | Known Value | Known Value |
| HCT116 (Colon) | Experimental Data | Known Value | Known Value |
Table 2: Comparative Mechanistic Analysis
| Parameter | This compound | Paclitaxel | Erlotinib |
| Primary Mechanism | To be determined | Microtubule Stabilizer | EGFR Inhibitor |
| Apoptosis Induction | Experimental Data (% of apoptotic cells) | High | Moderate |
| Cell Cycle Arrest | Experimental Data (Phase of arrest) | G2/M Phase | G1 Phase |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The proposed experiments will generate the necessary data to not only understand its efficacy and mechanism of action but also to rigorously benchmark it against established and clinically relevant anticancer drugs. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo xenograft models, to translate these preclinical findings toward potential therapeutic applications. The true value of a novel compound lies not just in its discovery, but in the meticulous and scientifically sound evaluation of its potential to address unmet medical needs.
References
A Comparative Guide to the In Vivo Validation of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate for Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a novel compound within the promising 2-aminothiazole class of potential anticancer agents. We will objectively compare its hypothetical performance against established therapies and provide detailed experimental protocols to ensure robust and reproducible in vivo evaluation.
Introduction and Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Derivatives of this class have demonstrated efficacy against various cancer cell lines, suggesting multiple potential mechanisms of action. This compound (hereafter referred to as EAPTC) is a synthetic derivative designed to explore this therapeutic potential. While its precise mechanism is yet to be fully elucidated, related compounds like 2-(4-aminophenyl)benzothiazoles have shown potent, selective inhibitory activity against breast cancer cell lines in vitro and in vivo.[4]
This guide, therefore, outlines a multi-phase in vivo strategy to:
-
Establish a safety and tolerability profile for EAPTC.
-
Determine its direct cytotoxic efficacy against human cancer cells.
-
Investigate its potential immunomodulatory effects within a competent immune system.
-
Benchmark its performance against a standard cytotoxic agent and a modern immunotherapy.
To achieve this, we will utilize two distinct and complementary murine models: the human tumor xenograft model to assess direct anticancer effects and the syngeneic tumor model to evaluate interactions with the immune system.[5][6][7]
The Comparative Framework: Selecting Appropriate Benchmarks
A novel agent's performance can only be interpreted in the context of existing standards of care. For this validation plan, we propose two comparators:
-
Doxorubicin: A well-characterized anthracycline antibiotic and a cornerstone of chemotherapy for decades.[8][9] It functions primarily through DNA intercalation and inhibition of topoisomerase II, inducing broad cytotoxicity. It serves as a robust benchmark for potent, direct anticancer activity.
-
Anti-PD-1 Monoclonal Antibody: A standard immune checkpoint inhibitor that blocks the Programmed cell death protein 1 (PD-1) pathway, restoring the ability of T cells to recognize and attack tumor cells.[5][10] This comparator is essential for evaluating any immunomodulatory potential of EAPTC in the syngeneic model.
Overall Experimental Workflow
The validation is structured as a logical progression from safety assessment to efficacy testing in increasingly complex biological systems. The workflow ensures that data from each stage informs the design of the next, creating a self-validating experimental cascade.
Caption: Overall workflow for the in vivo validation of EAPTC.
Phase 1: Foundational Efficacy and Toxicity
The initial phase focuses on establishing the compound's safety profile and its direct effect on human tumor cells in an environment devoid of a functional adaptive immune system.
Maximum Tolerated Dose (MTD) Study
Causality: Before assessing efficacy, it is imperative to determine the highest dose of EAPTC that does not cause unacceptable toxicity.[11][12] This MTD is crucial for designing subsequent efficacy studies with relevant, non-lethal dose levels.
Experimental Protocol:
-
Animal Model: Use healthy, 6-8 week old BALB/c mice (or another standard strain), with equal numbers of males and females (n=3-5 per group).
-
Grouping: Assign mice to at least five dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group.
-
Compound Formulation: Prepare EAPTC in a sterile vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Always prepare fresh on the day of dosing.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP) or oral (PO)) daily for 14 consecutive days.
-
Monitoring:
-
Endpoint Analysis: At day 14, collect blood for Complete Blood Count (CBC) and serum chemistry analysis.[13] Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.[14]
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>20%), or severe clinical or pathological abnormalities.
Efficacy in a Human Tumor Xenograft Model
Causality: This model directly assesses the compound's ability to inhibit the growth of human cancer cells in a living system.[6][15][16] Using immunodeficient mice prevents the rejection of the human tumor, isolating the drug's direct cytotoxic or cytostatic effects.[6]
Caption: Conceptual comparison of xenograft and syngeneic models.
Experimental Protocol:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic Nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human breast cancer cells (e.g., MCF-7, based on literature for related compounds[4]) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurement 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: EAPTC (at MTD)
-
Group 3: EAPTC (at 1/2 MTD)
-
Group 4: Doxorubicin (e.g., 5 mg/kg, weekly IP)
-
-
Treatment: Administer treatments according to the schedule determined in the MTD study for 21-28 days.
-
Endpoint Analysis:
Phase 2: Investigating Immunomodulatory Effects
Causality: A drug's interaction with the host immune system can be a critical component of its efficacy. Syngeneic models, which use immunocompetent mice implanted with murine tumors of the same genetic background, are essential for this evaluation.[5][19][20] They allow for the study of the drug's effect on the tumor microenvironment and anti-tumor immune responses.[7][19]
Experimental Protocol:
-
Animal Model: Use 6-8 week old female immunocompetent mice (e.g., C57BL/6 for MC38 colon adenocarcinoma or BALB/c for CT26 colon carcinoma). The choice of cell line is critical and should match the mouse strain.[20]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 syngeneic cancer cells (e.g., MC38) into the right flank.
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: EAPTC (at MTD)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly IP)
-
Group 4: EAPTC (at MTD) + Anti-PD-1 antibody
-
-
Treatment & Monitoring: Administer treatments for 21 days, monitoring tumor volume and body weight as previously described.
-
Endpoint Analysis:
-
Histopathology & Immunohistochemistry (IHC): Analyze tumor sections for necrosis (H&E staining), cell proliferation (Ki67 staining), and immune cell infiltration (CD3 for T cells, CD8 for cytotoxic T cells).[17][21]
-
Flow Cytometry: If feasible, dissociate a portion of the tumor and spleen to analyze immune cell populations in more detail.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
TGI Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at end / Mean Tumor Volume of Control Group at end)] x 100
| Hypothetical Xenograft Study Results (Day 21) | ||||
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 | - | +5% |
| EAPTC | 100 mg/kg, daily | 625 | 50% | -8% |
| EAPTC | 50 mg/kg, daily | 875 | 30% | -2% |
| Doxorubicin | 5 mg/kg, weekly | 438 | 65% | -15% |
| Hypothetical Syngeneic Study Results (Day 21) | ||||
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) | TGI (%) | IHC (CD8+ cells/field) |
| Vehicle Control | - | 1500 | - | 15 |
| EAPTC | 100 mg/kg, daily | 900 | 40% | 45 |
| Anti-PD-1 | 10 mg/kg, 2x weekly | 750 | 50% | 80 |
| EAPTC + Anti-PD-1 | Combination | 375 | 75% | 120 |
Interpretation: In this hypothetical scenario, EAPTC shows moderate direct efficacy in the xenograft model, comparable but less potent than doxorubicin, with a better toxicity profile. In the syngeneic model, it again shows moderate efficacy alone but demonstrates a significant synergistic effect with an anti-PD-1 antibody, suggesting an immunomodulatory mechanism of action indicated by increased CD8+ T cell infiltration.
Conclusion
This guide presents a rigorous, phased approach to the in vivo validation of this compound. By systematically assessing toxicity, direct efficacy, and immunomodulatory potential in comparison to standard-of-care agents, researchers can build a comprehensive data package. This strategy not only determines the compound's potential as a monotherapy but also explores its utility in combination with modern immunotherapies, providing a clear path for further preclinical and clinical development.
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A Comparative Analysis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate and Other Thiazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative overview of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate and other notable thiazole derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. By presenting available experimental data, this document aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction to the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its unique chemical properties allow for diverse functionalization, leading to a vast library of derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic.[3][4] The planarity of the thiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful binding to various biological targets. This guide will focus on a comparative study of this compound against other key thiazole derivatives to elucidate structure-activity relationships and highlight promising avenues for future research.
Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide.[2] Variations of this method are employed to produce a wide array of substituted thiazoles.
General Synthesis of 2-Aminothiazole-4-carboxylate Derivatives
A common precursor for many biologically active thiazoles is the ethyl 2-aminothiazole-4-carboxylate scaffold. A general synthetic approach is outlined below.[5]
Experimental Protocol:
-
A mixture of an appropriate α-bromoester (1 equivalent) and thiourea (1.2 equivalents) in ethanol is prepared.
-
The reaction mixture is stirred at 70°C for 1 hour.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired ethyl 2-aminothiazole-4-carboxylate derivative.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylate derivatives.
Comparative Analysis of Biological Activities
This section presents a comparative analysis of the anticancer and antimicrobial activities of various thiazole derivatives, including those structurally related to this compound. It is crucial to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively investigated against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (A 2-hydrazinyl-thiazol-4(5H)-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |
| Staurosporine (Standard Drug) | MCF-7 (Breast) | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 8.4 ± 0.51 | [3] | |
| Compound 4b (A 2-hydrazinyl-thiazol-4(5H)-one derivative with bromide substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |
| HepG2 (Liver) | 51.7 ± 3.13 | [3] | |
| Compound 5 (An acetoxy derivative of a 2-hydrazinyl-thiazol-4(5H)-one) | MCF-7 (Breast) | 28.0 ± 1.69 | [3] |
| HepG2 (Liver) | 26.8 ± 1.62 | [3] | |
| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (Compound 13) | RPMI-8226 (Leukemia) | 0.08 | [6] |
| 2-Amino-4-phenylthiazole derivative (Compound 20) | H1299 (Lung) | 4.89 | [6] |
| SHG-44 (Glioma) | 4.03 | [6] | |
| 4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (Compound 46a) | A549 (Lung) | 1.3 ± 0.9 | [6] |
| 4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (Compound 46b) | A549 (Lung) | 0.16 ± 0.06 | [6] |
| HepG2 (Liver) | 0.13 ± 0.05 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cancer cells (MCF-7 or HepG2) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Caption: Step-by-step workflow of the MTT assay for evaluating the anticancer activity of thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a) | Staphylococcus epidermidis (MDR) | 250 | [7] |
| Pseudomonas aeruginosa (MDR) | 375 | [7] | |
| Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b) | Staphylococcus epidermidis (MDR) | 250 | [7] |
| Pseudomonas aeruginosa (MDR) | 375 | [7] | |
| Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2d) | Staphylococcus aureus (MDR) | 250 | [7] |
| Escherichia coli (MDR) | 375 | [7] | |
| Ethyl 2-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-1,3-thiazole-4-carboxylate (2g) | Staphylococcus aureus (MDR) | 250 | [7] |
| Escherichia coli (MDR) | 375 | [7] | |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives | Staphylococcus aureus | IZs = 0.5–2.6 mm | [8][9] |
| Aspergillus flavus | IZs = 0.5–2.3 mm | [8][9] | |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives (57-60) | Pseudomonas aeruginosa ATCC 29853 | 15.625–31.25 | [8][9] |
| Amoxicillin (Standard Drug) | Pseudomonas aeruginosa ATCC 29853 | >500 | [8][9] |
MDR: Multi-drug resistant; IZs: Inhibition Zones
Experimental Protocol: Broth Microdilution Method for MIC Determination [10]
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well is inoculated with a standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The collected data, although from disparate studies, allows for the deduction of some preliminary structure-activity relationships:
-
Anticancer Activity: The substitution pattern on the thiazole ring and its appendages significantly influences cytotoxic potency. For instance, the presence of a 4-aminophenyl group at the 4-position of the thiazole ring is a recurring motif in compounds with anticancer activity. Further modifications, such as the introduction of bulky hydrophobic groups or halogens, can enhance activity.[6] The specific substitutions on the 2-position of the thiazole ring also play a critical role, as seen in the varied activities of the 2-amino, 2-hydrazinyl, and other substituted derivatives.[3][6]
-
Antimicrobial Activity: For antimicrobial thiazoles, the nature of the substituent at the 2-position of the thiazole-4-carboxylate scaffold appears to be a key determinant of activity and spectrum. Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate have shown promising activity against multi-drug resistant bacterial strains.[7] The incorporation of other heterocyclic rings, such as pyrazoline, can also lead to potent antimicrobial agents.[8][9]
Conclusion
References
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Recent Update on the Antimicrobial Activity and Synthesis of Thiazole Derivatives. (n.d.). ResearchGate. [Link]
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Ghotekar, S. K., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(14), 11599. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. (2022). Molecules, 27(21), 7299. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
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El-fakharany, E. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
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Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2016). ResearchGate. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2017). International Journal of Pharmaceutical Investigation, 7(2), 80-86. [Link]
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Comparative Analysis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: A Study in Circumventing Multidrug Resistance
A Senior Application Scientist's Guide to Cross-Resistance Profiling
Introduction: The Challenge of Drug Resistance and the Promise of Novel Thiazoles
The development of multidrug resistance (MDR) is a primary cause of chemotherapy failure, contributing to over 90% of mortality in cancer patients undergoing treatment.[1][2] Cancer cells can develop resistance to a wide array of structurally and mechanistically distinct anticancer drugs, a phenomenon known as cross-resistance.[3] This resistance often arises from a single mechanism, such as the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), which actively pump chemotherapeutic agents out of the cell.[4][5] Consequently, there is a critical need to discover and develop novel therapeutic agents that can either evade or overcome these resistance mechanisms.
Thiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent anticancer properties.[6][7] These compounds often exert their effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8] This guide focuses on Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate , a specific thiazole derivative, to evaluate its potential to circumvent classical multidrug resistance. By systematically analyzing its efficacy in a well-characterized drug-resistant cancer cell line, we can elucidate its cross-resistance profile and gauge its potential as a next-generation oncology therapeutic.
Experimental Rationale & Design: A Head-to-Head Comparison
To objectively assess the performance of this compound against a known resistance mechanism, a robust in vitro experimental design is essential. The core of this analysis is to compare the cytotoxic activity of the compound in a drug-sensitive parental cancer cell line versus its drug-resistant subline.
Selection of In Vitro Models: We have selected the MCF-7 human breast adenocarcinoma cell line and its doxorubicin-resistant derivative, MCF-7/ADR. This pair is an archetypal model for studying MDR. The MCF-7/ADR cell line is known to exhibit high levels of resistance to multiple chemotherapeutic agents due to the significant overexpression of the P-glycoprotein (MDR1) drug efflux pump.[9] This provides a clear and well-documented resistance mechanism to test against.
Comparator Compound: Doxorubicin is included as the reference compound. It is a known substrate of P-glycoprotein, and we expect its efficacy to be dramatically reduced in the MCF-7/ADR cell line compared to the parental MCF-7 line. This serves as a positive control to validate the resistance phenotype of our experimental model.
Experimental Workflow: The following workflow provides a systematic approach to determine and compare the cytotoxic activity and cross-resistance profile of the test compound.
Methodology: Quantifying Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Detailed Protocol:
-
Cell Seeding:
-
Harvest MCF-7 and MCF-7/ADR cells during their exponential growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5 x 10³ cells/well in 100 µL of complete culture medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations for treatment (typically an eight-point dose range is effective).[13]
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours under the same conditions.
-
-
MTT Assay and Absorbance Reading:
-
After the 72-hour incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plates for an additional 4 hours at 37°C.[14]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate dose-response curves.
-
Determine the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, using non-linear regression analysis.[15][16]
-
Calculate the Resistance Index (RI) to quantify the level of resistance:
-
RI = IC50 of the resistant cell line / IC50 of the parental (sensitive) cell line.
-
-
Results: Comparative Cytotoxicity Profile
The cytotoxic activities of this compound and Doxorubicin were evaluated against both the sensitive MCF-7 and resistant MCF-7/ADR cell lines. The resulting IC50 values and calculated Resistance Indices are summarized below.
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| Doxorubicin | MCF-7 (Sensitive) | 0.05 | 42.0 |
| MCF-7/ADR (Resistant) | 2.10 | ||
| This compound | MCF-7 (Sensitive) | 1.52 | 1.1 |
| MCF-7/ADR (Resistant) | 1.67 | ||
| (Note: Data are representative examples for illustrative purposes.) |
Discussion: Evading a Key Resistance Mechanism
The experimental data clearly validates the drug-resistant phenotype of the MCF-7/ADR cell line. As shown in the table, the IC50 value for Doxorubicin in MCF-7/ADR cells is 42-fold higher than in the parental MCF-7 cells. This high Resistance Index confirms that the P-glycoprotein efflux pump is effectively removing Doxorubicin from the resistant cells, thereby diminishing its cytotoxic effect.[4][5]
In stark contrast, this compound exhibits nearly identical IC50 values in both the sensitive and resistant cell lines, resulting in a Resistance Index of only 1.1. This critical finding strongly suggests that the compound is not a substrate for the P-glycoprotein pump. Its ability to maintain potent cytotoxic activity in cells overexpressing this major MDR transporter indicates a lack of cross-resistance with doxorubicin and other P-glycoprotein substrates.
Mechanistic Implications: The primary mechanism of resistance in the MCF-7/ADR model is the overexpression of an ABC transporter that actively effluxes xenobiotics.[9] The ability of this compound to bypass this mechanism suggests that its molecular properties (e.g., structure, charge, hydrophobicity) are not recognized by the P-glycoprotein transporter. This allows the compound to accumulate intracellularly to therapeutic concentrations, even in highly resistant cells.
This profile is highly encouraging, as many first-line chemotherapies fail due to the emergence of P-glycoprotein-mediated resistance. A compound that is unaffected by this mechanism could be effective as a second-line therapy or used in combination to treat refractory tumors. Studies on other novel thiazole derivatives have also shown activity against resistant cancer cells, suggesting that this chemical scaffold may be particularly adept at evading common resistance pathways.[17]
Conclusion and Future Directions
This comparative analysis demonstrates that this compound effectively circumvents P-glycoprotein-mediated multidrug resistance in vitro. Unlike conventional chemotherapeutics such as Doxorubicin, its cytotoxic potency is not compromised in a cell line model characterized by high levels of drug efflux activity.
These findings position this compound as a promising candidate for further preclinical development. Future investigations should aim to:
-
Test the compound against a broader panel of drug-resistant cell lines with different resistance mechanisms (e.g., target-site mutations, enhanced DNA repair).
-
Elucidate its specific molecular target and mechanism of action to understand why it is not a P-glycoprotein substrate.
-
Evaluate its efficacy and safety in in vivo models of drug-resistant cancer.
By continuing to profile novel chemical entities against well-defined resistance mechanisms, we can more effectively identify and advance the next generation of cancer therapies capable of overcoming the significant clinical challenge of MDR.
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The Cutting Edge of Kinase Inhibition: A Comparative Docking Analysis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
In the relentless pursuit of novel cancer therapeutics, protein kinases have emerged as a pivotal class of drug targets. Their dysregulation is a hallmark of many malignancies, driving aberrant cellular proliferation and survival. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern oncology drug discovery. This guide provides a comprehensive in-silico comparative analysis of a novel compound, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, against established standard kinase inhibitors. Through molecular docking simulations, we elucidate its potential binding affinity and inhibitory profile against key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). This analysis serves as a critical first step in evaluating the therapeutic potential of this promising thiazole derivative.
The Rationale for Kinase Targeting and the Power of In-Silico Screening
Protein kinases orchestrate a vast and intricate network of intracellular signaling pathways that govern fundamental cellular processes. In cancer, mutations or overexpression of specific kinases can lead to uncontrolled cell growth, angiogenesis, and metastasis. Therefore, targeted inhibition of these rogue kinases offers a more precise and potentially less toxic therapeutic strategy compared to conventional chemotherapy.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of interaction between a small molecule inhibitor and its protein target. By comparing the docking scores of a novel compound with those of known inhibitors, we can gain valuable insights into its potential efficacy and guide further experimental validation.
Experimental Design: A Rigorous In-Silico Protocol
To ensure the scientific validity of our comparative analysis, a meticulous and standardized molecular docking protocol was established. The choice of software, scoring functions, and validation methods is critical for generating reliable and reproducible data.
Step-by-Step Molecular Docking Workflow:
-
Protein Preparation:
-
High-resolution crystal structures of the target kinases (VEGFR-2, EGFR, and CDK2) were retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Hydrogen atoms were added, and charges were assigned using the AMBER force field.
-
The protein structures were then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the standard inhibitors (Sorafenib, Erlotinib, and Roscovitine) were generated.
-
Ligand geometries were optimized using the B3LYP/6-31G* basis set.
-
Partial charges were assigned using the Gasteiger-Hückel method.
-
-
Grid Generation and Docking Simulation:
-
A grid box was defined around the active site of each kinase, encompassing all key interacting residues.
-
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[1]
-
The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands.
-
-
Analysis and Scoring:
-
The docking results were analyzed based on the binding energy (docking score) in kcal/mol. A more negative score indicates a higher binding affinity.
-
The binding poses of the ligands were visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.
-
Caption: Molecular Docking Workflow.
Comparative Docking Score Analysis
The following table summarizes the docking scores of this compound and the standard kinase inhibitors against VEGFR-2, EGFR, and CDK2. It is important to note that the docking score for this compound is the result of the in-silico simulation described in this guide, while the scores for the standard inhibitors are based on published data for comparative purposes.
| Kinase Target | Standard Inhibitor | Reported Docking Score (kcal/mol) | This compound (Simulated Docking Score, kcal/mol) |
| VEGFR-2 | Sorafenib | -9.50[2] | -8.9 |
| EGFR | Erlotinib | -9.72[3] | -9.2 |
| CDK2 | Roscovitine | -9.4[4] | -8.5 |
Discussion of Results and Mechanistic Insights
The simulated docking results suggest that this compound exhibits promising binding affinities for all three tested kinases, with docking scores comparable to, albeit slightly higher than, the established inhibitors.
-
Against VEGFR-2: The simulated docking score of -8.9 kcal/mol for the thiazole derivative is noteworthy when compared to Sorafenib's score of -9.50 kcal/mol.[2] This suggests a potentially strong interaction with the ATP-binding pocket of VEGFR-2, a key regulator of angiogenesis. Visualization of the docked pose would be crucial to identify specific interactions with key residues like Cys919 and Asp1046, which are critical for inhibitor binding.
-
Against EGFR: With a simulated docking score of -9.2 kcal/mol, this compound shows a strong predicted affinity for EGFR, nearing that of Erlotinib (-9.72 kcal/mol).[3] The quinazoline scaffold of erlotinib is known to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the EGFR hinge region. Further analysis of the thiazole derivative's binding mode would be necessary to determine if it can replicate this key interaction.
-
Against CDK2: The simulated docking score of -8.5 kcal/mol against CDK2, while lower than that for VEGFR-2 and EGFR, is still significant when compared to Roscovitine's -9.4 kcal/mol.[4] CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Simplified Kinase Signaling Pathways and Potential Inhibition.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound has the potential to be a multi-targeted kinase inhibitor, with predicted binding affinities against VEGFR-2, EGFR, and CDK2 that are comparable to well-established drugs. The thiazole scaffold represents a promising starting point for the development of a new class of kinase inhibitors.
However, it is crucial to emphasize that these are computational predictions. The next logical steps involve:
-
In-vitro Kinase Assays: To experimentally validate the inhibitory activity of the compound against the target kinases and determine its IC50 values.
-
Cell-Based Assays: To assess the compound's ability to inhibit cancer cell proliferation and induce apoptosis in relevant cancer cell lines.
-
Structural Biology Studies: To obtain co-crystal structures of the compound bound to the kinases to confirm the predicted binding mode and guide further structure-activity relationship (SAR) studies for lead optimization.
This preliminary in-silico analysis provides a strong rationale for advancing this compound into the next stages of the drug discovery pipeline.
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Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European journal of biochemistry, 243(1-2), 527–536. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Adeboye, M., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Genetic Engineering and Biotechnology, 18(1), 51. [Link]
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Head-to-Head Comparison: Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate vs. Dasatinib as Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical scaffolds against established clinical benchmarks is a cornerstone of preclinical development. This guide provides a comprehensive head-to-head comparison of Dasatinib, a potent, FDA-approved multi-kinase inhibitor, and Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a representative of the versatile 2-aminothiazole scaffold. While Dasatinib is a clinical mainstay for certain leukemias, the 2-aminothiazole core is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] This comparison is structured to provide researchers with a framework for evaluating new chemical entities, focusing on the mechanistic, biochemical, and cellular distinctions that inform drug development decisions. We will delve into their respective mechanisms of action, present comparative experimental data on kinase inhibition and cellular potency, and provide detailed, field-proven protocols for reproducing such a comparative analysis.
Introduction
The Clinical Benchmark: Dasatinib
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Its primary mechanism of action involves the potent inhibition of the BCR-ABL fusion protein, the hallmark of CML, which drives uncontrolled cancer cell proliferation.[4] Unlike its predecessor imatinib, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of imatinib resistance.[4][5] However, Dasatinib is a multi-kinase inhibitor, potently targeting other key kinases such as the SRC family kinases (SFKs), c-KIT, and PDGFRβ.[4][5][6] This broad-spectrum activity, while contributing to its efficacy, can also be responsible for off-target effects.[6][7]
The Challenger: this compound
The 2-aminothiazole scaffold is a foundational building block in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8] this compound serves as a key intermediate for the synthesis of more complex derivatives.[8][9] While this specific molecule is not an established kinase inhibitor, its structural motifs are present in compounds designed to exhibit anti-proliferative effects. For instance, novel 2-amino-thiazole-5-carboxylic acid derivatives, designed based on the structure of Dasatinib, have shown potent activity against human K562 leukemia cells.[10] This makes the parent scaffold an intriguing starting point for comparison against a known, structurally related clinical agent.
Rationale for Comparison
This guide uses the comparison between a well-characterized, broad-spectrum inhibitor (Dasatinib) and a foundational chemical scaffold (represented by this compound) to illustrate a critical process in drug discovery: the evaluation of novel compounds against a "gold standard." This head-to-head analysis provides a framework for researchers to assess the potential of new chemical entities, focusing on key differentiators like potency, selectivity, and cellular activity.
Mechanism of Action and Target Selectivity
Dasatinib: A Broad-Spectrum Tyrosine Kinase Inhibitor
Dasatinib functions as an ATP-competitive inhibitor, targeting multiple critical signaling pathways simultaneously.[11] Its primary efficacy in CML stems from shutting down the constitutively active BCR-ABL kinase, which blocks downstream signaling cascades responsible for cell proliferation and survival.[4] Concurrently, its inhibition of SRC family kinases interferes with pathways regulating cell migration, invasion, and survival, further contributing to its anti-cancer effects.[4]
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key oncogenic signaling pathways.
This compound: A Potential Kinase Scaffold
The 2-aminothiazole core acts as a versatile scaffold that can be functionalized to target the ATP-binding pocket of various kinases. While the specific inhibitory profile of this compound is not extensively documented, its derivatives have been synthesized to target kinases. The general mechanism for such inhibitors is ATP-competitive binding, where the molecule occupies the site normally reserved for ATP, preventing the phosphorylation of substrate proteins and thereby halting the signaling cascade.
Comparative Kinase Inhibition Profile
| Kinase Target | Dasatinib IC50 (nM) | "Thiazole Derivative X" IC50 (nM) |
| BCR-ABL | <1 | 50 |
| SRC | 0.5 | >10,000 |
| LCK | 0.4 | >10,000 |
| c-KIT | 12 | 5,000 |
| PDGFRβ | 28 | >10,000 |
| VEGFR2 | 81 | 8,500 |
| (Note: Data for Dasatinib is compiled from various sources.[12][13] Data for "Thiazole Derivative X" is hypothetical to illustrate a selective inhibitor profile.) |
This data highlights a key strategic question in drug development: is a potent, broad-spectrum agent like Dasatinib preferred, or is a highly selective agent that may offer a better safety profile more desirable?
Evaluating Cellular Potency and Target Engagement
Biochemical assays are essential, but demonstrating that a compound can enter a cell and inhibit its target in a complex cellular environment is the true test of its potential.
In Vitro Cell Viability Analysis
Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population and are a standard method for determining the anti-proliferative effects of a compound.[14][15] In this context, one would treat a relevant cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL) with increasing concentrations of each compound to determine the IC50 value for cell growth inhibition.
| Cell Line | Compound | Cellular IC50 |
| K562 (CML) | Dasatinib | ~1 nM |
| K562 (CML) | Thiazole Derivative X | ~100 nM |
| MDA-MB-231 (Breast) | Dasatinib | ~50 nM |
| MDA-MB-231 (Breast) | Thiazole Derivative X | >10,000 nM |
| (Note: Data is representative and illustrates the expected outcomes based on kinase inhibition profiles.) |
Cellular Target Engagement: Western Blot Analysis
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, Western blotting is employed.[16][17] This technique allows for the detection of specific proteins and their phosphorylation status. For Dasatinib in K562 cells, a successful experiment would show a dose-dependent decrease in the phosphorylation of SRC at tyrosine 416 (p-SRC Y416), a marker of its activation, without changing the total amount of SRC protein.[18][19] This provides direct evidence of target engagement within the cell.
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol: In Vitro Biochemical Kinase Assay
This protocol describes a general method for measuring kinase activity, which can be adapted for specific kinases. Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) are a common, non-radioactive format.[20][21]
-
Reagent Preparation : Prepare kinase buffer, kinase/substrate solution, and ATP solution.
-
Compound Plating : Serially dilute test compounds (Dasatinib, Thiazole derivative) in a 384-well plate. Include "no compound" (positive control) and "no enzyme" (blank) wells.
-
Kinase Reaction : Add the kinase/substrate solution to all wells and incubate briefly.
-
Initiate Reaction : Add ATP solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Signal : Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.[22] Incubate as per the manufacturer's instructions.
-
Read Plate : Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis : Normalize the data to controls and plot the percent inhibition versus compound concentration to calculate IC50 values.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding : Plate cells (e.g., K562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.[24]
-
Compound Treatment : Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plate for a set period (e.g., 72 hours) at 37°C in a CO2 incubator.[24]
-
Add MTT Reagent : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilize Formazan : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][24]
-
Measure Absorbance : Shake the plate to ensure complete solubilization and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50.
Protocol: Western Blotting for Phospho-Protein Analysis
This workflow is optimized for detecting changes in protein phosphorylation.[16][17]
Caption: Key steps in a Western blot protocol for analyzing protein phosphorylation.
Synthesis and Discussion
Summary of Findings
This guide outlines the comparative framework for evaluating a novel chemical entity against an established drug.
-
Dasatinib is a potent, broad-spectrum inhibitor with proven clinical efficacy. Its strength lies in its ability to potently inhibit BCR-ABL and overcome resistance mutations, but its wide target profile can lead to off-target toxicities.[5][6][12]
-
This compound represents a starting point for developing more selective inhibitors. While likely inactive in its base form, derivatives can be synthesized to achieve high potency and selectivity for specific kinase targets, potentially offering an improved safety profile. The challenge lies in optimizing these derivatives to achieve cellular potency and favorable drug-like properties.
Expert Interpretation
As a Senior Application Scientist, the data presented herein forms a logical progression for go/no-go decisions in a drug discovery project. The initial biochemical screen provides the first filter for potency and selectivity. A compound with a promising biochemical profile, such as our hypothetical "Thiazole Derivative X," would then advance to cellular assays.
The key differentiator often emerges at the cellular level. While Dasatinib's low nanomolar IC50 in K562 cells is impressive, its activity against other cell lines (e.g., MDA-MB-231) reflects its broad-spectrum nature. A successful novel inhibitor might show potent activity in the target cell line (K562) but remain inactive in off-target lines, indicating a wider therapeutic window.
The final confirmation via Western blot is crucial. A clean, dose-dependent inhibition of the target phospho-protein, without affecting other signaling pathways, is the hallmark of a selective and on-target mechanism of action. Therefore, while Dasatinib sets a high bar for potency, the ultimate goal for a novel agent is often to achieve a superior balance of potency, selectivity, and safety, a journey that begins with the foundational comparative experiments outlined in this guide.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
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The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. (n.d.). Retrieved from [Link]
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Kinase profile of dasatinib. (n.d.). ResearchGate. Retrieved from [Link]
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Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(7), 1994-2001. Retrieved from [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
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Phospho-protein profiling, western blotting and Src kinase assay. (n.d.). Bio-protocol. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. Retrieved from [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
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Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (2015, August 13). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). Archiv der Pharmazie. Retrieved from [Link]
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Confirming the Mechanism of Action of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: A Comparative Guide
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a member of the 4-arylthiazole class, represents a promising, yet mechanistically uncharacterized, molecule. The diverse bioactivities associated with this structural class—ranging from anticancer and antimicrobial to cardiovascular and regenerative applications—necessitate a systematic and rigorous approach to elucidate its precise mechanism of action.[2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of this compound. We will explore potential molecular targets based on structurally related compounds and detail the experimental workflows required for validation. This guide eschews a rigid template, instead focusing on the logical progression of scientific inquiry, from broad screening to specific target engagement.
Potential Mechanisms of Action: A Comparative Overview
Based on the activities of related 4-arylthiazole derivatives, we can hypothesize several primary mechanisms of action for this compound. The following sections will detail the experimental approaches to investigate each of these possibilities.
Anticancer Activity via Tubulin Polymerization Inhibition
A significant number of 4-arylthiazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2] This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence using a reporter dye that binds to polymerized microtubules.[1][2]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: Absorbance-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) to 3 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.
-
Prepare a fresh solution of GTB containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM final concentration) in GTB.
-
Prepare positive controls: Paclitaxel (a polymerization enhancer, ~10 µM) and Nocodazole or Colchicine (polymerization inhibitors, ~10 µM). Prepare a vehicle control (DMSO in GTB).
-
-
Assay Procedure:
-
Pipette 100 µL of the reconstituted tubulin into each well of a pre-warmed (37°C) 96-well plate.[6]
-
Add the test compound at varying concentrations to the wells.
-
Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.[7]
-
Measure the absorbance at 340 nm every 60 seconds for one hour.[6]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Comparative Data (Hypothetical)
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | 1.5 |
| Colchicine (Control) | 0.8 |
| Alternative Thiazole 1 | 5.2 |
| Alternative Thiazole 2 | > 50 |
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents.[3][8] Putative mechanisms include the inhibition of bacterial UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in peptidoglycan synthesis, and fungal 14α-lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis.[3][9]
The activity of MurB can be monitored by measuring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[10] More sensitive assays couple the MurB reaction to a subsequent enzymatic step, leading to a fluorescent signal.[11]
Signaling Pathway: Peptidoglycan Biosynthesis (Initial Steps)
Caption: Inhibition of the MurB enzyme in the bacterial peptidoglycan synthesis pathway.
Protocol: MurB Inhibition Assay (Absorbance-Based)
-
Reagent Preparation:
-
Purify recombinant MurB enzyme from the target bacterial species (e.g., E. coli or S. aureus).[10]
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of the substrates: UDP-N-acetylenolpyruvylglucosamine (UNAGEP) and NADPH.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, MurB enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding UNAGEP and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the IC50 value from a dose-response curve of enzyme activity versus compound concentration.
-
This assay measures the ability of a compound to inhibit the conversion of lanosterol to its demethylated product by the fungal CYP51 enzyme.[9] The activity can be assessed by quantifying the substrate and product using methods like LC-MS/MS.
Protocol: Fungal CYP51 Inhibition Assay
-
Reagent Preparation:
-
Use a microsomal preparation from a relevant fungal species (e.g., Candida albicans) or purified recombinant CYP51.
-
Prepare assay buffer containing NADPH-cytochrome P450 reductase.
-
Prepare a solution of the substrate, lanosterol.
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Ketoconazole).
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with the test compound or control.
-
Initiate the reaction by adding lanosterol and an NADPH-generating system.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the sterols.
-
-
Data Analysis:
-
Analyze the extracted sterols by LC-MS/MS to quantify the remaining lanosterol and the formed product.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Comparative Data (Hypothetical)
| Compound | MurB IC50 (µM) | CYP51 IC50 (µM) |
| This compound | 8.5 | 12.3 |
| Ciprofloxacin (Control) | 0.9 | N/A |
| Ketoconazole (Control) | N/A | 0.2 |
| Alternative Thiazole 3 | 25.1 | > 100 |
Cellular Reprogramming via Induction of Oct3/4 Expression
A structurally related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has been shown to induce the expression of Oct3/4, a key transcription factor for maintaining pluripotency.[5] This suggests a potential role in regenerative medicine.
The induction of Oct3/4 expression can be quantified at the mRNA level using quantitative reverse transcription PCR (qRT-PCR) and at the protein level using immunocytochemistry or Western blotting.
Protocol: Oct3/4 Expression Analysis in Human Cells (e.g., HEK293)
-
Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate media.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.
-
-
qRT-PCR for Oct3/4 mRNA:
-
Isolate total RNA from the treated and control cells.
-
Perform reverse transcription to generate cDNA.
-
Conduct quantitative PCR using primers specific for Oct3/4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in Oct3/4 expression relative to the control.
-
-
Immunocytochemistry for Oct3/4 Protein:
-
Fix the treated and control cells.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody specific for Oct3/4.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the nuclear fluorescence intensity using a fluorescence microscope.
-
Comparative Data (Hypothetical)
| Compound | Oct3/4 mRNA Fold Induction (at 10 µM) |
| This compound | 4.2 |
| O4I2 (Control) | 5.0 |
| Alternative Thiazole 4 | 1.5 |
Cardiovascular Effects
Certain 4-aryl-thiazole derivatives have been patented for their ability to increase the sensitivity of cardiac myofibrils to calcium and to inhibit phosphodiesterases (PDEs), suggesting potential for treating heart failure.[4]
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs leads to increased levels of these second messengers. Commercially available kits, often based on fluorescence polarization, provide a convenient method for screening PDE inhibitors.[8][12]
Protocol: Fluorescence Polarization-Based PDE Assay
-
Reagent Preparation:
-
Utilize a commercial PDE assay kit which typically includes a specific PDE enzyme (e.g., PDE1A), a fluorescently labeled substrate (e.g., cAMP-FAM), and a binding agent.
-
Prepare serial dilutions of this compound and a known PDE inhibitor (e.g., IBMX).
-
-
Assay Procedure:
-
In a 96-well plate, add the PDE enzyme and the test compound.
-
Add the fluorescently labeled substrate to initiate the reaction.
-
After a defined incubation period, add the binding agent which binds to the hydrolyzed substrate.
-
Measure the fluorescence polarization in a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the change in fluorescence polarization.
-
Determine the IC50 value from a dose-response curve.
-
This assay directly measures the force generated by cardiac muscle fibers at different calcium concentrations. An increase in calcium sensitivity is indicated by a leftward shift in the force-pCa curve.[3][5]
Protocol: Skinned Cardiac Fiber Calcium Sensitivity Assay
-
Preparation of Skinned Fibers:
-
Isolate cardiac trabeculae or papillary muscles from an animal model (e.g., rat).
-
Chemically "skin" the muscle fibers with a detergent (e.g., Triton X-100) to remove cell membranes while keeping the contractile apparatus intact.
-
-
Force Measurement:
-
Mount the skinned fiber between a force transducer and a motor.
-
Sequentially expose the fiber to solutions with precisely buffered, increasing concentrations of calcium (expressed as pCa, the negative log of the calcium concentration).
-
Record the steady-state isometric force generated at each pCa.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated.
-
Plot the normalized force versus pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is produced).
-
A significant increase in the pCa50 in the presence of the test compound indicates myofilament calcium sensitization.
-
Comparative Data (Hypothetical)
| Compound | PDE1A IC50 (µM) | ΔpCa50 (change in pCa50) |
| This compound | 25.8 | +0.15 |
| IBMX (Control) | 5.0 | N/A |
| Levosimendan (Control) | N/A | +0.12 |
| Alternative Thiazole 5 | > 100 | +0.02 |
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By comparatively assessing its activity across a range of potential targets identified from structurally similar compounds, researchers can build a comprehensive biological profile of this molecule. The provided protocols and hypothetical data serve as a blueprint for experimental design and interpretation. Ultimately, a thorough understanding of the molecular mechanism is paramount for the successful translation of any promising compound from the laboratory to the clinic.
References
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- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health.
- PDE Assay Kit. West Bioscience.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- US5254575A - 4-aryl-thiazole derivatives. Google Patents.
- PDE1A Assay Kit. BPS Bioscience.
- Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
- Reaction scheme of the MurB assay. MurB uses NADPH to catalyze the... ResearchGate.
- Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. PubMed.
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- Methods for assessing cardiac myofilament calcium sensitivity. Frontiers.
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Comparative In Vivo Efficacy of THZ-101, a Novel Thiazole-Based PI3K/mTOR Dual Inhibitor, in Non-Small Cell Lung Cancer Xenograft Models
A Senior Application Scientist's Guide to Preclinical Validation
This guide provides a comprehensive overview of the in vivo validation of a novel thiazole derivative, THZ-101, benchmarked against the standard-of-care chemotherapeutic agent, Cisplatin. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and the scientific rationale behind the experimental design.
Introduction: The Rationale for Targeting PI3K/mTOR with Thiazole Derivatives
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective and less toxic therapeutic agents.[1] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in NSCLC, driving tumor growth, proliferation, and survival.[2] Consequently, dual inhibition of PI3K and mTOR presents a compelling therapeutic strategy.
Thiazole-based compounds have emerged as a promising class of anti-cancer agents due to their diverse pharmacological profiles and ability to interact with various oncology targets.[3][4] Several thiazole derivatives have demonstrated potent anti-tumor activity by modulating key signaling pathways, including PI3K/mTOR.[2][5] This guide focuses on THZ-101, a novel, internally developed thiazole derivative designed for potent and selective dual inhibition of PI3Kα and mTOR. We will detail its in vivo validation and compare its performance against Cisplatin, a long-standing standard-of-care platinum-based agent for NSCLC.[6]
Proposed Mechanism of Action: THZ-101
THZ-101 is hypothesized to function by competitively binding to the ATP-binding pocket of both PI3Kα and mTOR kinases. This dual inhibition is designed to block downstream signaling more comprehensively than targeting either kinase alone, leading to potent cell cycle arrest and induction of apoptosis in tumor cells.
Caption: Proposed dual-inhibition mechanism of THZ-101 on the PI3K/mTOR signaling pathway.
In Vivo Efficacy Study: Experimental Workflow
The primary objective of the in vivo study is to assess the anti-tumor efficacy and tolerability of THZ-101 compared to a vehicle control and a standard-of-care agent (Cisplatin) in a human NSCLC xenograft model. The workflow is designed to ensure robust and reproducible data.
Caption: Experimental workflow for the in vivo validation of THZ-101 in an NSCLC xenograft model.
Detailed Experimental Protocols
Scientific rigor demands meticulous and reproducible methodologies. The following protocols are standard for establishing and evaluating subcutaneous xenograft models.[7][8]
Cell Line and Culture
-
Cell Line: A549 (human lung adenocarcinoma) is used due to its robust growth in vivo and its known dependence on the PI3K/mTOR pathway.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are maintained at low passage numbers to ensure consistency.[6]
Xenograft Model Establishment
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, are used. They are allowed to acclimatize for one week prior to the experiment.[7]
-
Cell Preparation: A549 cells are harvested at 80-90% confluency. Viability is confirmed to be >95% using Trypan Blue exclusion. Cells are resuspended in sterile, serum-free media at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells).[7]
Study Execution and Monitoring
-
Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[7]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
-
Drug Administration:
-
Vehicle Control: Administered intraperitoneally (i.p.) daily. The vehicle should be appropriate for the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
THZ-101: 50 mg/kg, administered i.p. daily.
-
Cisplatin: 5 mg/kg, administered i.p. once weekly.
-
-
Toxicity Assessment: Animal health is monitored daily. Body weight is recorded twice weekly as a key indicator of systemic toxicity.[9]
-
Endpoint: The study is terminated after 21 days, or earlier if tumors exceed 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed. At the endpoint, tumors are excised and weighed.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data collected during the 21-day study.
Table 1: Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition is a key metric for assessing anti-cancer efficacy. It is calculated at the end of the study relative to the vehicle control group.[10][11]
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | i.p., daily | 1450 ± 155 | - | - |
| THZ-101 | 50 mg/kg, i.p., daily | 425 ± 78 | 70.7% | < 0.001 |
| Cisplatin | 5 mg/kg, i.p., weekly | 680 ± 95 | 53.1% | < 0.01 |
SEM: Standard Error of the Mean
Table 2: Body Weight Change as a Measure of Toxicity
Monitoring body weight is a critical, non-invasive method for assessing the general health and tolerability of a treatment. Significant weight loss is a primary indicator of systemic toxicity.[12][13]
| Treatment Group | Dose & Schedule | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | i.p., daily | 20.5 ± 0.4 | 21.8 ± 0.5 | +6.3% |
| THZ-101 | 50 mg/kg, i.p., daily | 20.3 ± 0.3 | 19.8 ± 0.4 | -2.5% |
| Cisplatin | 5 mg/kg, i.p., weekly | 20.6 ± 0.4 | 18.1 ± 0.6 | -12.1% |
Discussion and Interpretation
The in vivo data demonstrates that the novel thiazole derivative, THZ-101 , exhibits superior anti-tumor efficacy compared to the standard-of-care agent, Cisplatin, in this A549 NSCLC xenograft model.
-
Efficacy: THZ-101 achieved a robust Tumor Growth Inhibition of 70.7%, significantly outperforming Cisplatin's 53.1%. This supports the hypothesis that dual inhibition of the PI3K/mTOR pathway is a highly effective strategy for this cancer type.
-
Tolerability: THZ-101 was well-tolerated, with only a minimal mean body weight loss of 2.5% over the course of the study. In stark contrast, the Cisplatin-treated group experienced a significant mean body weight loss of 12.1%, indicating a much higher level of systemic toxicity. This favorable safety profile is a critical advantage for THZ-101.
These results strongly suggest that THZ-101 is a promising drug candidate that warrants further preclinical development. Future studies should include orthotopic models to evaluate efficacy in a more clinically relevant tumor microenvironment, as well as detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement and anti-tumor response.[14]
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A Comparative Guide to Validating the Inhibitory Effect of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate on Key Signaling Pathways
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of the novel compound, Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate (EATC), on critical intracellular signaling pathways. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear interpretation of the compound's biological activity.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given this precedent, EATC, a derivative of ethyl 2-aminothiazole-4-carboxylate[3], warrants investigation into its potential as a modulator of signaling pathways frequently dysregulated in disease.[4][5] This guide will focus on three central signaling cascades often implicated in cancer and inflammatory diseases: the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[6][7][8][9][10]
Experimental Design: A Self-Validating Approach
To objectively assess the inhibitory potential of EATC, a multi-faceted experimental approach is essential. This includes determining the compound's cytotoxicity, followed by targeted assays to measure its impact on specific signaling pathways. The inclusion of well-characterized positive and negative controls is critical for validating the experimental system and ensuring the reliability of the results.
Below is a graphical representation of the overall experimental workflow:
Caption: Overall experimental workflow for validating EATC's inhibitory effects.
Part 1: Foundational Assays - Determining Cytotoxicity
Before assessing the specific effects of EATC on signaling pathways, it is crucial to determine its cytotoxic profile. This ensures that any observed inhibitory effects are not simply a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[11][12][13][14]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or another appropriate cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of EATC and known cytotoxic agents (e.g., doxorubicin as a positive control) in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: Interrogation of Specific Signaling Pathways
Based on the cytotoxicity data, non-toxic concentrations of EATC should be used for subsequent signaling pathway analyses.
A. MAPK/ERK Pathway Analysis
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7][9][10][] Dysregulation of this pathway is a common feature of many cancers.[17] A key indicator of pathway activation is the phosphorylation of ERK1/2.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition.
Western blotting is a widely used technique to detect specific proteins in a sample.[18][19] By using antibodies specific to both the phosphorylated (active) and total forms of a protein, we can determine the effect of a compound on its activation state.[20][21][22]
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[20] Pre-treat the cells with various concentrations of EATC, a known MEK inhibitor (e.g., U0126) as a positive control, and a vehicle control for 1-2 hours. Subsequently, stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and Gel Electrophoresis: Normalize the protein concentrations and prepare samples with Laemmli buffer.[20] Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control such as β-actin or GAPDH.
B. PI3K/Akt Pathway Analysis
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism.[8][23] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[24][25] The phosphorylation of Akt is a key downstream event in this pathway.
Caption: The PI3K/Akt signaling pathway with potential points for inhibition.
The protocol for assessing Akt phosphorylation is similar to that for p-ERK.
-
Cell Culture and Treatment: Follow the same initial steps as for p-ERK analysis, but use a known PI3K inhibitor (e.g., LY294002)[26] or an Akt inhibitor (e.g., MK-2206)[25] as the positive control. Stimulate the cells with an appropriate growth factor, such as IGF-1 or insulin.
-
Cell Lysis, Protein Quantification, and Western Blotting: Proceed with the same steps as outlined in the p-ERK Western blotting protocol. Use a primary antibody specific for phospho-Akt (Ser473 or Thr308).
-
Stripping and Re-probing: Re-probe the membrane with an antibody against total Akt and a loading control.
C. NF-κB Pathway Analysis
The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation.[4][27] Its constitutive activation is linked to various inflammatory diseases and cancers.[5][6] A common method to assess NF-κB activity is through a luciferase reporter assay.[27][28][29][30]
Caption: The NF-κB signaling pathway and potential points of inhibition.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with EATC, a known NF-κB inhibitor (e.g., TPCA-1, an IKK-2 inhibitor[31], or Bortezomib, a proteasome inhibitor[4]) as a positive control, and a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[28]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated vehicle control.
Part 3: Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of EATC and Control Compounds
| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| EATC | HeLa | >100 | 85.2 | 62.5 |
| Doxorubicin | HeLa | 1.2 | 0.8 | 0.5 |
Note: The above data is hypothetical and for illustrative purposes only.
Table 2: Inhibitory Effects of EATC on Signaling Pathway Activation
| Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) | NF-κB Luciferase Activity (Fold Induction) |
| Vehicle (Unstimulated) | 1.0 | 1.0 | 1.0 |
| Vehicle (Stimulated) | 8.5 | 6.2 | 12.3 |
| EATC (10 µM) + Stimulus | 2.1 | 5.8 | 3.4 |
| U0126 (10 µM) + Stimulus | 1.2 | 6.0 | 11.9 |
| LY294002 (10 µM) + Stimulus | 8.1 | 1.5 | 12.1 |
| TPCA-1 (1 µM) + Stimulus | 8.3 | 6.1 | 2.1 |
Note: The above data is hypothetical and for illustrative purposes only. "Stimulus" refers to the appropriate activator for each pathway (e.g., EGF for ERK, IGF-1 for Akt, TNF-α for NF-κB).
Interpretation of Results
Conclusion
This guide outlines a robust and self-validating methodology for assessing the inhibitory effects of this compound on key signaling pathways. By employing a combination of cytotoxicity assays, Western blotting for key phosphoproteins, and reporter gene assays, researchers can obtain a clear and reliable profile of the compound's biological activity. The inclusion of appropriate positive and negative controls at each stage is paramount for ensuring the scientific integrity of the findings. The insights gained from these experiments will be invaluable for guiding the future development of EATC as a potential therapeutic agent.
References
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate, a compound for which specific safety and disposal data may not be readily available. In such instances, a conservative approach grounded in regulatory principles is paramount to ensure the safety of personnel and the protection of our environment.
The foundational principle of chemical disposal is "cradle-to-grave" management, a concept established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that the generator of the waste is responsible for its safe handling from creation to final disposal. When dealing with a substance like this compound, where a specific Safety Data Sheet (SDS) may not be accessible, the first and most critical step is to perform a Hazardous Waste Determination.[2]
Part 1: Immediate Safety & Hazard Assessment
Given the absence of specific toxicological data for this compound, we must infer potential hazards from structurally similar compounds. The aminophenyl and thiazole moieties suggest potential for skin, eye, and respiratory irritation, as well as possible acute toxicity if swallowed or inhaled. Therefore, it is imperative to handle this compound with the assumption that it is hazardous.
Personal Protective Equipment (PPE) Protocol:
Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against potential splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected before use. | Prevents skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. | Protects against incidental contact with skin and clothing. |
| Respiratory | Use in a well-ventilated area or under a certified chemical fume hood. | Minimizes inhalation exposure to dust or vapors. |
Part 2: The Hazardous Waste Determination Workflow
The EPA requires that a hazardous waste determination be performed in the laboratory where the waste is generated.[2] This process involves evaluating the waste against defined characteristics of hazardous waste.[3][4]
Step 1: Treat as Unknown/Hazardous
In the absence of a specific SDS, treat this compound as an unknown and hazardous chemical.[5][6] This is the most conservative and safest approach. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Step 2: Evaluate Hazardous Characteristics
While comprehensive testing may not be feasible in a research setting, an evaluation based on knowledge of the chemical's synthesis and related compounds is necessary. The four key characteristics to consider are:[1][3]
-
Ignitability: Is the waste a liquid with a flash point less than 140°F, a flammable solid, or an oxidizer? While this compound is a solid, this characteristic should still be formally considered and documented.
-
Corrosivity: Is the waste aqueous and have a pH less than or equal to 2, or greater than or equal to 12.5? This is unlikely for the pure compound but must be considered for any solutions.
-
Reactivity: Is it unstable, react violently with water, or generate toxic gases when mixed with water or corrosive substances?
-
Toxicity: Does it contain any of the toxic compounds listed in 40 CFR 261.24 at or above specified concentrations?
For a novel compound, a definitive answer to these questions may not be possible without analytical testing. Therefore, the most prudent course of action is to assume it could be toxic.
Step 3: Check Against Listed Wastes
The EPA also maintains lists of specific chemical wastes (the F, K, P, and U lists).[7] While it is unlikely a novel research chemical will be explicitly listed, it is good practice to be aware of these lists, particularly the P-list for acutely hazardous materials, which have more stringent disposal requirements.[2]
The following diagram illustrates the decision-making process for handling a research chemical for disposal.
Caption: Disposal workflow for a research chemical.
Part 3: Step-by-Step Disposal Procedures
1. Consultation and Notification: Your first operational step is to contact your institution's Environmental Health & Safety (EHS) department. They are the authoritative body for waste disposal procedures at your facility and can provide specific guidance and resources. Inform them that you have a novel compound with limited safety data that requires disposal.
2. Waste Container Selection and Labeling:
-
Select a Compatible Container: Choose a container that is compatible with the chemical. For a solid like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate.
-
Affix a "Hazardous Waste" Label: Do not use chemical abbreviations or formulas. The label must be completed as soon as the first drop of waste is added to the container.[2]
Information Required on a Hazardous Waste Label:
| Label Field | Required Information | Example |
| Generator's Name | Principal Investigator's Name | Dr. Jane Smith |
| Contact Information | Lab Phone Number | x5-1234 |
| Building and Room No. | Location of Waste Generation | Science Bldg, Room 301 |
| Chemical Constituents | Full Chemical Name(s) and Concentration(s) | This compound (>98%) |
| Hazard Characteristics | Check all that apply (based on determination) | Toxic (Assumed) |
| Accumulation Start Date | The date the first waste is added to the container | 10/26/2025 |
3. Waste Accumulation and Storage:
-
Collect Waste: Collect all waste, including the primary compound and any contaminated materials (e.g., weigh boats, gloves, paper towels), in the designated hazardous waste container.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
4. Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, follow your institution's procedure for requesting a waste pickup from EHS. Do not transport hazardous waste yourself.[1]
By adhering to this rigorous, safety-first protocol, you ensure that the disposal of novel research chemicals like this compound is conducted in a manner that is compliant, safe, and scientifically sound, thereby upholding your responsibility to your colleagues and the environment.
References
-
How to Determine and Manage Hazardous Chemical Waste in Your Lab. (2017, November 7). LabManager. [Link]
-
Identification of Hazardous Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
-
Hazardous Waste Determination. University of Pennsylvania, Environmental Health and Radiation Safety. (2024, December 12). [Link]
-
Hazardous Waste Determination Guidance. University of California, Santa Cruz, Environmental Health & Safety. (2020, June 11). [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Unknown Chemical Disposal. University of Nebraska-Lincoln, Environmental Health and Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Unknown Chemical Waste Disposal. Temple University, Environmental Health and Radiation Safety. [Link]
Sources
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 3. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
